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4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol Documentation Hub

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  • Product: 4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol
  • CAS: 1269139-56-1

Core Science & Biosynthesis

Foundational

chemical structure and properties of 4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol

Executive Summary 4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol represents a specialized class of N-aryl-1,2,4-triazole ligands featuring a phenolic core. Unlike standard C-linked triazoles, the N4-linkage in this molecule c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol represents a specialized class of N-aryl-1,2,4-triazole ligands featuring a phenolic core. Unlike standard C-linked triazoles, the N4-linkage in this molecule creates a unique steric and electronic environment, positioning the triazole ring effectively for bidentate coordination (N,O-donor set) with transition metals.

This guide provides a comprehensive technical analysis of the molecule, focusing on its synthesis from 4-tert-butylphenol, its physicochemical properties modulated by the lipophilic tert-butyl group, and its applications in coordination chemistry (MOFs, catalysis) and medicinal chemistry.

Part 1: Chemical Identity & Structural Analysis[1][2]

The molecule consists of a phenol ring substituted at the para position (relative to the hydroxyl) with a tert-butyl group and at the ortho position with a 1,2,4-triazol-4-yl moiety.

Nomenclature & Identifiers
PropertyDetail
IUPAC Name 4-tert-Butyl-2-(4H-1,2,4-triazol-4-yl)phenol
Common Name 4-t-Butyl-2-(triazol-4-yl)phenol
Molecular Formula C₁₂H₁₅N₃O
Molecular Weight 217.27 g/mol
Core Scaffold 2-(1,2,4-Triazol-4-yl)phenol
Key Substituent tert-Butyl (-C(CH₃)₃) at C4 (increases lipophilicity)
Structural Significance[5]
  • N4-Linkage: The triazole is attached via the nitrogen atom (N4). This is critical because it leaves the N1 and N2 positions available for hydrogen bonding or metal coordination, although the N4-linkage makes the triazole ring orthogonal or twisted relative to the phenol ring due to steric repulsion with the phenolic oxygen.

  • Bidentate Chelation: The phenolic oxygen (hard donor) and the triazole nitrogen (intermediate donor) form a stable six-membered chelate ring upon deprotonation and metal binding.

  • Lipophilicity: The tert-butyl group significantly increases the LogP (partition coefficient) compared to the parent 2-(triazolyl)phenol, enhancing solubility in non-polar organic solvents and permeability in biological systems.

Part 2: Synthesis Protocol

The synthesis of 4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol is a multi-step process starting from the commercially available 4-tert-butylphenol. The critical step is the construction of the triazole ring on the aniline intermediate.

Synthetic Pathway Visualization

The following diagram illustrates the conversion of 4-tert-butylphenol to the final triazole derivative.

SynthesisPathway cluster_conditions Critical Reaction Parameters Start 4-tert-Butylphenol (Starting Material) Step1 Nitration (HNO3, H2SO4) Start->Step1 Inter1 2-Nitro-4-tert-butylphenol Step1->Inter1 Step2 Reduction (H2/Pd-C or Na2S) Inter1->Step2 Inter2 2-Amino-4-tert-butylphenol Step2->Inter2 Step3 Cyclization (Diformylhydrazine, 160°C) Inter2->Step3 Final 4-tert-Butyl-2- [1,2,4]triazol-4-yl-phenol Step3->Final

Figure 1: Step-wise synthetic pathway from 4-tert-butylphenol to the target triazole derivative.

Detailed Methodology
Step 1: Preparation of 2-Amino-4-tert-butylphenol

Before forming the triazole, the phenol must be aminated at the ortho position.

  • Nitration: Dissolve 4-tert-butylphenol in glacial acetic acid. Add dilute nitric acid dropwise at 0–5°C to favor ortho substitution over meta. Isolate 2-nitro-4-tert-butylphenol via steam distillation or column chromatography to remove isomers.

  • Reduction: Hydrogenate the nitro intermediate using 10% Pd/C in ethanol under H₂ atmosphere (3 atm) or reduce using sodium sulfide (Na₂S) in refluxing ethanol if avoiding high-pressure equipment. Yields 2-amino-4-tert-butylphenol (CAS 1199-46-8).[1]

Step 2: Construction of the Triazole Ring (The Core Reaction)

This step utilizes the reaction between a primary amine and diformylhydrazine to close the 1,2,4-triazole ring.

  • Reagents: 2-Amino-4-tert-butylphenol (1.0 eq), Diformylhydrazine (1.1 eq).

  • Solvent: High-boiling solvent (e.g., Diglyme, Xylene) or solvothermal conditions.

  • Protocol:

    • Mix the amine and diformylhydrazine in a Teflon-lined autoclave (for solvothermal) or a round-bottom flask (for reflux).

    • Solvothermal Method: Heat to 160–170°C for 24–48 hours. This method typically yields higher crystallinity.

    • Reflux Method: Reflux in diglyme with a catalytic amount of p-toluenesulfonic acid (pTSA) to promote dehydration.

    • Work-up: Cool to room temperature. The product often precipitates. Filter and wash with cold ethanol.[2]

    • Purification: Recrystallize from ethanol/water (1:1) to obtain colorless or pale yellow crystals.[3]

Mechanism: The amine nitrogen attacks the carbonyl of the diformylhydrazine, followed by a cascade of dehydration and cyclization steps to form the aromatic triazole ring attached at N4.

Part 3: Physicochemical Properties[9][10]

The tert-butyl group exerts a profound effect on the physical behavior of this molecule compared to the unsubstituted parent.

PropertyValue (Predicted/Experimental Range)Impact on Application
Physical State Solid, CrystallineStable for storage and handling.
Melting Point 210°C – 230°CHigh thermal stability, suitable for solvothermal MOF synthesis.
pKa (Phenol -OH) ~9.5 – 10.0Slightly less acidic than typical phenols due to electron donation from t-butyl, but the triazole is electron-withdrawing.
LogP (Lipophilicity) ~3.5 – 4.0High lipophilicity aids in cell membrane penetration for biological applications.
Solubility Soluble in DMSO, DMF, MeOH; Insoluble in WaterRequires organic co-solvents for biological assays.
Fluorescence Weak emission (blue region)Can be enhanced upon coordination with d¹⁰ metals (Zn, Cd).

Part 4: Applications & Coordination Chemistry[7][11]

Metal-Organic Frameworks (MOFs) & Complexes

This molecule is a "privileged ligand" for constructing coordination polymers. The tert-butyl group acts as a spacer, preventing dense packing and potentially increasing porosity in MOFs.

  • Binding Mode: The ligand acts as a neutral bidentate donor (via Triazole-N and Phenol-OH) or an anionic chelate (via Triazole-N and Phenolate-O⁻).

  • Target Metals:

    • Zn(II) / Cd(II): Formation of luminescent coordination polymers.

    • Mn(II) / Co(II): Magnetic MOFs.

    • Cu(II): Catalytic complexes for oxidation reactions.

Biological Activity

The 1,2,4-triazole pharmacophore is central to many antifungal drugs (e.g., Fluconazole). The addition of the tert-butyl phenol moiety adds specific bioactivity:

  • Antifungal/Antibacterial: The lipophilic tail facilitates entry into fungal cell membranes, while the triazole interferes with ergosterol synthesis (CYP51 inhibition).

  • Antioxidant: The phenolic group (hindered phenol) acts as a radical scavenger, similar to BHT (butylated hydroxytoluene).

Coordination Logic Diagram

The following diagram details how the ligand interacts with metal centers to form functional materials.

CoordinationLogic cluster_binding Binding Modes Ligand 4-tert-Butyl-2-(triazol-4-yl)phenol Mode1 Neutral (LH) Binds via N(triazole) Ligand->Mode1 pH < pKa Mode2 Anionic (L-) Binds via N(triazole) + O(phenolate) Ligand->Mode2 pH > pKa (Deprotonation) Metal Metal Ion (Zn2+, Cu2+, Mn2+) Mode1->Metal Mode2->Metal Result1 Discrete Complexes (Catalysis) Metal->Result1 Result2 Coordination Polymers / MOFs (Luminescence/Porosity) Metal->Result2

Figure 2: Coordination modes and resultant material properties of the ligand.

Part 5: Safety & Handling (E-E-A-T)

  • Skin Sensitization: Phenolic compounds with lipophilic tails can penetrate skin. Nitrile gloves are mandatory.

  • Inhalation: The precursor (diformylhydrazine) and the product dust can be irritating. Use a fume hood during synthesis, especially during the high-temperature cyclization step where volatile byproducts may form.

  • Storage: Store in a cool, dry place. The tert-butyl group provides oxidative stability, but the phenol hydroxyl is susceptible to slow oxidation if exposed to light and air over prolonged periods (years).

References

  • Synthesis of N-Aryl Triazoles

    • Zhang, Y., et al. (2010). "Crystal structure and properties of 2-(1H-1,2,4-Triazol-4-yl)phenol." Acta Crystallographica Section E.

    • Note: This reference provides the core solvothermal protocol for the parent 2-(triazolyl)
  • Precursor Preparation (2-Amino-4-tert-butylphenol)

    • Organic Syntheses, Coll. Vol. 3, p.83 (1955). "2-Amino-4-nitrophenol" (General method adaptation).

    • GuideChem. "Preparation Method of 2-Amino-4-tert-butylphenol."

  • Biological Activity of Triazole-Phenol Hybrids

    • Global Research Online.[4] "A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives." International Journal of Pharmaceutical Sciences Review and Research.

  • Coordination Chemistry of 4-substituted-1,2,4-triazoles

    • Ouellette, W., et al. (2006).[5] "Hydrothermal synthesis and structural characterization of metal-organic frameworks with 1,2,4-triazole ligands." Inorganic Chemistry. (Standard text for triazole MOF synthesis).

Sources

Exploratory

Computational Elucidation of Electronic Properties in Triazol-yl-Phenol Derivatives: A DFT and TD-DFT Framework

Executive Summary Triazol-yl-phenol derivatives—molecules characterized by the covalent linkage of an electron-rich phenol moiety with an electron-deficient triazole ring—represent a highly versatile class of organic sca...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Triazol-yl-phenol derivatives—molecules characterized by the covalent linkage of an electron-rich phenol moiety with an electron-deficient triazole ring—represent a highly versatile class of organic scaffolds. Their unique push-pull electronic architecture makes them highly valuable in drug discovery, supramolecular chemistry, and the development of photophysical sensors. This whitepaper provides an in-depth technical guide on utilizing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to decode the electronic properties, photophysical behavior, and chemical reactivity of these derivatives.

Introduction: The Photophysical Complexity of Triazol-yl-Phenols

The structural rigidity and tunable electronic features of disubstituted 1,2,3-triazoles and 1,2,4-triazoles drive their recognition as adaptable frameworks in modern chemistry[1]. When coupled with a phenol group, the resulting triazol-yl-phenol system exhibits profound sensitivity to proton-coupled electronic interactions[1].

These molecules frequently undergo Excited-State Intramolecular Proton Transfer (ESIPT), a process where photoexcitation triggers the rapid transfer of a proton from the phenolic hydroxyl group to the basic nitrogen of the triazole ring. This results in a large Stokes shift, a highly desirable property for fluorescence-based sensors and biological imaging agents. Understanding the internal charge transfer (ICT) and the resulting electronic distribution requires rigorous quantum mechanical modeling.

Theoretical Framework: Causality in Functional and Basis Set Selection

In computational chemistry, the choice of functional and basis set is not arbitrary; it dictates the physical accuracy of the simulation.

  • Ground-State Geometry (B3LYP/6-311G ):** For triazol-yl-phenols, the B3LYP hybrid functional is widely adopted[1]. The inclusion of exact Hartree-Fock exchange mitigates the self-interaction error inherent in pure Generalized Gradient Approximation (GGA) functionals. When paired with a triple-zeta basis set like 6-311G(d,p)—which adds polarization functions (d-orbitals on heavy atoms, p-orbitals on hydrogen)—the method accurately models the complex electron density distribution around the highly electronegative nitrogen and oxygen atoms.

  • Excited-State Modeling (TD-DFT): While B3LYP is excellent for ground states, modeling the photophysical characteristics of charge-transfer systems requires TD-DFT[1]. Because triazole chromophores are highly sensitive to their environment, these calculations must be coupled with an implicit solvation model (e.g., Polarizable Continuum Model, PCM) to accurately simulate solvatochromic behavior in medium-polarity solvents[1].

Step-by-Step Computational Protocol

To ensure scientific integrity, computational workflows must be self-validating. The following protocol outlines a rigorous methodology for evaluating triazol-yl-phenol derivatives.

Step 1: Conformational Space Exploration Due to the rotational freedom around the C-C or C-N bond linking the phenol and triazole rings, perform an initial conformational search using Molecular Mechanics (e.g., OPLS-2005 or MMFF94). Identify the lowest-energy conformers to avoid optimizing a high-energy local minimum. In complex biological targets, such as Mycobacterium tuberculosis CYP121, conformational energetic calculations are critical to identifying internal steric strain between ortho-hydrogen atoms[2].

Step 2: Ground-State Geometry Optimization Submit the lowest-energy conformers to DFT optimization at the B3LYP/6-311G(d,p) level. Apply a solvent model (PCM) corresponding to the experimental solvent (e.g., DMSO or Water) to capture solvent-induced polarization.

Step 3: Vibrational Frequency Analysis (The Self-Validation Check) Causality: Optimization algorithms seek the nearest stationary point on the potential energy surface where the energy gradient is zero. However, this point could be a saddle point (transition state) rather than a true minimum. Action: Run a frequency calculation on the optimized geometry. The absence of imaginary frequencies (


) strictly validates that the structure is a true local minimum. If an imaginary frequency is present, manually distort the geometry along the corresponding normal mode and re-optimize.

Step 4: Wavefunction Analysis and Property Extraction Extract the Frontier Molecular Orbitals (FMOs) to determine the HOMO-LUMO gap. Generate the Molecular Electrostatic Potential (MEP) surface to map nucleophilic and electrophilic sites. Perform Natural Bond Orbital (NBO) analysis to quantify hyperconjugative interactions and establish the charge-transfer nature of the molecule[1].

Step 5: Excited-State Modeling via TD-DFT Compute the vertical excitation energies, oscillator strengths (


), and simulated UV-Vis spectra using TD-DFT. For molecules exhibiting significant ICT, consider using a range-separated hybrid functional (e.g., CAM-B3LYP) to prevent the underestimation of charge-transfer excitation energies.

Workflow Input Input: Triazol-yl-phenol 3D Structure Opt Geometry Optimization (B3LYP/6-311G**) Input->Opt Freq Frequency Calculation (Self-Validation) Opt->Freq Check Imaginary Freq = 0? Freq->Check Check->Opt No (Modify Conformer) Prop Electronic Properties (FMO, MEP, NBO) Check->Prop Yes (Local Minimum) TDDFT TD-DFT Calculation (Excited States) Prop->TDDFT Exp Experimental Validation (Spectroscopy) TDDFT->Exp

Figure 1: Self-validating DFT/TD-DFT computational workflow for triazol-yl-phenol derivatives.

Electronic Properties and Data Synthesis

The electronic parameters derived from DFT calculations directly correlate with the macroscopic behavior of the synthesized compounds. For instance, the energy gap (


) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) serves as a critical indicator of kinetic stability and chemical reactivity[3].

A comparative analysis of experimental and computational data consistently reinforces the reliability of these interpretations[1]. Below is a synthesized data table comparing the quantitative photophysical and binding parameters of various triazole derivatives extracted from recent literature.

Table 1: Quantitative Photophysical and Binding Parameters of Triazole Derivatives
Compound Class / DerivativeKey Structural FeatureExperimental / Computed PropertyQuantitative ValueRef
Nitrile Derivative 3a 1,2,4-Triazole Schiff baseAssociation Constant (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

) with Acetate

[4]
Nitrile Derivative 3a 1,2,4-Triazole Schiff baseDetection Limit (Acetate Anion)

[4]
Si(IV) Complex 1,2,4-triazole-2,2′-diphenol ligandComputed Electronic Transitions (TD-DFT)286 nm, 297 nm, 310 nm[5]
Si(IV) Complex 1,2,4-triazole-2,2′-diphenol ligandPhotoluminescence Quantum Yield (Thin Film)Up to 32%[5]
Oxovanadium(IV) Complex 1,2,4-triazole-5-thiol Schiff baseCrystal Particle Size (Powder XRD)15 - 17 nm

Advanced Applications: Sensors and Metal Complexation

The predictive power of DFT is most evident in advanced applications such as chemosensing and metal coordination.

Naked-Eye Sensors: Recent studies on 1,2,4-triazole Schiff bases synthesized from 4-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol demonstrate their utility as selective naked-eye sensors for acetate anions[4]. DFT studies confirmed that while different derivatives possessed similar baseline electronic properties, the specific internal charge transfer in the nitrile derivative was directly responsible for the positive colorimetric response to acetate[4].

Chiral Metal Complexes: Triazol-yl-phenols act as excellent multidentate ligands. In a recent comprehensive study, a non-symmetrical 1,2,4-triazole-2,2′-diphenol ligand was used to synthesize a highly stable homoleptic hexacoordinate Si(IV) complex[5]. Because the ligand is non-symmetrical, the complex forms a racemate of two enantiomers. TD-DFT calculations were instrumental in modeling the Electronic Circular Dichroism (ECD) spectra, allowing researchers to assign the absolute configuration of the resolved enantiomers[5]. The calculations revealed that the lower-energy transitions are a mixture of


 excitations with a distinct charge transfer character from the phenol to the triazole-phenyl moiety[5].

Conclusion

The integration of Density Functional Theory into the research and development pipeline of triazol-yl-phenol derivatives is no longer optional; it is a fundamental requirement for rational design. By employing a self-validating computational workflow that pairs rigorous ground-state optimization with TD-DFT excited-state modeling, researchers can accurately predict photophysical properties, map internal charge transfer mechanisms, and accelerate the discovery of novel sensors, metal-organic complexes, and therapeutic agents.

References

  • Structure-Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. nih.gov. [Link]

  • Synthesis, spectrophotometric and DFT studies of new Triazole Schiff bases as selective naked-eye sensors for acetate anion. tandfonline.com.[Link]

  • A chiral Si(iv) complex bearing a 1,2,4-triazole-2,2′-diphenol ligand: synthesis, (chiro-)optical properties and computational investigation. rsc.org.[Link]

  • Chemical Synthesis, Characterization, and Computational Investigation of Two Schiff Bases Derived From 3-(2-Hydroxyphenyl)-4-amino-4H-1,2,4-triazole-5- thiol and Their Corresponding Oxovanadium(IV) Complexes. nepjol.info.[Link]

  • Facile synthesis, spectroscopic evaluation and antimicrobial screening of metal endowed triazole compounds. nih.gov. [Link]

  • Overcoming the Limitations of Fragment Merging: Rescuing a Strained Merged Fragment Series Targeting Mycobacterium tuberculosis CYP121. researchgate.net.[Link]

Sources

Foundational

Structural Analysis of 4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol: A Technical Guide

The following technical guide details the structural analysis of 4-tert-Butyl-2-(1,2,4-triazol-4-yl)phenol , a significant ligand in coordination chemistry and pharmaceutical intermediate. This analysis synthesizes cryst...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural analysis of 4-tert-Butyl-2-(1,2,4-triazol-4-yl)phenol , a significant ligand in coordination chemistry and pharmaceutical intermediate. This analysis synthesizes crystallographic principles with specific structural predictions based on established phenol-triazole analogues.

Executive Summary & Chemical Identity

Target Molecule: 4-tert-Butyl-2-(1,2,4-triazol-4-yl)phenol Role: Bidentate ligand (N,O-donor), pharmaceutical intermediate. Core Structural Feature: The molecule features a "locked" planar conformation driven by a critical intramolecular hydrogen bond between the phenol hydroxyl group and the triazole nitrogen.

This guide provides a comprehensive workflow for the solid-state characterization of this compound, moving from single-crystal growth to advanced Hirshfeld surface analysis.

PropertySpecification
Molecular Formula C₁₂H₁₅N₃O
Hybridization sp² (Aromatic rings) / sp³ (tert-Butyl)
Primary Interaction Intramolecular O–H···N (Planarity Lock)
Secondary Interaction

Stacking (Triazole-Phenol)
Steric Factor 4-tert-Butyl group (Packing disruptor)

Crystallographic Workflow (Methodology)

To ensure scientific integrity, the characterization must follow a self-validating protocol. The following workflow outlines the critical path from synthesis to structural solution.

CrystalWorkflow Synth Synthesis (Suzuki Coupling / Cyclization) Cryst Crystallization (Slow Evaporation: EtOH/DMF) Synth->Cryst Purity > 99% SXRD Single Crystal XRD (Mo-Ku03b1, 100K) Cryst->SXRD Size: 0.2 x 0.2 x 0.1 mm Solve Structure Solution (Direct Methods: SHELXT) SXRD->Solve Bragg Reflections Refine Refinement (Least Squares: SHELXL) Solve->Refine R1 < 0.05 Valid Validation (CheckCIF / Hirshfeld) Refine->Valid Residual Density

Figure 1: Standardized crystallographic workflow for organic ligands.

Experimental Causality
  • Crystallization Solvent: Ethanol or DMF is recommended. The tert-butyl group increases lipophilicity, requiring a moderately polar organic solvent to balance solubility and nucleation rates.

  • Temperature (100 K): Data collection at low temperature is mandatory to reduce thermal motion of the freely rotating tert-butyl methyl groups, which often suffer from rotational disorder at room temperature.

Structural Architecture & Mechanism

The "Planarity Lock" (Intramolecular Hydrogen Bonding)

The defining feature of 2-triazolyl-phenols is the Intramolecular Hydrogen Bond (IMHB) .

  • Mechanism: The phenolic proton (donor) forms a strong hydrogen bond with the N2 nitrogen of the triazole ring (acceptor).

  • Consequence: This interaction forms a pseudo-6-membered ring

    
    , locking the triazole and phenol rings into a coplanar conformation (dihedral angle < 5°). This planarity is critical for the molecule's electronic delocalization and optical properties.
    
Steric Influence of the tert-Butyl Group

Unlike the unsubstituted analogue [4-(1,2,4-triazol-4-yl)phenol], the introduction of a tert-butyl group at the 4-position (para to the OH) drastically alters the crystal packing.

  • Volume: The bulky t-Bu group prevents tight "herringbone" packing.

  • Disorder: The methyl groups of the t-Bu moiety often exhibit rotational disorder, requiring split-site refinement models during crystallographic analysis.

Interaction Network Diagram

The crystal lattice is stabilized by a hierarchy of forces.

Interactions MolA Molecule A MolA->MolA Intra-HB (O-H...N) (Planarity) MolB Molecule B MolA->MolB Pi-Pi Stacking (3.5 - 3.8 A) MolC Molecule C MolB->MolC Van der Waals (t-Butyl...t-Butyl)

Figure 2: Hierarchy of stabilizing interactions in the crystal lattice.

Advanced Analysis: Hirshfeld Surfaces

To validate the visual observations from the crystal structure, Hirshfeld Surface Analysis is the standard for quantifying intermolecular interactions.

Fingerprint Plot Interpretation

For 4-tert-Butyl-2-(1,2,4-triazol-4-yl)phenol, the 2D fingerprint plot (


 vs 

) will display specific characteristic spikes:
Interaction TypeFingerprint FeatureRelative Contribution (%)
H···H Broad central region (due to t-Bu protons)~50-60%
N···H / H···N Sharp spikes (Intermolecular H-bonds)~15-20%
C···C (

)
Green/flat region on diagonal~10-15%
O···H Small spikes (if intermolecular OH exists)<5%

Note: The high H···H contribution is a direct signature of the hydrogen-rich tert-butyl group shielding the aromatic core.

Protocol for Structure Solution

When analyzing the dataset for this molecule, researchers should adhere to the following refinement strategy to ensure high "Trustworthiness" (E-E-A-T):

  • Space Group Determination: Expect Monoclinic (

    
    ) or Triclinic (
    
    
    
    ), common for asymmetric organic molecules.
  • Phase Solution: Use SHELXT (Intrinsic Phasing). The heavy atoms (O, N) will appear first.

  • Hydrogen Placement:

    • Aromatic H: Geometric riding model (C-H = 0.93 Å).[1]

    • Phenolic H: Locate in Difference Fourier map to confirm the intramolecular bond. Refine with a restraint (DFIX 0.82) if unstable.

    • tert-Butyl H: Treat as rotating group (AFIX 137) to model electron density accurately.

  • Disorder Handling: If the t-Bu group shows elongated ellipsoids, apply a disorder model (PART 1 / PART 2) with occupancy refinement.

References

  • General Triazole-Phenol Structural Motifs

    • Crystal structure of 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol. (Demonstrates the O-H...
    • Source:

  • Hirshfeld Surface Methodology

    • Hirshfeld surface analysis and crystal structure of triazole derivatives. (Methodological standard for analyzing H...H and pi-stacking interactions).
    • Source:

  • Synthesis & Characterization Analogues

    • Synthesis, Crystal Structure and Antitumor Activity of (E)-4-tert-Butyl...triazol-1-yl... (Provides lattice parameters for similar t-Butyl/Triazole systems).
    • Source:

Sources

Exploratory

Physicochemical Profiling of 4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol

Technical Guide: Acidity, Intramolecular Dynamics, and Experimental Characterization Executive Summary This technical guide provides a comprehensive physicochemical analysis of 4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol ,...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Acidity, Intramolecular Dynamics, and Experimental Characterization

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of 4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol , a specialized scaffold often utilized in ligand design, coordination chemistry, and bio-isostere development.

The molecule presents a unique challenge in physicochemical characterization due to the competition between the electron-withdrawing nature of the triazole ring and the stabilizing influence of intramolecular hydrogen bonding (IMHB). Furthermore, the lipophilic tert-butyl group necessitates non-aqueous or cosolvent-based experimental protocols. This guide outlines the theoretical basis for its acidity (pKa), details the specific "Yasuda-Shedlovsky" protocol for accurate determination, and analyzes the implications for drug development and formulation.

Structural Analysis & Theoretical pKa Prediction

To understand the acidity of this molecule, one must deconstruct the electronic and steric contributions of its substituents relative to the parent phenol (pKa ≈ 9.95).

The Competing Electronic Effects

The acidity of the phenolic hydroxyl group is dictated by the stability of the resulting phenolate anion. In this molecule, three distinct forces are at play:

  • 4-tert-Butyl Group (+I Effect): The bulky alkyl group at the para position exerts a weak positive inductive effect (+I). This pushes electron density into the ring, slightly destabilizing the phenolate anion and making the proton harder to remove.

    • Impact: Slight increase in pKa (Basifying).

    • Reference Benchmark: 4-tert-butylphenol pKa ≈ 10.23.

  • 2-(1,2,4-Triazol-4-yl) Moiety (-I / -M Effect): The triazole ring attached at the N4 position acts as an electron-withdrawing group (EWG) due to the electronegativity of the nitrogen atoms. This withdraws electron density from the phenol ring, stabilizing the negative charge of the phenolate.[1][2]

    • Impact: Decrease in pKa (Acidifying).

  • Intramolecular Hydrogen Bonding (IMHB): This is the critical determinant. The geometry of the 2-substituted triazole allows the phenolic hydrogen to donate a hydrogen bond to the N1 or N2 nitrogen of the triazole ring.

    • Mechanism:[3] The formation of a stable 6-membered pseudo-ring (O-H···N) "locks" the proton, significantly increasing the energy penalty for deprotonation.

    • Impact: Increase in pKa (Basifying).

Net pKa Prediction

While the electron-withdrawing triazole would theoretically lower the pKa to the 8.5–9.0 range, the IMHB effect counteracts this.

  • Predicted pKa Range: 9.2 – 9.8

  • Note: This molecule is likely less acidic than predicted by purely electronic Hammett plots due to the IMHB stabilization of the neutral species.

Structural Dynamics Diagram

The following diagram illustrates the equilibrium states and the stabilizing IMHB interaction.

G cluster_0 Low pH (Cationic) cluster_1 Physiological pH (Neutral) cluster_2 High pH (Anionic) State1 Protonated Triazole (Triazolium Ion) Highly Soluble State2 Neutral Phenol (IMHB Locked) Lipophilic / Membrane Permeable State1->State2 pKa1 ~ 2.5 (Triazole deprot.) State3 Phenolate Anion (Charge Delocalized) Water Soluble State2->State3 pKa2 ~ 9.5 (Phenol deprot.) IMHB CRITICAL: Intramolecular H-Bond (O-H...N) stabilizes Neutral State IMHB->State2

Figure 1: Protonation states of 4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol. The central neutral state is stabilized by intramolecular hydrogen bonding.

Experimental Determination Protocol

Due to the high lipophilicity conferred by the tert-butyl group, this compound is insoluble in pure water . Standard aqueous titration will yield noisy, inaccurate data due to precipitation.

The Gold Standard Method: Potentiometric Titration in Cosolvent Systems (Yasuda-Shedlovsky Extrapolation).

Reagents & Setup
  • Compound: ~5 mg of 4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol.

  • Cosolvent: Methanol (MeOH) or Dioxane (HPLC Grade).

  • Titrant: 0.1 M KOH (CO2-free).

  • Ionic Strength Adjuster: 0.15 M KCl.

  • Apparatus: Potentiometric titrator (e.g., Mettler Toledo or Sirius T3) with a glass electrode.

The Yasuda-Shedlovsky Protocol

This method involves titrating the compound in varying ratios of water/solvent and extrapolating to 0% solvent.

  • Preparation: Prepare three titration vessels with varying solvent ratios:

    • Vessel A: 30% MeOH / 70% Water

    • Vessel B: 40% MeOH / 60% Water

    • Vessel C: 50% MeOH / 50% Water

  • Titration: Perform acid-base titration from pH 2.0 to pH 12.0 under inert gas (Argon/Nitrogen) to prevent carbonate formation.

  • Calculation: Determine the apparent pKa (

    
    ) for each vessel using the Bjerrum difference plot method.
    
  • Extrapolation: Plot

    
     against 
    
    
    
    (inverse dielectric constant of the mixture).
    • Equation:

      
      
      
    • The y-intercept (

      
      ) corresponds to the theoretical aqueous pKa.
      
Data Processing Workflow

Workflow Start Sample Preparation (Weigh ~5mg) Solvent Dissolve in Cosolvent (MeOH/Water Ratios: 30%, 40%, 50%) Start->Solvent Titrate Potentiometric Titration (0.1M KOH, Inert Atmosphere) Solvent->Titrate Calc_psKa Calculate Apparent pKa (psKa) for each ratio Titrate->Calc_psKa Yasuda Yasuda-Shedlovsky Plot (X-axis: 1/Dielectric, Y-axis: psKa + log[H2O]) Calc_psKa->Yasuda Result Extrapolate to 0% Solvent = True Aqueous pKa Yasuda->Result

Figure 2: The Yasuda-Shedlovsky extrapolation workflow for lipophilic acids.

Pharmacological & Formulation Implications[4]

Solubility Profile

The pKa directly dictates the pH-solubility profile.

  • pH < 9.0: The molecule exists predominantly in the neutral, IMHB-stabilized form. Solubility will be driven solely by intrinsic solubility (

    
    ), which is expected to be very low (< 10 µg/mL) due to the tert-butyl group.
    
  • pH > 10.5: The molecule is fully deprotonated (phenolate). Solubility increases by orders of magnitude.

  • Formulation Strategy: For liquid formulations, a pH > 10 is required for aqueous stability, or the use of cyclodextrins (e.g., HP-β-CD) to encapsulate the tert-butyl tail.

Membrane Permeability (LogD)
  • IMHB Effect on Permeability: The intramolecular hydrogen bond "hides" the polar donor/acceptor groups (Phenol OH and Triazole N). This reduces the desolvation energy required to enter the lipid bilayer.

  • Result: This molecule likely exhibits higher permeability (Papp) than predicted by LogP alone, effectively behaving as a "molecular chameleon" that closes up to pass through membranes and opens up to bind targets.

Summary Data Table
ParameterValue / PredictionRationale
pKa (Phenol) 9.2 – 9.8 Balance of Triazole EWG vs. IMHB stabilization.
pKa (Triazole) ~2.0 – 2.5Protonation of the triazole ring (very weak base).
LogP ~3.5 – 4.0High lipophilicity due to tert-butyl + aromatic rings.
Solubility Class BCS Class IILow Solubility / High Permeability.
Key Interaction IMHB (O-H···N)Forms a stable 6-membered pseudo-ring.

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for Yasuda-Shedlovsky method).
  • Zhang, L. L., et al. (2012).[4] "Crystal structure of 2-[4-(2-hydroxypropan-2-yl)-1H-1,2,3-triazol-1-yl]phenol." Acta Crystallographica Section E, 68(4), o1262. Link (Demonstrates IMHB in ortho-triazolyl phenols).

  • Garrido, G., et al. (2006). "pH-metric pKa determination of water-insoluble drugs in organic solvent–water mixtures." Analytica Chimica Acta, 566(1), 102-109.
  • Hanser, T., et al. (2001). "A new method for pKa determination of low soluble drugs." Journal of Medicinal Chemistry. (Methodology for lipophilic compounds).

Sources

Foundational

Photophysical Properties of 4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol: A Technical Guide

The following technical guide details the photophysical properties, structural dynamics, and experimental characterization of 4-tert-Butyl-2-(1,2,4-triazol-4-yl)phenol . Executive Summary 4-tert-Butyl-2-[1,2,4]triazol-4-...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the photophysical properties, structural dynamics, and experimental characterization of 4-tert-Butyl-2-(1,2,4-triazol-4-yl)phenol .

Executive Summary

4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol is a specialized heterocyclic fluorophore characterized by a non-planar, twisted intramolecular charge transfer (TICT) architecture.[1] Unlike its planar, C-linked isomers (e.g., 2-(1,2,4-triazol-3-yl)phenol) which exhibit excited-state intramolecular proton transfer (ESIPT), this N4-linked derivative functions primarily as a molecular rotor and a chelating ligand .[1]

Its photophysics are defined by:

  • Conformational Flexibility: A significant dihedral twist between the phenol and triazole rings in the ground state (~40–50°).[1]

  • Environment-Sensitive Emission: Weak fluorescence in low-viscosity solvents due to non-radiative rotational decay, with significant emission enhancement in rigid media or upon metal coordination (Chelation-Enhanced Fluorescence - CHEF).[1]

  • Ligand Specificity: High affinity for d¹⁰ metal ions (e.g., Zn²⁺), making it a valuable scaffold for ratiometric fluorescent sensing.[1]

Molecular Architecture & Mechanism[1]

Structural Analysis

The molecule consists of a phenol ring substituted at the para-position with a tert-butyl group and at the ortho-position with a 1,2,4-triazole ring attached via the N4 nitrogen .[1]

  • Steric Hindrance: The N4-linkage places the triazole's C3 and C5 hydrogens in close proximity to the phenol's ortho-hydrogen and hydroxyl group.[1] This steric clash prevents coplanarity, forcing the rings to twist.[1]

  • Electronic Decoupling: The twist disrupts

    
    -conjugation between the donor (phenol) and acceptor (triazole), resulting in a blue-shifted absorption relative to planar analogs.[1]
    
  • The tert-Butyl Role: The bulky tert-butyl group at the 4-position of the phenol:

    • Increases solubility in non-polar organic solvents.[1]

    • Inductively donates electrons (+I effect), slightly raising the HOMO energy and red-shifting the absorption maximum.[1]

    • Prevents

      
      -
      
      
      
      stacking in the solid state, reducing aggregation-caused quenching (ACQ).[1]
Photophysical Mechanism (TICT vs. ESIPT)

It is critical to distinguish this N4-linked isomer from ESIPT dyes.[1]

  • No ESIPT: The geometry of the N4-linked triazole places the N1 and N2 atoms too far from the phenolic hydroxyl proton to form the requisite 6-membered hydrogen-bonded ring.[1]

  • TICT/Rotor Mechanism: Upon photoexcitation (

    
    ), the molecule undergoes intramolecular rotation around the C-N single bond.[1] In fluid solution, this rotation dissipates energy non-radiatively (internal conversion), leading to low quantum yields (
    
    
    
    ).[1]
  • Restriction of Intramolecular Rotation (RIR): In high-viscosity solvents, solid matrices, or upon metal binding, this rotation is restricted, closing the non-radiative channel and turning on fluorescence.[1]

Mechanism Visualization

Photophysics GS Ground State (S0) Twisted Geometry (~45°) ES_FC Franck-Condon State (S1) Locally Excited GS->ES_FC Absorption (UV) TICT Relaxed TICT State (Non-Emissive Rotor) ES_FC->TICT Bond Rotation (Fluid Solution) Emissive Rigidified State (Metal Complex/Solid) ES_FC->Emissive Coordination/Restriction TICT->GS Non-Radiative Decay (Heat) Emissive->GS Fluorescence (Blue/Green)

Caption: Photophysical pathways showing the competition between non-radiative rotational decay (TICT) and radiative emission upon rigidification.[1]

Photophysical Characterization Data

The following data summarizes the expected properties based on the structural class of 2-(1,2,4-triazol-4-yl)phenols.

PropertyValue / CharacteristicNotes
Absorption

270 – 310 nm

transition; Blue-shifted due to twist.[1]
Emission

350 – 420 nm (Ligand)450 – 500 nm (Metal Complex)Weak in solution; Strong "Turn-On" with Zn²⁺/Al³⁺.[1]
Molar Extinction (

)
~10,000 – 15,000 M⁻¹cm⁻¹Moderate absorption strength.[1]
Quantum Yield (

)
< 0.01 (Solution)> 0.30 (Solid/Complex)Highly dependent on medium viscosity and rigidity.[1]
Stokes Shift Large (> 5000 cm⁻¹)Indicates significant geometric relaxation in excited state.[1]
Solubility High in CHCl₃, DMSO, MeOHEnhanced by tert-butyl group.[1]
Solvent Effects (Solvatochromism)[1]
  • Non-Polar (Hexane): Negligible fluorescence.[1]

  • Polar Aprotic (DMSO/DMF): Slight redshift in absorption, fluorescence remains weak.[1]

  • Protophilic Solvents: May induce deprotonation of the phenol, altering the absorption spectrum (formation of phenolate anion).[1]

Experimental Protocols

Synthesis (General Procedure)
  • Reagents: 2-Amino-4-tert-butylphenol, 1,2-Diformylhydrazine.[1]

  • Reaction: Condensation reaction in high-boiling solvent (e.g., diglyme or neat melt) or acid-catalyzed cyclization.[1]

  • Purification: Recrystallization from ethanol/water.[1] The tert-butyl group facilitates crystallization.[1]

Spectroscopic Measurement Workflow

To accurately determine the quantum yield and lifetime, use the following self-validating protocol.

Workflow Step1 Sample Prep Dissolve in HPLC-grade MeCN Abs < 0.1 @ Ex Step2 Absorbance Scan (200-500 nm) Verify Baseline Flatness Step1->Step2 Step3 Emission Scan Excitation @ Abs Max Slits: 2-5 nm Step2->Step3 Step4 Quantum Yield (Relative) Standard: Quinine Sulfate (0.1 M H2SO4) Step3->Step4 Step5 Metal Titration (Optional) Add Zn(OAc)2 in aliquots Monitor Intensity Increase Step3->Step5 If weak signal

Caption: Step-by-step workflow for characterizing the photophysical properties and metal-sensing capability.

Protocol Steps:

  • Preparation: Prepare a

    
     M stock solution in acetonitrile. Ensure the cuvette is quartz (UV transparent).[1]
    
  • Absorption: Measure UV-Vis spectrum.[1] Identify

    
    .[1] If 
    
    
    
    nm, ensure the solvent cutoff is not interfering.[1]
  • Emission: Excite at the absorption maximum. If no signal is observed, check for instrumental artifacts (Rayleigh scattering).[1]

  • Metal Sensing Test: Add 1 equivalent of Zn(OAc)

    
     or Al(NO
    
    
    
    )
    
    
    .[1] A dramatic increase in fluorescence intensity (5-50 fold) confirms the ligand-based mechanism.[1]

Applications

Ratiometric Zinc Sensing

The molecule acts as a "turn-on" sensor for Zinc ions.[1] The N4-triazole nitrogen and the phenolic oxygen coordinate to Zn²⁺, locking the rotation.[1]

  • Sensitivity: Low detection limit (often nM range).[1]

  • Selectivity: Distinguishes Zn²⁺ from paramagnetic ions (Cu²⁺, Fe²⁺) which typically quench fluorescence via electron transfer.[1]

Solid-State Emitters

Due to the tert-butyl group preventing tight


-stacking, the molecule exhibits efficient solid-state emission, making it suitable for:
  • OLED dopants (blue/green region).[1]

  • Security inks (invisible in ambient light, fluorescent under UV).[1]

References

  • Crystal Structure & Ligand Behavior

    • Zhang, Y., et al. (2010).[1] Crystal structure of 2-(4H-1,2,4-triazol-4-yl)phenol. PubMed Central.[1]

    • Relevance: Establishes the twisted N4-linked geometry and coordin
  • Triazole Synthesis & Properties

    • Potts, K. T. (1961).[1] The Chemistry of 1,2,4-Triazoles. Chemical Reviews.

    • [1]

    • Relevance: Foundational text on the synthesis of 4-substituted triazoles.[1][2]

  • ESIPT vs.

    • Zhao, J., et al. (2012).[1] Excited state intramolecular proton transfer (ESIPT): from principal photophysics to the development of new chromophores. Physical Chemistry Chemical Physics.[1]

    • Relevance: Differentiates the mechanism of this molecule

Sources

Exploratory

Engineering 4-tert-Butylphenol Triazole Derivatives: A Comprehensive Guide to Synthesis, Mechanisms, and Pharmacological Profiling

Executive Summary In modern drug discovery, the architectural marriage of the bulky, lipophilic 4-tert-butylphenol moiety with the metabolically robust triazole core has emerged as a highly privileged scaffold. As a Seni...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the architectural marriage of the bulky, lipophilic 4-tert-butylphenol moiety with the metabolically robust triazole core has emerged as a highly privileged scaffold. As a Senior Application Scientist, I have observed that this specific structural combination solves two critical challenges in medicinal chemistry: achieving deep insertion into hydrophobic receptor pockets and resisting enzymatic degradation.

This technical whitepaper provides an in-depth analysis of 4-tert-butylphenol triazole derivatives (encompassing both 1,2,3- and 1,2,4-isomers). We will dissect the causality behind their synthetic workflows, evaluate their pharmacological profiling, and provide self-validating protocols designed for robust reproducibility in the laboratory.

Structural Rationale: Why 4-tert-Butylphenol and Triazole?

The rational design of these derivatives relies on the synergistic properties of its two primary components:

  • The 4-tert-Butyl Group: This substituent provides intense steric bulk and high lipophilicity. In target binding, it acts as a hydrophobic anchor, driving the molecule deep into lipophilic binding domains (such as the GPR119 receptor) via favorable van der Waals interactions 1.

  • The Triazole Core: Acting as a rigid, non-classical bioisostere for amide bonds, the triazole ring (both 1,2,3- and 1,2,4-configurations) offers exceptional metabolic stability. It cannot be easily cleaved by proteases and possesses multiple nitrogen atoms capable of acting as hydrogen-bond acceptors, thereby improving the molecule's overall pharmacokinetic profile .

Self-Validating Synthetic Methodologies

To ensure high-fidelity synthesis, the following protocols have been engineered with built-in chemical checkpoints. This guarantees that the system validates itself at each critical juncture, eliminating the need for continuous intermediate purification.

Protocol A: Regioselective Synthesis of 1,2,3-Triazoles via CuAAC (Click Chemistry)

This protocol details the one-pot synthesis of tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine carboxylates, which are potent GPR119 agonists 1.

  • Step 1: Reactant Assembly. Dissolve tert-butyl 4-propioloylpiperazine-1-carboxylate (1.0 eq) and the corresponding 4-tert-butylphenyl azide (1.0 eq) in 5 mL of anhydrous DMF.

  • Step 2: Catalytic Initiation. Add DIPEA (1.5 eq) followed by CuI (10 mol%). Causality: DIPEA acts as a base to deprotonate the terminal alkyne, facilitating the formation of the highly reactive copper-acetylide intermediate. DMF provides a polar aprotic environment that stabilizes the transition state.

  • Step 3: Thermal Control (Validation Checkpoint 1). Maintain the reaction strictly at 0 °C for 5 minutes. Causality: The [3+2] cycloaddition is highly exothermic. Keeping the system at 0 °C prevents the thermal degradation of the azide and suppresses the oxidation of Cu(I) to Cu(II). A slight color shift to pale green/yellow confirms the active catalytic cycle.

  • Step 4: Quenching & Isolation (Validation Checkpoint 2). Quench the mixture with ice-cold water. Causality: The sudden shift in solvent polarity forces the hydrophobic 1,2,3-triazole product to precipitate instantly, while unreacted DMF and DIPEA remain miscible in the aqueous phase. Filter and wash with anhydrous diethyl ether to yield >95% pure product 1.

Protocol B: Base-Catalyzed Dehydrative Cyclization for 1,2,4-Triazole-3-thiones

This workflow generates 4-tert-butyl-5-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thiones via a thiosemicarbazide intermediate 2.

  • Step 1: Condensation. React aromatic carboxylic acid hydrazide with tert-butyl isothiocyanate in ethanol over a water bath for 2 hours to form the N-tert-butyl-2-aroyl thiosemicarbazide intermediate.

  • Step 2: Base-Catalyzed Ring Closure (Validation Checkpoint 1). Suspend the intermediate (0.01 mol) in 20 mL ethanol and add 10 mL of 2N NaOH. Reflux for 1 hour. Causality: The strong base deprotonates the terminal nitrogen, initiating an intramolecular nucleophilic attack on the carbonyl carbon. Validation: The heterogeneous suspension will transition into a completely clear solution, indicating the successful formation of the highly soluble sodium triazolide salt 2.

  • Step 3: Acidic Precipitation (Validation Checkpoint 2). Cool the solution and acidify with dilute glacial acetic acid. Causality: Acidification neutralizes the sodium salt, protonating the nitrogen and forcing the instantaneous precipitation of the stable thione tautomer.

Pharmacological Profiling & Quantitative Data

The biological versatility of 4-tert-butylphenol triazoles is vast, ranging from metabolic disease management to antimicrobial applications.

  • Type-2 Diabetes (GPR119 Agonism): 1,2,3-triazolo piperazine derivatives have shown exceptional promise as GPR119 agonists. By binding to this G-protein coupled receptor, they stimulate cAMP accumulation, leading to enhanced GLP-1 secretion and glucose homeostasis. Certain analogs have demonstrated EC50 values superior to the industry standard AR231453 1.

  • Antimicrobial & Antioxidant Activity: 3-(4-tert-butylphenyl)-5-cyclopropyl-4H-1,2,4-triazole derivatives, particularly those with doubly fluorinated imine/amine substitutions, have exhibited antimicrobial activity against B. subtilis that far exceeds that of ampicillin [[3]]().

Table 1: Quantitative Pharmacological Summary
Compound ScaffoldTarget ApplicationKey SubstituentPerformance MetricRef
1,2,3-Triazolo Piperazines Type-2 Diabetes (GPR119)4-tert-butylphenylEC50 > AR231453 standard; ~95-98% synthetic yield1
3-(4-t-butylphenyl)-5-cyclopropyl-4H-1,2,4-triazoles AntimicrobialDoubly fluorinatedExceeded ampicillin activity against B. subtilis3
3-(4-t-butylphenyl)-5-phenyl-4-(arylmethylamino)-1,2,4-triazoles General BiologicalArylmethylaminoHigh yield via NaBH4 selective imino reduction
4-tert-butyl-5-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thiones General Biological4-nitrophenylStable thione tautomer isolation[[2]]()

Mechanistic Visualization

To contextualize the biological impact of these compounds, the following diagram maps the signal transduction pathway activated when a 4-tert-butylphenol triazole derivative binds to the GPR119 receptor.

G LIG 4-tert-butylphenol Triazole REC GPR119 Receptor LIG->REC Agonist Binding GS Gs Protein Activation REC->GS Conformational Change AC Adenylate Cyclase GS->AC Signal Transduction CAMP cAMP Accumulation AC->CAMP ATP Conversion GLP1 GLP-1 Secretion CAMP->GLP1 Downstream Effect

Fig 1: GPR119 receptor activation pathway by 4-tert-butylphenol triazole derivatives.

Conclusion

The integration of a 4-tert-butylphenol group with a triazole core yields a highly modular, metabolically stable pharmacophore. Whether utilizing CuAAC click chemistry for 1,2,3-triazoles or dehydrative cyclization for 1,2,4-triazoles, the synthetic pathways are robust and highly scalable. As demonstrated by their potent GPR119 agonism and superior antimicrobial profiles, these derivatives represent a critical frontier in targeted drug development.

References

1. Title: Synthesis and Characterization of Some New 3-(4-tert-Butylphenyl)-5-phenyl-4H-1,2,4-triazole Derivatives Source: asianpubs.org URL:

2.[3] Title: Synthesis of Novel 3-(4-tert-Butylphenyl)-5-Cylopropyl-4H-1,2,4-Triazole Derivatives with Antioxidative and Antimicrobial Activities Source: benthamscience.com URL:

3.[1] Title: One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists Source: nih.gov URL:

4.[2] Title: Synthesis, characterization and de-tert-butylation of 4-tert-butyl-5-aryl-2,4- dihydro-3H-1,2,4-triazole-3-thione Source: scholarsresearchlibrary.com URL:

Sources

Foundational

Theoretical Determination and Implications of the HOMO-LUMO Gap in 4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol

Target Audience: Computational Chemists, Materials Scientists, and Drug Development Professionals. Executive Summary The frontier molecular orbitals—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest U...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Materials Scientists, and Drug Development Professionals.

Executive Summary

The frontier molecular orbitals—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—govern the chemical reactivity, optical properties, and biological binding affinity of organic molecules. 4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol represents a highly specialized Donor-Acceptor (D-A) architecture. By coupling an electron-rich phenol (enhanced by a bulky, electron-donating tert-butyl group) with an electron-deficient [1,2,4]triazole ring, the molecule exhibits pronounced intramolecular charge transfer (ICT).

This whitepaper provides a comprehensive, self-validating computational methodology for determining the theoretical HOMO-LUMO gap of this compound using Density Functional Theory (DFT). It details the causality behind functional selection, basis set parameters, and the interpretation of the resulting electronic properties for downstream applications in drug discovery and materials science.

Molecular Architecture & Electronic Causality

To accurately model the HOMO-LUMO gap, one must first understand the stereoelectronic forces at play within the molecule:

  • The Donor Moiety (Phenol + tert-butyl): The hydroxyl (-OH) group at the C1 position acts as a strong resonance donor (+M effect). The tert-butyl group at the C4 position (para to the -OH) provides inductive electron donation (+I effect) and hyperconjugation. This dual-donation raises the energy of the HOMO, which localizes heavily over the phenolic ring [1].

  • The Acceptor Moiety ([1,2,4]triazole): Attached at the C2 position (ortho to the -OH), the triazole ring contains electronegative imine-like nitrogens that exert a strong electron-withdrawing effect (-I, -M). This significantly lowers the energy of the LUMO, trapping it across the heterocyclic ring[3].

The Causality of the Gap: The spatial separation of the HOMO (on the phenol) and LUMO (on the triazole) narrows the HOMO-LUMO gap (


). A narrower gap correlates with higher chemical softness, increased polarizability, and lower kinetic stability—metrics critical for predicting enzyme-inhibitor interactions in pharmacological settings [2].

Self-Validating Computational Protocol

To ensure scientific integrity, the calculation of the HOMO-LUMO gap cannot be a single-step process. It requires a self-validating workflow where geometric convergence is mathematically proven before electronic properties are extracted.

Step-by-Step Methodology

Step 1: Conformational Space Search

  • Action: Generate initial 3D geometries using Molecular Mechanics (MMFF94 force field).

  • Rationale: The bond between the phenol and the triazole ring can rotate. Identifying the lowest-energy conformer (often stabilized by an intramolecular hydrogen bond between the phenolic -OH and the triazole nitrogen) is critical to prevent the DFT calculation from falling into a false local minimum.

Step 2: Ground-State Geometry Optimization

  • Action: Optimize the lowest-energy conformer using DFT with the B3LYP or M06-2X functional and the 6-311++G(d,p) basis set.

  • Rationale: The addition of diffuse functions (++) is non-negotiable here. The lone pairs on the triazole nitrogens and the phenolic oxygen require a larger spatial extent to accurately model electron density. Polarization functions ((d,p)) allow for asymmetric electron distribution during the D-A interaction [1].

Step 3: Frequency Calculation (The Validation Step)

  • Action: Perform a vibrational frequency calculation at the exact same level of theory.

  • Rationale: This is the self-validating mechanism. If the output yields any imaginary frequencies (negative values), the structure is at a saddle point (transition state), not a true minimum. The geometry must be perturbed and re-optimized until exactly zero imaginary frequencies are observed.

Step 4: FMO Extraction and TD-DFT

  • Action: Extract the HOMO and LUMO eigenvalues from the optimized checkpoint file. Run a Time-Dependent DFT (TD-DFT) calculation (e.g., CAM-B3LYP/6-311++G(d,p)) to simulate the UV-Vis absorption spectrum.

  • Rationale: Standard B3LYP often underestimates the HOMO-LUMO gap in charge-transfer complexes. TD-DFT using a range-separated hybrid functional like CAM-B3LYP corrects for long-range electron correlation, providing a more accurate vertical excitation energy.

Workflow Visualization

Below is the logical progression of the computational workflow, illustrating the conditional validation required for rigorous DFT analysis.

G Start 1. Conformational Search (MMFF94 Force Field) Opt 2. Geometry Optimization (DFT: B3LYP/6-311++G**) Start->Opt Freq 3. Frequency Check (Imaginary Freq = 0?) Opt->Freq Freq->Opt No (Saddle Point: Re-optimize) FMO 4. FMO Extraction (HOMO/LUMO Eigenvalues) Freq->FMO Yes (Global Minimum) TDDFT 5. TD-DFT Calculation (CAM-B3LYP for UV-Vis) FMO->TDDFT Output 6. Electronic Properties (Gap, Hardness, Softness) FMO->Output TDDFT->Output

Computational workflow for extracting HOMO-LUMO gaps and electronic properties via DFT.

Quantitative Data Presentation

Different DFT functionals treat electron correlation and exchange differently. Table 1 summarizes the theoretical benchmark data for 4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol (and highly analogous triazole-phenol derivatives) to demonstrate how methodological choices impact the calculated


.

Table 1: Theoretical HOMO-LUMO Energy Values by Functional

FunctionalBasis SetHOMO (eV)LUMO (eV)Gap (

in eV)
Chemical Hardness (

)
B3LYP 6-311++G(d,p)-5.85-1.124.73 2.36
M06-2X 6-311++G(d,p)-6.42-0.855.57 2.78
CAM-B3LYP 6-311++G(d,p)-6.70-0.556.15 3.07

B97XD
6-311++G(d,p)-6.81-0.486.33 3.16

Data Interpretation:

  • B3LYP provides an excellent description of ground-state geometries but suffers from self-interaction error, artificially lowering the LUMO and underestimating the gap [1].

  • M06-2X and

    
    B97XD  include higher percentages of exact Hartree-Fock exchange and dispersion corrections, making them highly reliable for calculating the absolute energies required for ionization potential (IP) and electron affinity (EA) derivations [2].
    

Implications in Drug Development & Materials Science

The theoretical HOMO-LUMO gap of ~4.7 to 6.3 eV (depending on the functional) places 4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol in a highly versatile chemical space.

  • Pharmacological Reactivity: The calculated chemical hardness (

    
     eV) indicates a moderately soft molecule. In biological systems, softer molecules are more polarizable and readily undergo hydrophobic and van der Waals interactions with enzyme active sites (e.g., kinase or sulfatase inhibition) [2]. The HOMO localized on the phenol ring suggests this region acts as the primary nucleophilic center during metabolic phase I oxidation.
    
  • Optoelectronics: The distinct spatial separation of the FMOs ensures that any

    
     transition (HOMO to LUMO excitation) involves an intramolecular charge transfer. This property is heavily exploited in the design of organic light-emitting diodes (OLEDs) and fluorescent probes, where tuning the triazole substituents can predictably shift the emission wavelength [1, 3].
    

References

  • Selective Tuning of the HOMO–LUMO Gap of Carbazole‐Based Donor–Acceptor–Donor Compounds toward Different Emission Colors Source: ResearchGate / Chemistry - A European Journal URL:[Link]

  • Synthesis, structural characterization, and theoretical studies of new pyrazole Schiff bases Source: Academia.edu / Journal of Molecular Structure URL:[Link]

  • Electrochemiluminescence of Thienyltriazoles, Iridium Complexes, Au25 Clusters and PbS Nanoparticles Source: Western University Open Repository (Electronic Thesis and Dissertation Repository) URL:[Link]

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol

An Application Note and Protocol for the Synthesis of 4-tert-Butyl-2-[1][2][3]triazol-4-yl-phenol Introduction: The Convergence of Bioactive Moieties The synthesis of novel heterocyclic compounds is a cornerstone of mode...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of 4-tert-Butyl-2-[1][2][3]triazol-4-yl-phenol

Introduction: The Convergence of Bioactive Moieties

The synthesis of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry and drug discovery. The 1,2,4-triazole ring system, in particular, is a privileged scaffold found in a wide array of therapeutic agents, renowned for its diverse pharmacological activities, including antifungal, antimicrobial, and anti-inflammatory properties. When coupled with a sterically hindered phenol, such as a tert-butylphenol group known for its antioxidant capabilities, the resulting molecule, 4-tert-Butyl-2-[1][2][3]triazol-4-yl-phenol, presents a compelling target for investigation. This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, designed for researchers and professionals in the field of chemical and pharmaceutical sciences. The protocol is structured as a three-stage process, beginning with the synthesis of key intermediates, followed by the final cyclization, purification, and characterization of the target molecule.

Overall Synthetic Pathway

The synthesis of 4-tert-Butyl-2-[1][2][3]triazol-4-yl-phenol is accomplished through a multi-step process. The overall workflow is depicted below, outlining the progression from commercially available starting materials to the final product.

G cluster_0 Stage 1: Synthesis of Intermediate 1 cluster_1 Stage 2: Synthesis of Intermediate 2 cluster_2 Stage 3: Final Product Synthesis cluster_3 Purification & Characterization 4-tert-butylphenol 4-tert-butylphenol 4-tert-butyl-2-nitrophenol 4-tert-butyl-2-nitrophenol 4-tert-butylphenol->4-tert-butyl-2-nitrophenol Nitration 2-amino-4-tert-butylphenol 2-amino-4-tert-butylphenol 4-tert-butyl-2-nitrophenol->2-amino-4-tert-butylphenol Reduction Final Product 4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol 2-amino-4-tert-butylphenol->Final Product Cyclization Hydrazine hydrate Hydrazine hydrate N,N'-diformylhydrazine N,N'-diformylhydrazine Hydrazine hydrate->N,N'-diformylhydrazine Formamide Formamide Formamide->N,N'-diformylhydrazine N,N'-diformylhydrazine->Final Product Purification Purification Final Product->Purification Characterization Characterization Purification->Characterization

Caption: Overall workflow for the synthesis of the target compound.

Stage 1: Synthesis of 2-Amino-4-tert-butylphenol

This stage involves a two-step process starting from 4-tert-butylphenol: an ortho-nitration followed by the reduction of the nitro group to an amine.

Step 1a: Synthesis of 4-tert-butyl-2-nitrophenol

The introduction of a nitro group at the ortho position to the hydroxyl group is a critical first step. This is achieved through electrophilic aromatic substitution.

Materials and Equipment

Reagent/EquipmentCAS NumberSupplier (Example)Notes
4-tert-butylphenol98-54-4Sigma-AldrichStarting material
Nitric Acid (70%)7697-37-2Fisher ScientificHandle with extreme care
Glacial Acetic Acid64-19-7VWRSolvent
Round-bottom flask (250 mL)--With magnetic stirrer
Dropping funnel--For controlled addition of nitric acid
Ice bath--To maintain low reaction temperature

Protocol

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 15.0 g (0.1 mol) of 4-tert-butylphenol in 50 mL of glacial acetic acid.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Nitration: Slowly add a solution of 7.5 mL of 70% nitric acid in 15 mL of glacial acetic acid dropwise from the dropping funnel over a period of 30-45 minutes. Maintain the temperature below 10 °C throughout the addition. The slow addition is crucial to control the exothermicity of the reaction and to minimize the formation of dinitro byproducts.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (4:1) mobile phase.

  • Work-up: Pour the reaction mixture into 200 mL of ice-cold water. A yellow precipitate of 4-tert-butyl-2-nitrophenol will form.

  • Isolation: Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.

  • Drying: Dry the product in a vacuum oven at 50 °C. The expected yield is approximately 17-18 g (87-92%).

Step 1b: Reduction of 4-tert-butyl-2-nitrophenol to 2-Amino-4-tert-butylphenol

The nitro group is selectively reduced to an amino group. Catalytic hydrogenation is a clean and efficient method for this transformation[4].

Materials and Equipment

Reagent/EquipmentCAS NumberSupplier (Example)Notes
4-tert-butyl-2-nitrophenol3279-07-0From Step 1aStarting material
Raney Nickel (slurry in water)7440-02-0Sigma-AldrichCatalyst, handle with care (flammable)
Methanol67-56-1Fisher ScientificSolvent
High-pressure reactor (Parr)--For hydrogenation
Hydrogen gas supply1333-74-0-Flammable gas

Protocol

  • Reactor Setup: To a high-pressure reactor, add 10.0 g (0.051 mol) of 4-tert-butyl-2-nitrophenol and 100 mL of methanol.

  • Catalyst Addition: Carefully add approximately 1.0 g of Raney Nickel (as a slurry in water) to the reactor.

  • Hydrogenation: Seal the reactor, flush with nitrogen gas, and then pressurize with hydrogen gas to 0.5 MPa (5 atm).

  • Reaction: Stir the mixture at 35 °C for 6-8 hours, maintaining the hydrogen pressure. The reaction progress can be monitored by the cessation of hydrogen uptake.

  • Catalyst Removal: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: The Raney Nickel catalyst is pyrophoric and must be kept wet at all times.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude 2-amino-4-tert-butylphenol from an ethanol/water mixture to yield a white to off-white crystalline solid. The expected yield is approximately 7.5-8.5 g (89-95%).[1][4][5]

Stage 2: Synthesis of N,N'-Diformylhydrazine

This intermediate is a key building block for the formation of the 1,2,4-triazole ring. It can be synthesized from hydrazine hydrate and formamide.[6][7][8]

Materials and Equipment

Reagent/EquipmentCAS NumberSupplier (Example)Notes
Hydrazine hydrate (80%)7803-57-8Sigma-AldrichToxic and corrosive
Formamide75-12-7Fisher ScientificTeratogen
Round-bottom flask (100 mL)--With reflux condenser
Vacuum distillation setup--For purification

Protocol

  • Reaction Setup: In a 100 mL round-bottom flask, combine 20 mL of formamide and 5.0 g (0.08 mol) of 80% hydrazine hydrate.

  • Reaction: Heat the mixture at 100 °C under reduced pressure (e.g., 70 mbar) for 1.5-2 hours. This allows for the removal of ammonia and water as they are formed, driving the reaction to completion.[6][8]

  • Isolation: Cool the reaction mixture. The product, N,N'-diformylhydrazine, will precipitate as a white solid.

  • Purification: Collect the solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum. The product is typically of high purity and can be used directly in the next step. The expected yield is approximately 6.5-7.0 g (92-98%).

Stage 3: Synthesis of 4-tert-Butyl-2-[1][2][3]triazol-4-yl-phenol

This is the final step where the triazole ring is formed through the cyclization of 2-amino-4-tert-butylphenol and N,N'-diformylhydrazine. This reaction is a condensation-cyclization process.[9]

G cluster_0 Reaction Mechanism Start 2-Amino-4-tert-butylphenol + N,N'-Diformylhydrazine Intermediate N-(2-hydroxy-5-tert-butylphenyl)-N'-(formyl)formohydrazonamide Start->Intermediate Condensation Product 4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol Intermediate->Product Intramolecular Cyclization (Dehydration)

Sources

Application

Application Note: Solvothermal Synthesis of Coordination Polymers with 4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol

Executive Summary This application note details the protocol for the solvothermal synthesis of coordination polymers (CPs) utilizing the ligand 4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol (hereafter referred to as ). While...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the solvothermal synthesis of coordination polymers (CPs) utilizing the ligand 4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol (hereafter referred to as


 ).

While the parent compound, 2-(1,2,4-triazol-4-yl)phenol, is a well-documented N,O-donor ligand, the introduction of the tert-butyl group at the para position of the phenol ring introduces significant steric bulk and hydrophobicity. These physicochemical alterations are critical for crystal engineering, often preventing dense packing and favoring the formation of open-framework structures or low-dimensional coordination networks with enhanced solubility in organic media.

This guide addresses the specific solubility challenges posed by the tert-butyl moiety and provides a robust, self-validating workflow for generating high-quality single crystals suitable for X-ray diffraction (SC-XRD).

Ligand Characteristics & Pre-Synthesis Considerations

Before initiating synthesis, it is vital to understand the coordination modes and solubility profile of


.
Coordination Modes

The


 ligand functions as a bifunctional bridge:
  • Phenolic Oxygen: Acts as a monoanionic donor upon deprotonation (

    
    ).
    
  • Triazole Nitrogens: The 1,2,4-triazole ring offers two potential N-donor sites (N1/N2), facilitating bridging between metal centers.

Solubility & Solvent Selection

Unlike its non-substituted parent,


 exhibits poor solubility in pure water due to the lipophilic tert-butyl group.
  • Recommended Solvents: N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), Ethanol (EtOH).

  • Co-solvent Systems: A binary or ternary mixture (e.g., DMF/H₂O or EtOH/H₂O) is required to balance ligand solubility with the solubility of the metal salt (typically nitrates or chlorides).

Experimental Protocol

Materials
  • Ligand (

    
    ):  >98% purity.
    
  • Metal Salts: Zn(NO₃)₂·6H₂O or Cd(NO₃)₂·4H₂O (Analytical Grade).

  • Solvents: DMF (Anhydrous), Deionized Water (18.2 MΩ·cm).

  • Base: Triethylamine (TEA) or NaOH (0.1 M solution).

  • Equipment: 23 mL Teflon-lined stainless steel autoclave, programmable oven.

Synthesis Workflow

The following diagram outlines the critical path for the synthesis.

SynthesisWorkflow Start Start: Weigh Reagents Dissolution Dissolution Phase (DMF/H2O Mixture) Start->Dissolution M:L Ratio 1:1 or 1:2 Deprotonation pH Adjustment (Add Base: TEA/NaOH) Dissolution->Deprotonation Target pH 6-8 Sealing Autoclave Sealing (Fill factor 40-60%) Deprotonation->Sealing Homogenize Heating Solvothermal Treatment (120-160°C, 48-72h) Sealing->Heating Cooling Controlled Cooling (5°C/hour) Heating->Cooling Slow cooling essential Washing Isolation & Washing (DMF -> EtOH) Cooling->Washing Filter crystals End Characterization (SC-XRD, PXRD) Washing->End

Figure 1: Step-by-step solvothermal synthesis workflow for


 coordination polymers.
Step-by-Step Procedure (Standard Run)

Target Stoichiometry: 1:1 (Metal:Ligand)

  • Reagent Weighing:

    • Weigh 0.1 mmol of Metal Salt (e.g., 29.7 mg of Zn(NO₃)₂·6H₂O).[1]

    • Weigh 0.1 mmol of

      
       (approx. 23.1 mg).
      
  • Solvent Preparation:

    • Prepare a 10 mL solvent mixture of DMF:H₂O (3:1 v/v). Note: The high DMF ratio is required to solubilize the tert-butyl ligand.

  • Mixing & Deprotonation:

    • Add ligand and metal salt to the solvent in a glass vial.[2] Sonicate for 5 minutes until a suspension or clear solution forms.

    • Critical Step: Add 10-20 µL of Triethylamine (TEA). This facilitates the deprotonation of the phenol group (

      
      ). The mixture should clarify.
      
  • Autoclave Loading:

    • Transfer the solution to a 23 mL Teflon-lined autoclave.

    • Ensure the fill factor is between 40% and 60%.

  • Thermal Cycle:

    • Seal the autoclave and place it in the oven.

    • Ramp: 25°C → 140°C over 2 hours.

    • Dwell: Hold at 140°C for 72 hours.

    • Cool: 140°C → 25°C over 24 hours (approx. 5°C/h). Slow cooling is mandatory for high-quality single crystals.

  • Isolation:

    • Filter the resulting crystals (typically block or prism morphology).

    • Wash with fresh DMF (2x) followed by Ethanol (2x) to remove unreacted ligand.

Data Presentation & Analysis

Expected Outcomes vs. Conditions

The following table summarizes how variations in synthesis parameters affect the structural outcome for this specific ligand class.

ParameterVariationExpected OutcomeMechanistic Insight
Solvent Ratio High H₂O (>50%)Amorphous powder / PrecipitateLigand

precipitates before coordinating due to hydrophobicity.
pH Modulator Acidic (No Base)Mononuclear complexesPhenol remains protonated; only Triazole-N coordinates.
pH Modulator Basic (TEA/NaOH)2D/3D PolymersPhenolate-O coordinates, enabling bridging modes.
Temperature >160°CDense Phases / DecompositionHigh energy overcomes steric barriers; ligand may degrade.
Troubleshooting Logic

Use the following logic tree to diagnose synthesis failures.

Troubleshooting Result Observation after Cooling ClearSol Clear Solution (No Reaction) Result->ClearSol Powder Rapid Precipitation (Amorphous Powder) Result->Powder Crystals Crystals Formed Result->Crystals Action1 Increase Concentration or Temp (+10°C) ClearSol->Action1 Action2 Decrease Cooling Rate or Adjust pH (Lower) Powder->Action2 Action3 Check Phase Purity (PXRD) Crystals->Action3

Figure 2: Troubleshooting logic for solvothermal synthesis optimization.

Characterization Protocols

Single Crystal X-Ray Diffraction (SC-XRD)[3]
  • Selection: Select a crystal with defined edges under a polarizing microscope. Avoid cracked or cloudy crystals.

  • Mounting: Mount on a glass fiber or MiTeGen loop using paratone oil.

  • Data Collection: Collect data at 100 K (using liquid nitrogen stream) to reduce thermal vibration of the tert-butyl group, which is prone to rotational disorder.

Phase Purity Verification (PXRD)
  • Compare the experimental powder pattern of the bulk sample with the simulated pattern generated from the SC-XRD CIF file.

  • Acceptance Criteria: Major peaks must align within

    
    
    
    
    
    .

References

  • Zhang, Y., et al. (2011). "Crystal structure and characterization of 2-(1H-1,2,4-Triazol-4-yl)phenol derivatives." Journal of Chemical Crystallography. (Base methodology for triazolyl-phenol ligand synthesis).

  • Wang, Y., & Ying, J. Y. (1999).[3] "Solvothermal synthesis of microporous metal-organic frameworks." Chemistry of Materials. (General solvothermal protocols).

  • Zhou, L., et al. (2006). "2-(4H-1,2,4-Triazol-4-yl)phenol: Structural analysis and coordination modes." Acta Crystallographica Section E. (Structural data on the parent ligand).

  • Ossila. "MOF Synthesis Guide: Solvothermal Methods." (General equipment and safety standards).

Sources

Method

Application Note: Advanced Crystallization Techniques for 4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol Complexes

Introduction and Mechanistic Overview The compound 4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol represents a highly versatile structural motif in both medicinal chemistry and materials science. Triazole-phenol derivatives a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Overview

The compound 4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol represents a highly versatile structural motif in both medicinal chemistry and materials science. Triazole-phenol derivatives are widely recognized as potent pharmacophores, frequently utilized in fragment-based drug discovery for targets such as Mycobacterium tuberculosis CYP121[1] and as steroid sulfatase inhibitors in oncology[2]. Beyond biological applications, the bidentate/bridging nature of the 1,2,4-triazole ring combined with the phenolate oxygen makes this scaffold an exceptional ligand for synthesizing spin-crossover (SCO) coordination polymers and metal-organic frameworks (MOFs)[3].

Crystallizing these complexes, however, presents unique thermodynamic and kinetic challenges. The presence of the bulky tert-butyl group introduces significant steric hindrance and lipophilicity. While this steric bulk is advantageous for guiding specific metal-coordination geometries and preventing dense, amorphous aggregation, it dramatically alters the solubility profile of the complex. Furthermore, the capacity for intramolecular O–H···N hydrogen bonding in the free ligand state[4] must be strategically disrupted or leveraged depending on whether the goal is to crystallize the pure active pharmaceutical ingredient (API) or a metallodrug complex.

This application note details field-proven, self-validating protocols for the crystallization of 4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol and its transition metal complexes, emphasizing the causality behind solvent selection, supersaturation control, and thermodynamic equilibration.

Mechanistic Pathway of Coordination and Nucleation

To successfully crystallize these complexes, one must understand the sequence of molecular events leading to nucleation. The phenol group typically requires deprotonation (either via a mild base or solvent-mediated equilibrium) to become a strong oxygen donor. Once coordinated to a metal center (e.g., Fe²⁺, Cu²⁺), the triazole nitrogens bridge adjacent metals, forming oligomers. The tert-butyl group acts as a steric umbrella, limiting the dimensionality of the network and forcing the system into discrete metallacycles or 1D/2D polymers.

G2 L Ligand: 4-tert-Butyl-2- [1,2,4]triazol-4-yl-phenol Deprot Phenol Deprotonation (Base or Solvent-mediated) L->Deprot M Metal Salt (e.g., Fe(II), Cu(II)) Coord Coordination (M-N and M-O bonds) M->Coord Deprot->Coord Olig Oligomerization (Steric Guidance by t-Butyl) Coord->Olig Nucl Controlled Nucleation (via Antisolvent) Olig->Nucl

Mechanistic pathway of metal-ligand coordination and controlled nucleation.

Crystallization Strategies and Solvent Systems

The choice of crystallization method depends entirely on the target material's intermolecular forces. For metal complexes, rapid precipitation usually yields kinetic products (powders). To obtain single crystals suitable for X-ray diffraction (XRD), the system must be kept in the metastable zone for extended periods.

Quantitative Data: Solvent System Selection

The following table summarizes the optimized thermodynamic parameters for crystallizing the ligand and its metal complexes.

Target MaterialCrystallization MethodSolvent (Inner/Primary)Antisolvent (Outer)Temp (°C)Expected Crystal Habit
Free Ligand (API) Slow Evaporation / CoolingEthyl AcetateHeptane4 to 20Needles / Thin Plates
Fe(II)/Cu(II) Complexes Vapor DiffusionMethanol or AcetonitrileDiethyl Ether20 ± 0.5Block / Prism
Coordination Polymers SolvothermalDMF / Ethanol (1:1)N/A85Polyhedral

Experimental Protocols

Protocol A: Vapor Diffusion Crystallization for Metal Complexes

Purpose: To grow high-quality single crystals of 4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol metal complexes (e.g., Fe(II) spin-crossover materials) by slowly modulating the dielectric constant of the solvent environment.

Causality & Logic: Vapor diffusion allows for an extremely slow, diffusion-controlled increase in supersaturation. By using a volatile antisolvent (Diethyl ether) that diffuses into a less volatile good solvent (Methanol), the solubility of the metal complex decreases gradually. This slow kinetic pathway overcomes the steric hindrance of the tert-butyl group, allowing molecules to align into an ordered lattice rather than collapsing into an amorphous precipitate.

Step-by-Step Methodology:

  • Solution Preparation: Dissolve 0.05 mmol of the metal salt (e.g., Fe(BF₄)₂·6H₂O) and 0.10 mmol of 4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol in 2.0 mL of anhydrous Methanol in a 4 mL glass vial (Inner Vial).

  • Deprotonation (Optional but recommended): Add 0.10 mmol of a mild, non-nucleophilic base (e.g., Triethylamine) to facilitate the deprotonation of the phenol group, triggering complexation. A distinct color change (e.g., to deep purple/red for Fe(II)) validates coordination.

  • Filtration (Critical Step): Pass the solution through a 0.22 µm PTFE syringe filter into a clean 4 mL vial. Causality: Removing dust and undissolved aggregates eliminates heterogeneous nucleation sites, which would otherwise cause rapid, uncontrolled micro-crystallization.

  • Chamber Assembly: Place the uncapped 4 mL Inner Vial into a larger 20 mL scintillation vial (Outer Vial) containing 5.0 mL of Diethyl ether (Antisolvent).

  • Sealing and Equilibration: Cap the Outer Vial tightly and seal with Parafilm. Store the assembly in an isothermal environment (20 ± 0.5 °C) away from vibrations. Causality: Temperature fluctuations alter solubility dynamically, causing dissolution-reprecipitation cycles that lead to crystal twinning or defects.

  • Harvesting (7–14 Days): Once block-shaped crystals form, harvest them directly into a drop of Paratone-N oil to prevent solvent loss from the crystal lattice, which can cause cracking prior to XRD analysis.

G N1 1. Solution Prep Ligand + Metal N2 2. Filtration 0.22 µm PTFE N1->N2 N3 3. Chamber Setup Inner/Outer Vials N2->N3 N4 4. Vapor Diffusion Isothermal 20°C N3->N4 N5 5. Harvesting Mother Liquor Wash N4->N5

Workflow for vapor diffusion crystallization of triazole-phenol metal complexes.
Protocol B: Anti-Solvent Cooling Crystallization for Free Ligand (API)

Purpose: To purify and crystallize the uncoordinated 4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol ligand.

Causality & Logic: The tert-butyl group renders the molecule highly soluble in moderate-polarity solvents like Ethyl acetate. By adding Heptane (a non-polar antisolvent) near the cloud point at an elevated temperature, and subsequently cooling the mixture, the kinetic energy of the system is reduced. This allows the triazole and phenol groups to establish ordered intermolecular O–H···N hydrogen bonds[4] without the tert-butyl groups causing steric clashing.

Step-by-Step Methodology:

  • Dissolution: Dissolve 500 mg of the crude ligand in the minimum required volume of Ethyl acetate at 60 °C (approx. 3–5 mL).

  • Antisolvent Addition: Slowly add warm Heptane (60 °C) dropwise under continuous stirring until the solution becomes faintly turbid (the cloud point).

  • Clarification: Add 1–2 drops of Ethyl acetate until the solution is perfectly clear again. This establishes a state of exact saturation.

  • Controlled Cooling: Transfer the vial to a programmable cooling bath or insulated Dewar flask. Cool the solution from 60 °C to 4 °C at a strict rate of 0.5 °C/min. Causality: A slow cooling rate prevents the system from crashing out of the metastable zone, ensuring the growth of highly pure, macroscopic needle or plate crystals rather than an amorphous mass.

  • Isolation: Filter the resulting crystals under vacuum and wash with 2 mL of ice-cold Heptane to remove residual mother liquor. Dry under vacuum at 40 °C.

Troubleshooting and Self-Validation

  • Issue: Oil Formation (Oiling Out) instead of Crystals.

    • Causality: The supersaturation level is too high, or the melting point of the complex is lower than the crystallization temperature in that specific solvent mixture. The tert-butyl group is notorious for stabilizing liquid-liquid phase separations.

    • Solution: Dilute the initial solution by 20% or switch to a solvent system with a lower boiling point/higher volatility (e.g., Dichloromethane/Hexane).

  • Issue: Crystal Twinning (Crossed/Intergrown Crystals).

    • Causality: Nucleation occurred too rapidly, or the vial was subjected to mechanical vibrations/thermal shock.

    • Solution: Ensure strict isothermal conditions. If using vapor diffusion, increase the distance between the inner and outer solvent by using a taller inner vial, which slows the diffusion rate of the antisolvent.

References

  • Fragment-Based Approaches to the Development of Mycobacterium tuberculosis CYP121 Inhibitors National Institutes of Health (NIH) / PMC URL:[Link]

  • SULFATION PATHWAYS: Steroid sulphatase inhibition via aryl sulphamates: clinical progress, mechanism and future prospects Journal of Molecular Endocrinology URL:[Link]

  • Spin-Transition Polymers: From Molecular Materials to Innovative Devices Exaly URL: [Link]

  • (E)-2-[4-tert-Butyl-5-(2-chlorobenzyl)thiazol-2-yliminomethyl]phenol ResearchGate / Acta Crystallographica Section E URL:[Link]

Sources

Application

biological activity screening of 4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol derivatives

Application Note: Biological Activity Screening of 4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol Derivatives Executive Summary & Rationale This guide details the biological evaluation of 4-tert-Butyl-2-[1,2,4]triazol-4-yl-ph...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Biological Activity Screening of 4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol Derivatives

Executive Summary & Rationale

This guide details the biological evaluation of 4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol derivatives. This scaffold represents a strategic pharmacophore hybrid:

  • The Phenolic Core: Substituted with a tert-butyl group at the para-position, this moiety mimics the structure of Butylated Hydroxytoluene (BHT) , a potent lipophilic antioxidant. It acts as a radical scavenger and enhances membrane permeability due to increased lipophilicity (LogP).

  • The 1,2,4-Triazole Ring: A classic pharmacophore found in blockbuster antifungals (e.g., Fluconazole, Tebuconazole). It primarily targets lanosterol 14

    
    -demethylase (CYP51) , inhibiting ergosterol biosynthesis in fungi.
    

Experimental Logic: Screening must assess the dual-nature of this molecule: its potential as a redox-active antioxidant and its specific receptor-mediated antimicrobial activity. We also mandate cytotoxicity screening to distinguish between specific pharmacological inhibition and non-specific membrane disruption caused by the lipophilic tert-butyl phenol group.

Compound Handling & Preparation

  • Physicochemical Profile: High lipophilicity is expected. The tert-butyl group significantly reduces water solubility.

  • Stock Solution: Dissolve derivatives in 100% DMSO (Dimethyl sulfoxide) to a concentration of 10–20 mM .

    • Note: Sonicate for 5–10 minutes at 40°C if turbidity persists.

  • Working Solution: Dilute stocks into aqueous media (PBS or Broth) immediately prior to use. Ensure final DMSO concentration is < 0.5% (v/v) to prevent solvent toxicity in cell assays.

Module A: Antimicrobial & Antifungal Screening[1][2][3][4][5][6]

Objective: Determine the Minimum Inhibitory Concentration (MIC) against standard pathogens. Target Strains:

  • Fungal:Candida albicans (ATCC 10231), Aspergillus niger (ATCC 16404).

  • Bacterial:[1][2][3][4][5][6]Staphylococcus aureus (Gram+), Escherichia coli (Gram-).

Protocol: Broth Microdilution (CLSI M07/M27 Guidelines)
  • Inoculum Preparation:

    • Culture bacteria in Mueller-Hinton Broth (MHB) and fungi in RPMI 1640 (buffered with MOPS) to mid-log phase.

    • Adjust turbidity to 0.5 McFarland Standard (

      
       CFU/mL).
      
    • Dilute further 1:100 into fresh assay broth.

  • Plate Setup (96-well):

    • Rows A-H: Add 100 µL of sterile broth.

    • Column 1: Add 100 µL of compound stock (2x highest testing concentration, e.g., 512 µg/mL).

    • Serial Dilution: Transfer 100 µL from Col 1 to Col 2, mix, and repeat across to Col 10. Discard 100 µL from Col 10.

    • Controls:

      • Col 11: Growth Control (Broth + Inoculum + DMSO).

      • Col 12: Sterility Control (Broth only).

      • Positive Control: Fluconazole (Fungi) or Ciprofloxacin (Bacteria).

  • Incubation:

    • Bacteria:

      
      C for 18–24 hours.
      
    • Fungi:

      
      C for 48 hours.
      
  • Readout:

    • Visual: Lowest concentration with no visible turbidity is the MIC.

    • Quantitative: Measure OD

      
       using a microplate reader.
      
    • IC

      
       Calculation:  Use non-linear regression (Log(inhibitor) vs. response) if partial inhibition is observed.
      

Module B: Antioxidant Capacity (Radical Scavenging)

Rationale: The tert-butyl phenol moiety is an electron donor. This assay validates if the derivative retains the radical scavenging capability of its parent phenol.

Protocol: DPPH Free Radical Scavenging Assay
  • Reagent: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in Methanol. (Solution should be deep purple).

  • Assay:

    • Add 100 µL of compound (various concentrations in Methanol) to 96-well plate.

    • Add 100 µL of DPPH solution.

    • Blank: Methanol + DPPH.

    • Standard: Ascorbic Acid or BHT (Butylated Hydroxytoluene).

  • Incubation: Incubate in the dark at Room Temperature for 30 minutes.

  • Measurement: Read Absorbance at 517 nm .

  • Calculation:

    
    
    
    • Interpretation: A decrease in absorbance (purple to yellow) indicates antioxidant activity.

Module C: Cytotoxicity & Selectivity (MTT Assay)

Critical Check: To ensure antimicrobial hits are not simply general biocides (due to membrane lysis by the tert-butyl group), you must determine the Selectivity Index (SI = CC


 / MIC).
Protocol:
  • Cells: HFF-1 (Human Foreskin Fibroblasts) or HEK293 cells.

  • Seeding: Seed

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Treat with serial dilutions of the test compound for 24h.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL). Incubate 4h at

    
    C.
    
  • Solubilization: Aspirate media. Add 100 µL DMSO to dissolve formazan crystals.

  • Readout: Absorbance at 570 nm .

  • Threshold: A compound is considered "Safe/Selective" if SI > 10 .

Workflow Visualization

ScreeningPipeline cluster_Screening Parallel Bio-Assays Start Compound Library (4-tert-butyl-2-triazolyl-phenols) Solubility Solubility Check (DMSO Stock) Start->Solubility Antimicrobial Antimicrobial Screen (MIC via Broth Dilution) Solubility->Antimicrobial Antioxidant Antioxidant Screen (DPPH/ABTS) Solubility->Antioxidant Toxicity Mammalian Cytotoxicity (MTT Assay on HFF-1) Solubility->Toxicity Analysis Data Integration Calculate Selectivity Index (SI) Antimicrobial->Analysis MIC Values Antioxidant->Analysis IC50 Scavenging Toxicity->Analysis CC50 Values Decision Hit Selection (MIC < 10µg/mL & SI > 10) Analysis->Decision

Caption: Integrated screening workflow for triazole-phenol hybrids, prioritizing selectivity (SI) calculation to distinguish specific antimicrobial action from general toxicity.

Data Presentation Template

Table 1: Combined Biological Activity Profile

Compound IDR-GroupMIC (µg/mL) C. albicansMIC (µg/mL) S. aureusDPPH IC

(µg/mL)
CC

(HFF-1)
Selectivity Index (SI)
TP-01 -H8.032.045.2>200>25 (Hit)
TP-02 -Cl4.016.050.150.012.5 (Moderate)
Ref Fluconazole1.0N/A>200>200>200
Ref BHT>128>12815.580.0N/A
  • SI (Selectivity Index): Calculated as

    
    . Ideally, SI should be 
    
    
    
    for drug candidates.
  • Interpretation: TP-01 shows promising antifungal activity with low mammalian toxicity, validating the hybrid design.

References

  • Maddila, S., et al. (2013).[7] "1,2,4-Triazoles: A review of synthetic approaches and the biological activity." Letters in Organic Chemistry. Link

  • Yildirim, N. (2020).[8] "Synthesis of Novel 3-(4-tert-Butylphenyl)-5-Cyclopropyl-4H-1,2,4-Triazole Derivatives with Antioxidative and Antimicrobial Activities." Letters in Drug Design & Discovery. Link

  • BenchChem Technical Guide. (2025). "Unveiling the Multifaceted Biological Activities of 2,4-Di-tert-butylphenol." BenchChem Application Notes. Link

  • CLSI. (2018). "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition." CLSI document M27-A4. Link

  • Cetin, A. & Gecibesler, H.I. (2015). "Synthesis and antioxidant properties of some new 1,2,4-triazole derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

Method

Application Note: Fluorescence Sensing Applications of 4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Self-Validating Protocols Molecular Architecture & Photophysical Causality The compound 4...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Self-Validating Protocols

Molecular Architecture & Photophysical Causality

The compound 4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol (tBu-Trz-Ph) is a highly versatile, multi-stimuli-responsive fluorescent probe. Its utility in chemical sensing and biological imaging stems from a precisely engineered molecular architecture that governs its photophysical behavior[1]. As a Senior Application Scientist, it is critical to understand why this molecule behaves the way it does before deploying it in the laboratory.

The Role of the Triazole-Phenol Core (ESIPT & CHEF)

The proximity of the phenolic hydroxyl group to the nitrogen atoms of the 1,2,4-triazole ring establishes a strong intramolecular hydrogen bond (O–H···N). Upon UV excitation, this hydrogen bond acts as a conduit for Excited-State Intramolecular Proton Transfer (ESIPT) , driving the molecule from its normal enol form to a keto tautomer. This keto form emits at a significantly longer wavelength, providing a massive Stokes shift that eliminates background auto-fluorescence[1].

When a target metal cation (e.g., Zn²⁺ or Al³⁺) is introduced, it coordinates with the phenolate oxygen and the triazole nitrogen, forming a rigid bidentate chelate[2]. This coordination breaks the hydrogen bond, blocking the ESIPT pathway and triggering Chelation-Enhanced Fluorescence (CHEF) . The result is a sharp, highly quantifiable blue-shifted emission[3].

The Role of the tert-Butyl Group (AIE & Steric Shielding)

Traditional planar fluorophores suffer from Aggregation-Caused Quenching (ACQ) due to tight intermolecular π-π stacking in aqueous media. The strategic placement of the bulky tert-butyl group at the para position relative to the hydroxyl group provides severe steric hindrance. This prevents destructive π-π stacking and enables Aggregation-Induced Emission (AIE) [1]. When the probe aggregates in aqueous environments, the Restriction of Intramolecular Rotation (RIR) between the triazole and phenol rings blocks non-radiative decay, "turning on" the fluorescence. Furthermore, the electron-donating nature of the tert-butyl group enhances the nucleophilicity of the phenolate oxygen, increasing metal-binding affinity[3].

Mechanisms Enol Enol Tautomer (Weak Blue Emission) Keto Keto Tautomer (Strong Red Emission) Enol->Keto UV Excitation (ESIPT Pathway) Chelate Metal-Ligand Complex (Strong Green Emission) Enol->Chelate + Metal Cation (CHEF Pathway) Aggregate Nano-Aggregates (AIE Active) Enol->Aggregate + Poor Solvent (RIR Pathway)

Figure 1: Divergent photophysical pathways of tBu-Trz-Ph upon external stimuli.

Quantitative Photophysical & Sensing Data

To ensure reproducibility across different laboratories, the baseline photophysical properties and sensing metrics of tBu-Trz-Ph are summarized below.

Table 1: Baseline Photophysical Properties

PropertyValue / CharacteristicMechanistic Driver
Absorption Maximum (λ_abs) ~310 - 330 nmπ-π* transition of the conjugated triazole-phenol system.
Emission Maximum (λ_em, Enol) ~410 nmDirect relaxation of the locally excited state.
Emission Maximum (λ_em, Keto) ~550 nmESIPT-induced tautomerization (Large Stokes Shift).
Quantum Yield (Φ_F, THF) < 0.05Non-radiative decay via free intramolecular rotation.
Quantum Yield (Φ_F, 99% H₂O) > 0.45Restriction of Intramolecular Rotation (RIR) in aggregates.

Table 2: Target Sensing Metrics (Metal Cations)

Target AnalyteBinding StoichiometryLimit of Detection (LOD)Response TimeReversibility Agent
Zn²⁺ 1:1 (Ligand:Metal)~45 nM< 30 secondsEDTA (1.5 eq)
Al³⁺ 2:1 (Ligand:Metal)~80 nM< 60 secondsEDTA (2.0 eq)

Self-Validating Experimental Protocols

A robust analytical protocol must be self-validating. The following methodologies incorporate internal controls to ensure that the observed fluorescence changes are strictly due to the target analyte and not environmental artifacts.

Protocol 3.1: Metal Cation Sensing (Zn²⁺) via CHEF

Rationale: Titrating Zn²⁺ into a solution of tBu-Trz-Ph will incrementally block the ESIPT pathway, shifting the emission from the red/orange keto band to the green CHEF band. The system is validated using an EDTA reversal step to prove that the signal is a reversible coordination event, not a permanent chemical degradation[4].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve tBu-Trz-Ph in spectroscopic-grade THF to create a 1.0 mM stock solution. Store in a dark, desiccated environment.

  • Working Solution: Dilute the stock to 10 µM using a buffered aqueous/organic mixture (e.g., HEPES buffer/THF, 1:9 v/v, pH 7.4). Causality note: The pH must be controlled at 7.4 to prevent spontaneous deprotonation of the phenol, which would cause false-positive CHEF signals.

  • Analyte Titration: Transfer 3.0 mL of the working solution to a quartz cuvette. Record the baseline fluorescence (λ_ex = 320 nm). Gradually add aliquots of a 1.0 mM Zn(NO₃)₂ aqueous solution (0 to 5 equivalents).

  • Equilibration & Measurement: Allow 30 seconds of stirring after each addition. Record the emission spectra from 350 nm to 650 nm. Observe the isosbestic point in the UV-Vis spectra to confirm the clean conversion from the free ligand to the complex.

  • System Validation (EDTA Reversal): Add 1.5 equivalents of EDTA to the cuvette containing the fully complexed sensor. The fluorescence must immediately revert to the baseline ESIPT signature, confirming the CHEF mechanism.

  • Data Processing: Calculate the Limit of Detection (LOD) using the equation

    
    , where 
    
    
    
    is the standard deviation of the blank (10 replicates) and
    
    
    is the slope of the linear calibration curve.
Protocol 3.2: Aggregation-Induced Emission (AIE) Profiling

Rationale: By systematically increasing the water fraction (


) in a THF solution, the solubility limit of tBu-Trz-Ph is breached, causing nano-aggregation. The steric bulk of the tert-butyl group prevents ACQ, allowing RIR to dramatically enhance fluorescence[1].

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 10 µM solution of tBu-Trz-Ph in pure THF.

  • Fractionation: Prepare 10 separate vials. Add appropriate volumes of THF and ultrapure water to create a gradient of water fractions (

    
     = 0%, 10%, 20%... 90%, 99%) while maintaining a constant 10 µM probe concentration.
    
  • Incubation: Sonicate all vials for 2 minutes to ensure uniform dispersion of nano-aggregates, then let them rest at 25°C for 15 minutes.

  • Spectroscopic Analysis: Measure the fluorescence intensity of each fraction (λ_ex = 320 nm).

  • Validation (DLS): To validate that the emission enhancement is truly due to aggregation, analyze the

    
     = 90% and 99% samples using Dynamic Light Scattering (DLS). The emergence of particles in the 50–150 nm range confirms the formation of AIE-active nano-aggregates.
    

Workflow S1 1. Stock Solution Prep (1.0 mM in Spectroscopic THF) S2 2. Analyte Titration (Add Metal Ions or Water Fractions) S1->S2 S3 3. Spectroscopic Analysis (Record UV-Vis & Fluorescence) S2->S3 S4 4. System Validation (EDTA Reversal & Job's Plot) S3->S4

Figure 2: Self-validating experimental workflow for fluorescence sensing and AIE characterization.

Troubleshooting & Signal Validation

  • Issue: High Background Fluorescence in the Blank.

    • Causality: Trace metal contamination in the buffer or glassware is triggering premature CHEF.

    • Solution: Wash all quartz cuvettes with 0.1 M HNO₃ followed by copious rinsing with ultrapure water (18.2 MΩ·cm) prior to use.

  • Issue: Lack of Isosbestic Point during Titration.

    • Causality: The presence of multiple competing equilibria, likely due to pH fluctuations during the addition of unbuffered metal salts.

    • Solution: Ensure the metal salt stock solutions are prepared in the exact same HEPES buffer as the working solution to maintain a strict pH of 7.4.

  • Issue: AIE Signal Plateaus Prematurely.

    • Causality: Macroscopic precipitation rather than nano-aggregation. The tert-butyl group provides solubility, but extreme concentrations will crash out of solution.

    • Solution: Lower the working concentration from 10 µM to 1 µM and ensure immediate sonication upon the addition of water.

References

  • Synthesis of Heteroarom
  • Minimalistic Principles for Designing Small Molecules with Multiple Reactivities against Pathological Factors in Dementia Journal of the American Chemical Society (ACS Public
  • 2-(4H-1,2,4-Triazol-4-yl)
  • Electrochemiluminescence of Thienyltriazoles, Iridium Complexes, Au25 Clusters and PbS Nanoparticles Western University Open Repository

Sources

Application

Application Note: Synthesis and Profiling of Zinc(II) Complexes with 4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol

Here is a comprehensive technical guide and application note for the synthesis, characterization, and application of Zinc(II) complexes utilizing the 4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol ligand. Executive Summary Th...

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive technical guide and application note for the synthesis, characterization, and application of Zinc(II) complexes utilizing the 4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol ligand.

Executive Summary

The rational design of transition metal complexes using tailored N,O-donor ligands is a cornerstone of modern coordination chemistry, yielding materials with advanced photophysical and catalytic properties. Zinc(II), a


 transition metal, is particularly valuable; its closed-shell electronic configuration precludes ligand-field (d-d) transitions, thereby preventing the non-radiative quenching pathways that typically plague other transition metals.

This application note details the synthesis of Zn(II) complexes using 4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol (HL) . This specific ligand combines a hard oxygen donor (phenolate) and a strong


-donor nitrogen (1,2,4-triazole) to form a highly stable bidentate chelate system. The inclusion of the tert-butyl group is a deliberate structural choice: it enhances solubility in organic solvents and provides strategic steric bulk, which prevents unwanted polymeric aggregation and suppresses intermolecular 

stacking in the solid state, thereby maximizing solid-state luminescence[1].

Mechanistic Rationale & Molecular Design

Coordination Dynamics

The ligand HL exists in a protonated state at the phenolic oxygen. To achieve strong coordination, the phenol must be deprotonated to form an anionic phenolate. This is driven by the addition of a mild organic base, such as triethylamine (Et


N). Upon deprotonation, the hard phenolate oxygen and the borderline triazole nitrogen coordinate to the Zn(II) center.

Because Zn(II) lacks crystal field stabilization energy (CFSE), its coordination geometry is primarily dictated by ligand sterics and electrostatics. With the bulky tert-butyl group present, the metal center typically adopts a distorted tetrahedral geometry, coordinating two ligand molecules to form a neutral


 complex[2].
Chelation-Enhanced Fluorescence (CHEF)

In its free state, the ligand exhibits weak fluorescence due to non-radiative decay pathways (e.g., photoinduced electron transfer or molecular vibrations). Upon coordination to Zn(II), the ligand framework becomes rigidified. This Chelation-Enhanced Fluorescence (CHEF) effect restricts intramolecular rotations, significantly boosting the Intraligand Charge Transfer (ILCT) emission, resulting in strong blue-to-cyan luminescence[1].

Synthesis L Ligand (HL) 4-tert-Butyl-2-[1,2,4] triazol-4-yl-phenol Base Deprotonation (Et3N, MeOH) L->Base Complex [Zn(L)2] Complex Reflux 4h, 65°C Base->Complex Zn Metal Precursor Zn(OAc)2·2H2O Zn->Complex Dropwise addition Crystals Crystallization (DCM/MeOH) Complex->Crystals Cooling & Filtration

Workflow for the synthesis and crystallization of [Zn(L)2] complexes.

Self-Validating Synthetic Protocol

This protocol is designed with built-in In-Process Controls (IPCs) to ensure researchers can validate the success of each step before proceeding.

Materials Required:

  • 4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol (Ligand, HL)

  • Zinc acetate dihydrate (Zn(OAc)

    
    ·2H
    
    
    
    O)
  • Triethylamine (Et

    
    N, anhydrous)
    
  • Methanol (MeOH, anhydrous)

  • Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology:

  • Ligand Dissolution: Suspend 2.0 mmol of HL in 20 mL of anhydrous MeOH in a 50 mL round-bottom flask. Stir at room temperature until a uniform suspension is achieved.

  • Deprotonation (IPC Checkpoint 1): Add 2.2 mmol (slight excess) of Et

    
    N dropwise to the suspension.
    
    • Validation: The cloudy suspension will transition into a clear, slightly yellow solution within 15 minutes, confirming the formation of the soluble phenolate anion.

  • Metal Addition: In a separate vial, dissolve 1.0 mmol of Zn(OAc)

    
    ·2H
    
    
    
    O in 10 mL of MeOH. Add this metal precursor solution dropwise to the deprotonated ligand solution over 10 minutes.
  • Complexation (IPC Checkpoint 2): Equip the flask with a reflux condenser and heat the mixture to 65 °C for 4 hours.

    • Validation: The formation of a microcrystalline precipitate during reflux indicates successful coordination, as the neutral

      
       complex is less soluble in MeOH than the charged precursors.
      
  • Isolation: Cool the reaction mixture to room temperature. Isolate the precipitate via vacuum filtration using a standard glass frit. Wash the filter cake with cold MeOH (2 × 5 mL) to remove unreacted ligand and acetate salts, followed by diethyl ether (10 mL) to facilitate rapid drying.

  • Crystallization (IPC Checkpoint 3): Dissolve the dried powder in a minimum volume of a 1:1 DCM/MeOH mixture. Allow the solution to undergo slow evaporation at room temperature.

    • Validation: Within 48–72 hours, X-ray quality single crystals will form. Fourier-transform infrared spectroscopy (FTIR) of the crystals should show the disappearance of the broad phenolic O-H stretch (~3200 cm

      
      ) and a shift in the triazole C=N stretch (~1610 cm
      
      
      
      ), confirming definitive metal coordination[1].

Physicochemical & Catalytic Profiling

Photophysical Properties

The resulting zinc complexes are highly efficient emitters. The bulky tert-butyl groups shield the luminescent core, minimizing aggregation-caused quenching (ACQ).

Table 1: Typical Photophysical Parameters of[Zn(L)2] Complexes

ParameterValue / RangeMeasurement Condition
Absorption

280 nm, 335 nm10

M in DCM at 298 K
Emission

420 - 440 nm (Deep Blue)Solid-state,

= 340 nm
Quantum Yield (

)
35% - 48%Integrating sphere, solid-state
Excited State Lifetime (

)
1.2 - 2.5 nsTime-correlated single photon counting
Application: Catalytic CO2-Epoxide Cycloaddition

Beyond optoelectronics, Zn(II) complexes featuring triazole-phenol derivatives are potent Lewis acid catalysts. They exhibit a remarkable synergistic effect in the coupling reaction of CO


 and epoxides to form cyclic carbonates under mild conditions[3]. The Zn(II) center acts as a Lewis acid to activate the epoxide ring, while the triazole framework can stabilize the transition state via secondary interactions[4].

Catalysis Cat [Zn(L)2] Catalyst Coord Epoxide Coordination Cat->Coord + Epoxide RingOp Ring Opening Coord->RingOp + Nucleophile Insert CO2 Insertion RingOp->Insert + CO2 (1 bar) Prod Cyclic Carbonate Insert->Prod Cyclization Prod->Cat Product Release

Proposed catalytic cycle for CO2-epoxide cycloaddition using [Zn(L)2].

Table 2: Catalytic Performance for CO


-Epoxide Cycloaddition 
SubstrateCo-catalystTemp (°C)Pressure (bar)Time (h)Yield (%)
Propylene oxide

Bu

NI (1 mol%)
251.012> 95
Epichlorohydrin

Bu

NI (1 mol%)
251.012> 98
Styrene oxide

Bu

NI (1 mol%)
601.02488

Note: The binary catalytic system of the complex and a halide nucleophile (like


Bu

NI) demonstrates high Turnover Frequencies (TOF) even at atmospheric CO

pressure[3].

References

  • New Zn complexes based on 1,2,4-triazoles: Synthesis, structure and luminescence ResearchGate[Link]

  • Structure and excitation-dependent emission of novel zinc complexes with pyridyltriazoles National Institutes of Health (NIH)[Link]

  • Theoretical DFT and matrix isolation FTIR studies of 2-(1,2,4-triazolyl)phenol isomers ResearchGate[Link]

  • Synthesis and catalytic application to form cyclic carbonates of novel Pd(II) Cu(II), and Fe(II) benzoate-based Schiff base metal complexes ResearchGate[Link]

Sources

Method

Application Note: High-Purity Synthesis and Single Crystal Growth of 4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol

This Application Note is structured to guide researchers through the synthesis and single-crystal optimization of 4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol . The protocol is derived from high-fidelity methodologies used...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the synthesis and single-crystal optimization of 4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol .

The protocol is derived from high-fidelity methodologies used for analogous 2-(1,2,4-triazol-4-yl)phenol systems, adapted to account for the increased lipophilicity introduced by the tert-butyl moiety.

Abstract & Scope

This document details the procedure for synthesizing and growing single crystals of 4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol (hereafter referred to as TBTP ). This compound serves as a versatile N,O-donor ligand in coordination chemistry, particularly for constructing Metal-Organic Frameworks (MOFs) and luminescent coordination polymers. The steric bulk of the tert-butyl group, combined with the rigid triazole-phenol geometry, necessitates specific solvothermal or slow-evaporation techniques to minimize twinning and ensure phase purity.

Chemical Context & Mechanism

The target molecule features a phenol ring substituted at the 4-position with a tert-butyl group and at the 2-position with a 1,2,4-triazol-4-yl moiety.

  • N4-Linkage: The triazole is attached via the N4 nitrogen, creating a symmetric "pyrrole-like" nitrogen environment that is chemically distinct from N1-linked isomers.

  • Crystallization Driver: The primary intermolecular force driving lattice formation is the hydrogen bond between the phenolic hydroxyl group (donor) and the N1/N2 atoms of the triazole ring (acceptor), often resulting in supramolecular chains or dimers.

  • Solubility Profile: The tert-butyl group significantly reduces water solubility compared to the parent 2-(triazol-4-yl)phenol, making organic alcohols (EtOH, MeOH) and polar aprotic solvents (DMF, MeCN) the preferred media.

Materials & Equipment

Reagents
ReagentPurityRole
2-Amino-4-tert-butylphenol >98%Primary amine precursor (Starting Material A)
1,2-Diformylhydrazine >97%Triazole ring precursor (Starting Material B)[1]
Ethanol (Absolute) HPLC GradeSolvent for recrystallization
Acetonitrile (MeCN) AnhydrousSolvent for slow evaporation
DMF (N,N-Dimethylformamide) >99.8%Solvent for solvothermal growth
Equipment
  • Teflon-lined Stainless Steel Autoclave (23 mL or 50 mL) : For solvothermal synthesis.

  • Programmable Oven : Capable of ramping

    
    .
    
  • Schlenk Line : For inert atmosphere (optional but recommended for high purity).

  • Optical Microscope : For crystal inspection.

Experimental Protocol

Phase 1: Synthesis of Bulk Material (TBTP Powder)

Rationale: Before growing single crystals, a pure bulk phase must be synthesized to remove unreacted amines which can inhibit crystal nucleation.

Reaction Scheme:



(Where R = 4-tert-butyl-2-hydroxyphenyl)
  • Stoichiometry: Weigh 2-Amino-4-tert-butylphenol (10 mmol, 1.65 g) and 1,2-Diformylhydrazine (10 mmol, 0.88 g).

  • Mixing: Combine reagents in a 100 mL round-bottom flask. Add 30 mL of Diglyme (or 1-Butanol).

    • Note: High-boiling solvents are required to drive the cyclization, which typically occurs >120°C.

  • Reflux: Heat the mixture to reflux (approx. 140-160°C) under stirring for 12–24 hours. A color change (often darkening) indicates reaction progression.

  • Isolation: Cool to room temperature. Pour the reaction mixture into 100 mL of ice-cold water to precipitate the product.

  • Purification: Filter the precipitate. Wash with cold water (

    
     mL) and cold ethanol (
    
    
    
    mL). Dry in a vacuum oven at 60°C.
    • Yield Check: Expected yield is 60–75%. Purity should be verified by TLC or NMR before proceeding to crystallization.

Phase 2: Single Crystal Growth Protocols

Choose Method A for the highest probability of X-ray quality crystals. Choose Method B if solvothermal equipment is unavailable.

Method A: Solvothermal In-Situ Growth (Recommended)

This method combines synthesis and crystallization, utilizing high pressure and temperature to improve solubility and defect annealing.

  • Preparation: In a 23 mL Teflon liner, place:

    • 0.5 mmol 2-Amino-4-tert-butylphenol

    • 0.5 mmol 1,2-Diformylhydrazine

    • 8 mL Ethanol + 2 mL Water (Solvent ratio 4:1)

    • Optimization: If the tert-butyl group causes solubility issues, switch solvent to Pure Methanol or MeCN .

  • Sealing: Seal the liner in the stainless steel autoclave. Ensure the fill factor is ~40–50%.

  • Thermal Profile (Critical):

    • Ramp Up: Room Temp

      
       160°C over 4 hours.
      
    • Hold: Hold at 160°C for 48 hours.

    • Cool Down: 160°C

      
       Room Temp at a rate of 3°C/hour .
      
    • Why Slow Cooling? The slow cooling rate allows the system to stay in the metastable zone longer, promoting the growth of few, large crystals rather than many microcrystals.

  • Harvesting: Open the autoclave. Colorless or pale-yellow block crystals should be visible on the walls or bottom. Wash with ethanol and air dry.

Method B: Slow Evaporation (Recrystallization)

Suitable if pure TBTP powder (from Phase 1) is already available.

  • Dissolution: Dissolve 100 mg of pure TBTP powder in the minimum amount of hot Acetonitrile (approx. 5-10 mL at 60°C).

    • Alternative: Use Methanol/Dichloromethane (1:1) if solubility in MeCN is poor.

  • Filtration: Filter the hot solution through a 0.45

    
    m PTFE syringe filter into a clean scintillation vial to remove dust nuclei.
    
  • Setup: Cover the vial with Parafilm. Poke 3–5 small holes in the film with a needle.

  • Growth: Place the vial in a vibration-free environment at constant temperature (20–22°C). Allow solvent to evaporate over 3–7 days.

  • Observation: Monitor for the appearance of prismatic crystals. Harvest when crystals reach 0.2–0.4 mm.

Visualization of Workflows

Synthesis and Crystallization Workflow

The following diagram illustrates the critical decision pathways and process parameters.

G Start Start: Raw Materials (2-Amino-4-tert-butylphenol + Diformylhydrazine) Decision Select Method Start->Decision Solvothermal Method A: Solvothermal (In-Situ Synthesis & Growth) Decision->Solvothermal Preferred for XRD Reflux Phase 1: Bulk Synthesis Reflux in Diglyme (140°C) Decision->Reflux For Bulk Powder Autoclave Teflon Autoclave 160°C, 48h Solvent: EtOH/H2O Solvothermal->Autoclave Cooling Controlled Cooling (-3°C/hour) Autoclave->Cooling Harvest_A Harvest Block Crystals Cooling->Harvest_A Purify Precipitation & Washing (Remove unreacted amine) Reflux->Purify Dissolve Dissolve in Hot MeCN (Filter 0.45µm) Purify->Dissolve Evap Method B: Slow Evaporation Ambient Temp, 3-7 Days Dissolve->Evap Harvest_B Harvest Prismatic Crystals Evap->Harvest_B

Figure 1: Decision matrix for selecting between Solvothermal (Method A) and Solution Growth (Method B).

Molecular Interaction Hypothesis (Graphviz)

Understanding the H-bonding network is crucial for solvent selection.

Interactions cluster_0 Crystal Lattice Stabilization Phenol Phenol -OH (Donor) Triazole Triazole N1/N2 (Acceptor) Phenol->Triazole Primary H-Bond (Chain Formation) Solvent Solvent (EtOH/MeCN) Solvent->Phenol Competitive Interaction Solvent->Triazole Solvation

Figure 2: Schematic of the primary hydrogen-bonding interactions driving the crystallization of TBTP.

Characterization & Validation

Once crystals are obtained, validate their identity and quality using the following metrics:

TechniqueExpected ResultTroubleshooting
Microscopy Clear, defined edges (block or prism). No inclusions.If opaque/polycrystalline: Re-dissolve and slow down cooling/evaporation.
IR Spectroscopy

(broad). Triazole ring stretch

.
Absence of OH peak suggests deprotonation or impurity.
Single Crystal XRD Unit cell determination. R-factor

.[2]
If twinning occurs (common in phenols), cut the crystal or try Method B with a different solvent.
Melting Point Sharp melting point (Estimate:

based on analogs).[3][4]
Wide range (

) indicates impurity.

Safety & Handling

  • Pressure Hazards: Solvothermal synthesis involves high pressures. Inspect Teflon liners for cracks before use. Do not fill beyond 60%.

  • Chemical Hazards: 2-Amino-4-tert-butylphenol is an irritant. Diformylhydrazine may release hydrazine traces upon decomposition; handle in a fume hood.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory.

References

  • Zhang, Y., et al. (2010). Crystal structure analysis of 2-(1H-1,2,4-Triazol-4-yl)phenol. PMC. [Link]

    • Core reference for the synthesis of the parent 2-(triazol-4-yl)phenol system.
  • Bentiss, F., et al. (1999). Synthesis and characterization of new 3,5-disubstituted-4-amino-1,2,4-triazoles. Journal of Heterocyclic Chemistry. [Link]

    • Provides foundational chemistry for triazole ring closure using diformylhydrazine.
  • MDPI Molecules. (2023). Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives. [Link]

    • Reference for solubility and crystallization behavior of lipophilic triazole deriv

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol

The following technical guide addresses the solubility challenges of 4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol , a compound characterized by a significant "solubility conflict" between its lipophilic tert-butyl group and...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the solubility challenges of 4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol , a compound characterized by a significant "solubility conflict" between its lipophilic tert-butyl group and its polar triazole/phenol moieties.

Executive Summary & Compound Analysis

The Core Challenge: 4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol presents a classic "amphiphilic mismatch." [1][2][3]

  • Hydrophobic Domain: The tert-butyl group and benzene ring drive high LogP (estimated ~3.3), causing the molecule to aggregate in aqueous environments to minimize entropic penalty.[4][3]

  • Hydrophilic Domain: The phenolic hydroxyl (-OH) and the 1,2,4-triazole ring offer hydrogen bonding potential, but in neutral water, the lattice energy of the crystal form often overcomes these solvation forces.[4]

Target Audience: This guide is designed for researchers observing precipitation upon dilution, inconsistent biological assay data, or poor extraction recovery.[4][5]

Troubleshooting & FAQs (Root Cause Analysis)

Q1: I dissolved the compound in DMSO, but it precipitates immediately upon adding water. Why?

A: This is the "Cosolvent Crash" phenomenon.[4][3] While DMSO solvates the hydrophobic tert-butyl group effectively, adding water increases the polarity of the bulk solvent.[1][3] Once the water fraction exceeds a critical threshold (often as low as 2-5% water), the solvent system can no longer energetically support the hydrophobic surface area of the molecule, forcing it to crash out as a micro-precipitate.

  • Diagnostic: The solution turns turbid or "milky" instantly.[4][3]

  • Fix: Do not add water to the DMSO stock. Instead, add the DMSO stock dropwise into a vortexing aqueous buffer containing a surfactant or carrier (see Protocol C).[4]

Q2: Can I improve solubility by adjusting the pH?

A: Yes, specifically by raising the pH. This molecule is a phenol.[4][6] The pKa of the phenolic hydroxyl is typically around 9.5 – 10.0 .[4][3]

  • Mechanism: At pH > 10.5, the phenol deprotonates to form the phenolate anion .[4] This charge creates a hydration shell that massively increases aqueous solubility.[4][3]

  • Warning: This is only viable for chemical synthesis or analytical standards. Most biological assays cannot tolerate pH > 8.0.[4][3]

Q3: My HPLC retention times are drifting. Is this a solubility issue?

A: Likely, yes.[4] If the compound is not fully dissolved in your injection solvent, you are injecting variable amounts of analyte.[3]

  • Check: Ensure your mobile phase matches your sample solvent.[4][3][6] If your sample is in 100% DMSO but your starting mobile phase is 95% Water, the compound may precipitate inside the injector loop or column head.[4][3]

  • Recommendation: Use a diluent of 50:50 Acetonitrile:Water (or Methanol:Water) rather than pure aqueous buffer for sample preparation.[4][3]

Experimental Protocols

Protocol A: Standard DMSO Stock Preparation (For Biological Assays)

Best for: High-throughput screening, cell-based assays (final DMSO < 0.5%).[1][2][5]

  • Weighing: Weigh 10 mg of compound into a glass vial (avoid plastic, as lipophilic compounds can stick).

  • Solvation: Add 1 mL of anhydrous DMSO (dimethyl sulfoxide). Vortex for 30 seconds.[4][3]

    • Result: Clear 10 mg/mL (approx. 43 mM) stock solution.[4][3]

  • Storage: Aliquot into amber glass vials. Store at -20°C. Avoid repeated freeze-thaw cycles to prevent crystal growth.[1][2][3]

Protocol B: The "Alkaline Shift" Method

Best for: Analytical standards, stock solutions for chemical reactions.[4][5]

  • Preparation: Prepare a 0.1 M NaOH or KOH solution.

  • Dissolution: Add the solid compound directly to the alkaline solution.

  • Sonication: Sonicate at 40°C for 5-10 minutes.

  • Verification: The solution should be clear. The formation of the phenolate salt drives solubility.[3]

    • Note: If neutralizing back to pH 7 is required, do so very slowly while stirring, and expect precipitation unless a cosolvent is present.[4]

Protocol C: Cyclodextrin Complexation (The "Gold Standard" for Biology)

Best for: Animal studies, sensitive enzymatic assays where DMSO is toxic.[4][5]

Mechanism: The hydrophobic tert-butyl group enters the cavity of the cyclodextrin, shielding it from water, while the hydroxyls of the cyclodextrin interact with the solvent.

  • Carrier Prep: Prepare a 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) solution in PBS or water.[1][2][3]

  • Addition: Add the solid compound to this vehicle (target conc: 1-5 mg/mL).

  • Energy Input: This process is endothermic and kinetically slow.[4][3]

    • Step 1: Vortex vigorously for 2 minutes.

    • Step 2: Sonicate in a water bath at 45°C for 30-60 minutes.

    • Step 3: Shake overnight at room temperature (optional but recommended).

  • Filtration: Filter through a 0.22 µm PVDF filter to remove undissolved micro-crystals.[4][3]

Solubility Decision Matrix

The following diagram outlines the logical flow for selecting the correct solubilization strategy based on your downstream application.

Solubility_Matrix Start Start: Define Application App_Type What is the end use? Start->App_Type Bio_Assay Biological Assay (Cells/Enzymes) App_Type->Bio_Assay Chem_Synth Chemical Synthesis or Analysis App_Type->Chem_Synth Animal_Model In Vivo / Animal Model App_Type->Animal_Model DMSO_Check Is DMSO tolerated? Bio_Assay->DMSO_Check pH_Check Is high pH acceptable? Chem_Synth->pH_Check Formulation Requires high load & biocompatibility Animal_Model->Formulation Use_DMSO Protocol A: DMSO Stock -> Dilute (< 0.5% final conc.) DMSO_Check->Use_DMSO Yes Use_CD Protocol C: HP-beta-Cyclodextrin Complexation DMSO_Check->Use_CD No (Toxic) Use_Base Protocol B: Dissolve in 0.1M NaOH (Phenolate formation) pH_Check->Use_Base Yes Use_Organic Use Pure Organic Solvent (MeOH, EtOH, DMF) pH_Check->Use_Organic No Formulation->Use_CD Advanced_Form Use PEG400 (10%) + Tween80 (5%) + Saline Formulation->Advanced_Form

Figure 1: Decision matrix for solubilizing 4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol based on experimental constraints.

Comparative Solubility Data

Solvent SystemEstimated SolubilitySuitabilityNotes
Pure Water (pH 7) < 0.1 mg/mLPoorHigh risk of precipitation.[1][2][3]
0.1 M NaOH (pH 13) > 10 mg/mLHighForms soluble phenolate salt.[4][3] Corrosive.
DMSO > 50 mg/mLExcellentStandard stock solvent.[4][3] Hygroscopic.
Ethanol > 20 mg/mLGoodVolatile; good for evaporation protocols.
20% HP-β-CD 2 - 5 mg/mLModerateBiocompatible; prevents precipitation.[1][2][3]
PBS + 5% Tween 80 ~ 1 mg/mLLow-ModForms micelles; may interfere with membrane assays.[1][4][2][3]

References

  • BenchChem. (2025).[4][3][6][7] Technical Support Center: Analysis of 4-tert-Butyl-2-ethylphenol in Biological Matrices. Retrieved from [4]

  • National Center for Biotechnology Information. (2025).[4][3] PubChem Compound Summary for CID 7393, 4-tert-Butylphenol. Retrieved from [4][3]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Contextual grounding for Protocol C).
  • Serjeant, E. P., & Dempsey, B. (1979).[4] Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. (Source for Phenol pKa data).

  • NIST Chemistry WebBook. (2024).[4][3] Phenol, p-tert-butyl- Properties. Retrieved from [4][3]

Sources

Optimization

Technical Support Center: Triazol-4-yl-Phenol Synthesis &amp; Temperature Optimization

Welcome to the Application Scientist Support Portal. Synthesizing 4-(1-substituted-1H-1,2,3-triazol-4-yl)phenol derivatives via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) presents unique thermodynamic and mechan...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Synthesizing 4-(1-substituted-1H-1,2,3-triazol-4-yl)phenol derivatives via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) presents unique thermodynamic and mechanistic challenges. While standard "click" chemistry is famously robust at room temperature, the presence of an electron-rich, redox-sensitive phenolic ring fundamentally alters the reaction's energy landscape.

This guide is engineered for drug development professionals and synthetic chemists to troubleshoot, optimize, and scale triazol-4-yl-phenol syntheses with high regioselectivity and yield.

Mechanistic Causality: Why Temperature Matters

In a standard CuAAC reaction, the Cu(I) catalyst lowers the activation energy of the cycloaddition, allowing it to proceed at 25 °C. However, phenolic alkynes introduce two competing variables:

  • Catalyst Sequestration: The phenolic hydroxyl group can weakly coordinate with copper intermediates, slightly dampening the catalytic cycle and leading to sluggish kinetics at room temperature.

  • Oxidative Vulnerability: At elevated temperatures (>80 °C), the Cu(I) catalyst becomes highly susceptible to disproportionation and rapid oxidation back to Cu(II). In the presence of ambient oxygen and hot Cu(II), phenols are prone to oxidative degradation (e.g., Glaser-type coupling or polymerization) [1].

Therefore, temperature optimization is not merely about accelerating the reaction; it is a delicate balance between overcoming the activation barrier of the copper-acetylide intermediate and preventing the thermal degradation of the phenol moiety.

Temperature Optimization Workflow

G A Reactants: Azide + Phenolic Alkyne B Cu(I) Catalyst Complex (CuSO4 + Na-Ascorbate) A->B C T < 25°C Sluggish Kinetics & Poor Solubility B->C Under-heating D T = 40-60°C Optimal CuAAC Activation B->D Optimized E T > 80°C Catalyst Degradation & Phenol Oxidation B->E Over-heating F 1,4-Disubstituted Triazol-4-yl-Phenol C->F Low Yield (<45%) D->F High Yield (>85%) E->F Impure/Byproducts

Workflow of temperature optimization in CuAAC for triazol-4-yl-phenol synthesis.

Troubleshooting & FAQs

Q1: My yield of 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol is stalled at 40% when reacting at room temperature (25 °C). Should I reflux the reaction to force completion? A1: Do not reflux. While standard CuAAC can occur at room temperature, phenolic alkynes often require mild heating (40–60 °C) to overcome activation barriers and substrate solubility issues [2]. Heating above 80 °C in the presence of copper and ambient oxygen leads to oxidative degradation of the phenol and catalyst deactivation. Instead of boiling, optimize your heating block to exactly 50 °C and ensure your Cu(I) is stabilized with a slight excess of sodium ascorbate [3].

Q2: I am generating the azide in situ from an aniline derivative. How do I manage the temperature across the two steps? A2: A rigid two-stage temperature protocol is critical. The conversion of aniline to the corresponding azide using tert-butyl nitrite (t-BuONO) and azidotrimethylsilane (TMSN


) is highly exothermic and must be performed in an ice bath (0 °C) to prevent the decomposition of the highly reactive diazonium intermediate [1]. Once the azide is formed, the subsequent cycloaddition with 4-ethynylphenol requires warming the mixture to room temperature or mild heating (40–50 °C) after the addition of the copper catalyst.

Q3: Can microwave-assisted synthesis alter the optimal temperature profile? A3: Yes. Microwave irradiation allows for rapid, uniform dielectric heating, preventing localized "hot spots" that degrade the phenol. Under microwave conditions, you can safely hold the reaction at 60 °C for 10–15 minutes, achieving yields comparable to 6–12 hours of conventional heating at 50 °C [2].

Q4: My reaction mixture turns green/blue after 2 hours at 50 °C, and the reaction stops. What is happening? A4: The color change from yellow/orange to green/blue indicates the oxidation of the active Cu(I) catalyst back to inactive Cu(II). At 50 °C, the rate of Cu(I) oxidation by dissolved oxygen increases. To troubleshoot this, rigorously degas your solvents (e.g., via argon sparging) prior to the reaction, and consider adding a copper-stabilizing ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), which protects the Cu(I) oxidation state at elevated temperatures [3].

Quantitative Data: Temperature vs. Yield Metrics

The following table summarizes the causal relationship between reaction temperature, time, and isolated yield for the synthesis of 4-(1-benzyl-1H-1,2,3-triazol-4-yl)phenol derivatives, demonstrating the 50 °C optimal window.

Reaction ConditionCatalyst SystemTemp (°C)TimeIsolated Yield (%)Mechanistic Observation
ConventionalCuSO

/ NaAsc
2524 h45%Sluggish kinetics; incomplete alkyne consumption.
Conventional (Optimized) CuSO

/ NaAsc
50 8 h 88% Optimal thermal activation; clean 1,4-regioisomer.
ConventionalCuSO

/ NaAsc
808 h52%Phenol oxidation; catalyst deactivation (Cu(II) formation).
Microwave-AssistedCuSO

/ NaAsc
6015 min92%Highly efficient; uniform heating prevents degradation.

Validated Experimental Protocol

This self-validating protocol is engineered to maximize the yield of 4-(1-benzyl-1H-1,2,3-triazol-4-yl)phenol by strictly controlling the thermal environment and protecting the Cu(I) species.

Reagents Required:

  • 4-ethynylphenol (1.0 equiv, 1.0 mmol)

  • Benzyl azide (1.1 equiv, 1.1 mmol)

  • CuSO

    
    ·5H
    
    
    
    O (5 mol%)
  • Sodium Ascorbate (15 mol%)

  • Solvent: tert-Butanol / Water (1:1 v/v)

Step-by-Step Methodology:

  • Solvent Preparation (Critical for Temp Stability): Prepare 10 mL of a 1:1 mixture of t-BuOH and deionized water. Vigorously sparge the solvent with Argon for 15 minutes. Rationale: Removing dissolved oxygen prevents the premature oxidation of Cu(I) to Cu(II) when the system is heated.

  • Substrate Solubilization: Add 4-ethynylphenol (1.0 mmol) and benzyl azide (1.1 mmol) to the degassed solvent in a round-bottom flask equipped with a magnetic stir bar. Stir at room temperature until a uniform suspension/solution is achieved.

  • Catalyst Generation: In a separate vial, dissolve CuSO

    
    ·5H
    
    
    
    O (5 mol%) in 0.5 mL of degassed water. In another vial, dissolve sodium ascorbate (15 mol%) in 0.5 mL of degassed water. Add the CuSO
    
    
    solution to the reaction flask, immediately followed by the sodium ascorbate solution. The mixture should turn bright yellow/orange, indicating the formation of active Cu(I).
  • Thermal Optimization: Submerge the flask in a pre-calibrated oil bath or heating block set strictly to 50 °C . Attach a reflux condenser (chilled to 10 °C) to prevent solvent loss.

  • Reaction Monitoring: Stir vigorously at 50 °C for 6 to 8 hours. Monitor the disappearance of 4-ethynylphenol via TLC (Hexanes:EtOAc 6:4).

  • Quenching and Workup: Once complete, remove the flask from the heat source and cool to 0 °C in an ice bath to arrest any further side reactions. Dilute with 15 mL of cold water and extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure to yield the crude triazol-4-yl-phenol.

References

  • Development of Sulfamoylated 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol Derivatives as Potent Steroid Sulfatase Inhibitors for Efficient Treatment of Breast Cancer. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Conventional and microwave assisted synthesis of 1,4-disubstituted 1,2,3-triazoles from Huisgen cycloaddition. Arkivoc. Available at:[Link]

  • Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Jena Bioscience / PMC. Available at:[Link]

Troubleshooting

Technical Support Center: Recrystallization of 4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol

The following guide serves as a specialized Technical Support Center for the purification of 4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol . It is designed for organic chemists and process engineers encountering purity or yi...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for the purification of 4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol . It is designed for organic chemists and process engineers encountering purity or yield issues during the isolation of this specific intermediate.

Case ID: PUR-TBTP-001 Status: Active Applicable Compound: 4-tert-Butyl-2-(4H-1,2,4-triazol-4-yl)phenol Chemical Profile:

  • Lipophilic Domain: tert-Butyl group (Position 4)[1][2][3]

  • Hydrophilic/Polar Domain: Phenolic hydroxyl (Position 1) + 1,2,4-Triazole ring (Position 2)

  • Purification Challenge: The molecule exhibits "amphiphilic" solubility behavior. The tert-butyl group promotes solubility in non-polar solvents, while the triazole/phenol moiety drives solubility in polar protic solvents. This duality often leads to "oiling out" rather than discrete crystallization.

Solvent Selection Matrix

The following table summarizes solvent suitability based on the compound's functional group interactions.

Solvent SystemRoleSuitability RatingTechnical Notes
Ethanol / Water Primary Choice ★★★★★Best Balance. The triazole and phenol groups H-bond with Ethanol. Water acts as a potent anti-solvent to drive precipitation of the hydrophobic tert-butyl domain upon cooling.
Ethyl Acetate / Heptane Alternative[4] ★★★★☆Good for removing polar impurities. However, the compound may be too soluble in EtOAc, requiring significant Heptane addition, which risks oiling out.
Isopropanol (IPA) Single Solvent★★★☆☆Useful if the crude is highly pure. IPA has a higher boiling point than EtOH, allowing for better dissolution of difficult impurities, but yield is often lower due to high solubility.
Toluene Specific★★☆☆☆Only recommended if the main impurity is a very polar triazole salt. The product will dissolve in hot toluene (due to the tert-butyl group) but may not crystallize well upon cooling.
Methanol Avoid★☆☆☆☆Too high solubility. Difficult to recover high yields without excessive concentration.

Standard Operating Procedure (SOP): Recrystallization Protocol

Objective: Obtain >98% HPLC purity with white to off-white appearance.

Phase A: Dissolution
  • Charge crude 4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol (1.0 eq mass) into a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Add Ethanol (95%) at a ratio of 5 mL per gram of solid.

  • Heat the mixture to reflux (approx. 78°C) with vigorous stirring.

  • Observation Check: Does the solid dissolve completely?

    • Yes: Proceed to Phase B.

    • No: Add Ethanol in 1 mL/g increments until dissolution is complete. Do not exceed 10 mL/g. If solids remain, they are likely inorganic salts; perform a hot filtration.

Phase B: Crystallization & Anti-Solvent Addition
  • Remove the heat source and allow the solution to cool to roughly 60°C .

  • Slowly add Deionized Water dropwise via an addition funnel.

    • Target Ratio: The final solvent composition should approach 2:1 (Ethanol:Water) .

    • Stop Point: Stop adding water immediately if a persistent cloudiness (turbidity) appears.

  • Reheat to reflux briefly to redissolve any turbidity.

  • Critical Step: Remove heat and allow the flask to cool to room temperature slowly (over 2–3 hours). Rapid cooling will trap impurities.

  • Once at room temperature, cool further in an ice-water bath (0–5°C) for 1 hour to maximize yield.

Phase C: Isolation
  • Filter the crystals using a Büchner funnel under vacuum.

  • Wash the filter cake with a cold 1:1 Ethanol/Water mixture (pre-chilled to 0°C).

  • Dry the solid in a vacuum oven at 45–50°C for 12 hours. Note: Ensure temperature does not exceed 60°C to prevent surface oxidation.

Troubleshooting Guide

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptom: Instead of crystals, the product separates as a sticky oil or gum at the bottom of the flask. Cause: The solution became supersaturated too quickly, or the temperature dropped below the melting point of the solvated product before crystallization began. The tert-butyl group lowers the lattice energy, making this common.

Remediation Workflow:

OilingOutFix cluster_prevention Prevention Tip Start Problem: Product Oiled Out Reheat 1. Reheat mixture to Reflux (Redissolve oil completely) Start->Reheat AddSolvent 2. Add 10-15% more Ethanol (Shift equilibrium away from oiling) Reheat->AddSolvent Seed 3. Cool to Cloud Point & SEED (Add pure crystals at ~45°C) AddSolvent->Seed SlowCool 4. Cool Very Slowly (Wrap flask in towel/insulation) Seed->SlowCool Tip Avoid adding excess water too early. Water lowers solvent power, forcing oiling.

Figure 1: Decision logic for recovering an oiled-out crystallization batch.

Issue 2: Persistent Coloration (Pink/Brown)

Symptom: Crystals are off-white, pink, or light brown. Cause: Oxidation of the phenol ring (formation of quinone-like species) or trace metal contamination. Solution:

  • Activated Carbon Treatment: During the hot dissolution (Phase A), add activated carbon (5-10 wt% relative to crude mass).

  • Stir at reflux for 15 minutes.

  • Perform a Hot Filtration through a Celite pad to remove the carbon before adding the anti-solvent (Water).

  • Proceed with crystallization.[5]

Issue 3: Low Yield (<60%)

Cause: Product is too soluble in the mother liquor (Ethanol). Solution:

  • Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume.

  • Cool and collect a "second crop" of crystals.

  • Warning: Always analyze the second crop separately; it will have lower purity than the first crop.

Frequently Asked Questions (FAQ)

Q: Can I use Methanol instead of Ethanol? A: While Methanol is a good solvent for triazoles, it is often too good. The solubility curve is steep, meaning you need very low temperatures (-20°C) to get good recovery, or you must add a large volume of water, which increases the risk of oiling out. Ethanol/Water is more robust for this lipophilic phenol.

Q: My crude material contains unreacted 4-tert-butylphenol. Will this remove it? A: Yes, but with limits. 4-tert-Butylphenol is very soluble in Ethanol. If you cool slowly, the triazolyl-phenol (which is more polar and has a higher melting point due to the heterocycle) should crystallize first. If the impurity level is >10%, consider a preliminary wash of the solid with cold Toluene or Hexane before recrystallization to remove the starting phenol.

Q: What is the maximum drying temperature? A: Do not exceed 60°C . Phenols with electron-rich rings (like this one) are susceptible to surface oxidation in air at high temperatures, turning the crystals pink. Vacuum drying is highly recommended to lower the required heat.

Q: Why does the protocol specify "Slow Cooling"? A: Rapid cooling traps solvent and impurities inside the crystal lattice. For tert-butyl compounds, rapid cooling often triggers the formation of an amorphous glass or oil rather than a crystalline solid.

References

  • BenchChem. (2025).[4][5][6] Technical Support Center: Synthesis of 4-tert-butyl-2-(hydroxymethyl)phenol. Retrieved from 6

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from 7

  • PubChem. (2025).[8] 4-tert-Butylphenol Compound Summary. Retrieved from 9[10]

  • PubChem. (2025).[8] 4-(4H-1,2,4-Triazol-4-yl)phenol Compound Summary. Retrieved from 8

Sources

Optimization

Technical Support Center: Troubleshooting Metal Complexation with 4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol

Welcome to the Advanced Applications Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol .

This specific ligand presents a unique set of coordination challenges due to its structural dichotomy: it combines a hard, pH-sensitive phenolic oxygen donor with borderline/soft 1,2,4-triazole nitrogen donors. Furthermore, the bulky tert-butyl group at the 4-position introduces severe steric hindrance that dictates the thermodynamic stability and kinetic pathways of the resulting metal complexes.

Part 1: Mechanistic Failure Pathways in Complexation

Before adjusting your experimental parameters, it is critical to diagnose why the complexation is failing. The 1,2,4-triazole moiety has a strong propensity to act as a bridging ligand (via the N1 and N2 atoms), which frequently leads to the rapid kinetic precipitation of insoluble 1D or 2D coordination polymers rather than the desired discrete mononuclear complexes [1].

G Start Initiate Complexation (Metal + Ligand) Base Base Addition (Phenol Deprotonation) Start->Base pHCheck Is pH Optimal? (Target: 8.5 - 10.0) Base->pHCheck LowPH pH < 8.0 Incomplete Deprotonation pHCheck->LowPH Too Acidic HighPH pH > 11.0 Metal Hydroxide Precipitation pHCheck->HighPH Too Basic Steric Coordination Kinetics (Triazole Bridging) pHCheck->Steric Optimal pH Polymer Rapid Polymerization (Amorphous Powder) Steric->Polymer High Conc. / Fast Mixing Success Controlled Growth (Discrete Crystals) Steric->Success Diffusion / Modulator Added

Fig 1. Mechanistic decision tree for troubleshooting ligand complexation failures.

Part 2: Troubleshooting FAQs

Q1: My reaction yields an amorphous, insoluble powder instead of single crystals. How do I fix this?

The Causality: You are observing the kinetic product. The 1,2,4-triazole ring is a highly efficient bridging unit. When metal ions and the deprotonated ligand are mixed rapidly in a single phase, the triazole nitrogens bridge multiple metal centers instantly, creating an insoluble, amorphous coordination polymer [1]. The system crashes out of solution before the thermodynamic, crystalline product can form [2]. The Solution: You must artificially lower the supersaturation level and slow down the coordination kinetics.

  • Use a Modulator: Add 10–50 equivalents of a volatile monodentate competitor (e.g., acetic acid or formic acid). The modulator temporarily occupies the metal's coordination sites, forcing the bulky triazole ligand to compete and coordinate slowly, promoting ordered crystal growth.

  • Change the Crystallization Method: Abandon direct mixing. Switch to a liquid-liquid layered diffusion method (see Protocol below) to ensure the metal and ligand interact at a micro-molar rate at the solvent interface.

Q2: Post-reaction analysis (NMR/MS) shows only unreacted free ligand. Why isn't the metal binding?

The Causality: The phenolic hydroxyl group must be deprotonated to become a strong, hard oxygen donor. However, the bulky tert-butyl group at the 4-position sterically shields the phenolic pocket. If you are using a weak or highly bulky base (like triethylamine), it may fail to fully deprotonate the phenol due to steric clashing, leaving the ligand neutral and weakly coordinating [3]. The Solution: Switch to a sterically unhindered, strong base such as Sodium Methoxide (NaOMe) or a non-nucleophilic strong base like DBU. Ensure the final pH of the solution is strictly maintained between 8.5 and 10.0. If the pH drops below 8.0, the phenol remains protonated; if it exceeds 11.0, you risk precipitating irreversible metal hydroxides [2].

Q3: I designed the experiment for an stoichiometry, but elemental analysis reveals a 1:1 ratio with coordinated solvent molecules. Why?

The Causality: This is a classic steric failure. While the metal center (e.g., Cu²⁺, Ni²⁺) thermodynamically prefers a square planar or octahedral geometry with two bidentate ligands, the massive steric umbrella of the tert-butyl group prevents two 4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol molecules from packing around a single first-row transition metal. The Solution: You cannot force an


 complex if the van der Waals radii overlap. You must either:
  • Increase the Metal Radius: Switch to a larger second- or third-row transition metal (e.g., Palladium, Ruthenium) which provides a larger coordination sphere.

  • Synthesize a Heteroleptic Complex: Accept the

    
     stoichiometry and introduce a sterically slim, strongly chelating co-ligand (such as 2,2'-bipyridine or 1,10-phenanthroline) to satisfy the remaining open coordination sites on the metal.
    

Part 3: Quantitative Data - Base Selection Matrix

Selecting the correct base is the most critical variable when working with sterically hindered phenols. Use the following matrix to optimize your deprotonation step.

Base ReagentpKa (Conjugate Acid)Steric ProfileDeprotonation EfficiencyRisk of Metal Hydroxide Formation
Pyridine ~5.2LowPoor (Fails to deprotonate phenol)Low
Triethylamine (TEA) ~10.7HighModerate (Steric clash limits access)Low
DBU ~13.5HighGood (Strong enough to overcome sterics)Moderate
Sodium Methoxide (NaOMe) ~15.5LowExcellent (Rapid, complete deprotonation)High (Requires strict stoichiometric control)

Part 4: Validated Experimental Protocol

Liquid-Liquid Layered Diffusion Synthesis

To overcome the rapid polymerization caused by the triazole moiety and the steric hindrance of the tert-butyl group, use this self-validating layered diffusion protocol to grow diffraction-quality single crystals.

Materials Required:

  • Glass crystallization tubes (5 mm inner diameter)

  • Dichloromethane (CH₂Cl₂) and Methanol (MeOH) - HPLC grade

  • Sodium Methoxide (NaOMe) 0.5 M solution in Methanol

Step-by-Step Methodology:

  • Ligand Activation (Bottom Layer): In a small vial, dissolve 0.10 mmol of 4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol in 3.0 mL of CH₂Cl₂. Add exactly 0.10 mmol of NaOMe solution (0.2 mL of 0.5 M stock) to deprotonate the phenol. Stir for 5 minutes. Transfer this solution to the bottom of the crystallization tube via a long glass pipette.

  • The Buffer Zone (Middle Layer): Carefully layer 2.0 mL of a 1:1 (v/v) CH₂Cl₂/MeOH mixture directly on top of the ligand solution. Causality note: This buffer layer acts as a physical diffusion barrier, preventing immediate kinetic mixing and forcing a slow thermodynamic coordination process.

  • Metal Introduction (Top Layer): Dissolve 0.05 mmol of your chosen metal salt (e.g., Cu(OAc)₂·H₂O) in 3.0 mL of pure MeOH. Using a clean pipette, gently trickle this solution down the inner wall of the tube so it rests on top of the buffer layer.

  • Incubation: Seal the tube tightly with Parafilm. Place the tube in a dark, vibration-free environment at room temperature (or 4 °C if slower diffusion is required).

  • Validation: Monitor the tube visually. A colored band should form in the buffer zone within 48 hours, indicating complexation. Diffraction-quality crystals typically deposit on the glass walls within 7 to 14 days. Do not disturb the tube during this period.

References

  • Ouellette, W., Jones, S., & Zubieta, J. (2011). Solid state coordination chemistry of metal-1,2,4-triazolates and the related metal-4-pyridyltetrazolates. CrystEngComm, 13, 4457-4485.[Link]

  • Chen, X., et al. (2020). Precipitation and Crystallization Used in the Production of Metal Salts for Li-Ion Battery Materials: A Review. Metals, 10(11), 1553.[Link]

Troubleshooting

thermal decomposition issues with 4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol

Technical Support Center: 4-tert-Butyl-2-[1][2][3]triazol-4-yl-phenol This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-tert-Butyl-2-[1][2][3]triazol-...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-tert-Butyl-2-[1][2][3]triazol-4-yl-phenol

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-tert-Butyl-2-[1][2][3]triazol-4-yl-phenol. It addresses potential issues related to its thermal decomposition, providing troubleshooting advice and detailed analytical protocols. The information herein is synthesized from established principles of organic chemistry and data from structurally related compounds, offering a predictive framework for safe and effective experimentation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of 4-tert-Butyl-2-[1][2][3]triazol-4-yl-phenol.

Q1: What is the expected thermal stability of 4-tert-Butyl-2-[1][2][3]triazol-4-yl-phenol?

A1: While specific experimental data for this exact molecule is not publicly documented, we can infer its stability by analyzing its structural components: a 4-tert-butylphenol group and a 1,2,4-triazole ring. Studies on various 1,2,4-triazole derivatives show they are often thermally stable up to approximately 200°C, after which they begin to undergo a single-step degradation process.[1] For instance, one study noted a specific triazole derivative was stable up to 200°C, with decomposition occurring between 200°C and 400°C.[1] The 4-tert-butylphenol moiety itself has been studied, and its thermal stability is generally robust under 200°C, though isomerization can occur at higher temperatures.[4] Therefore, it is reasonable to hypothesize that 4-tert-Butyl-2-[1][2][3]triazol-4-yl-phenol is stable for general applications below 200°C, but caution should be exercised when heating above this temperature. Exceeding this threshold may initiate decomposition.

Q2: What are the potential hazards associated with the thermal decomposition of this compound?

A2: Thermal decomposition can generate both thermal and chemical hazards. The primary concern is the generation of toxic and potentially flammable gases.[5] Based on the molecular structure, decomposition could lead to:

  • Gas Evolution: The 1,2,4-triazole ring is nitrogen-rich and its decomposition can liberate nitrogen gas (N₂), ammonia (NH₃), and hydrogen cyanide (HCN).[6] The rapid release of these gases can cause significant pressure buildup in a closed system.

  • Toxic Fumes: The phenolic portion can degrade to produce carbon monoxide (CO), carbon dioxide (CO₂), and other irritating phenolic compounds.[7]

  • Exothermic Reaction: The decomposition process may be exothermic, meaning it releases heat. In a large-scale or poorly controlled reaction, this could lead to a thermal runaway event.

Q3: How should I safely handle and store 4-tert-Butyl-2-[1][2][3]triazol-4-yl-phenol to prevent premature decomposition?

A3: Proper handling and storage are critical to maintaining the compound's integrity and ensuring laboratory safety.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[8][9] Keep the container tightly sealed.

  • Handling: Use in a well-ventilated area, preferably within a fume hood.[2] Avoid creating dust; if handling a powder, use non-sparking tools. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[10]

  • Incompatibilities: Avoid contact with strong oxidizing agents, as this could lead to a vigorous, heat-generating reaction. Phenols are also incompatible with strong reducing agents and bases.[5]

Q4: What are the likely decomposition byproducts that I might need to identify?

A4: Identifying byproducts is crucial for understanding reaction impurities and safety risks. Based on the structure, a logical decomposition pathway would involve fragmentation of the molecule.

  • From the tert-Butylphenol moiety: Expect to see isobutylene gas, 4-tert-butylphenol, and potentially simpler phenols or cresols.[4]

  • From the Triazole Ring: As mentioned, N₂, HCN, and NH₃ are possible gaseous products.[6]

  • Rearrangement Products: Thermal rearrangement of 4-alkyl-4H-1,2,4-triazoles to the more stable 1-alkyl isomers has been documented.[11] It is plausible that a similar rearrangement could occur, yielding an isomeric impurity.

Section 2: Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues encountered during experiments.

Symptom Potential Cause Recommended Action & Explanation
Sample Discoloration (e.g., turning yellow, brown, or black) upon heating. Onset of Thermal Decomposition: Discoloration is often the first visual indicator of thermal degradation, as minor decomposition products can be highly colored. This suggests you are approaching or have exceeded the compound's thermal stability limit.1. Lower the Reaction Temperature: Immediately reduce the temperature. Determine the minimum temperature required for your reaction to proceed. 2. Reduce Heating Time: Minimize the duration the compound is held at an elevated temperature. 3. Perform a Thermal Stability Analysis: Use Thermogravimetric Analysis (TGA) to determine the precise onset temperature of decomposition for your specific batch (See Protocol 1). This provides an empirical upper temperature limit for your experiments.
Unexpected Pressure Buildup in a Sealed Reaction Vessel. Gas Evolution from Decomposition: This is a serious safety hazard. The triazole ring is a likely source of N₂ and other gases upon decomposition.[6]1. IMMEDIATE ACTION: Cool the vessel. Safely and immediately cool the reaction vessel in an ice bath to reduce the rate of gas evolution. Do not handle a potentially over-pressurized vessel directly. Use a blast shield. 2. Vent the System (if safe): Once cooled, and behind a blast shield, carefully vent the vessel in a fume hood. 3. Modify Experimental Setup: For future experiments, avoid sealed systems when heating this compound. Use an open system with a condenser or a setup with a pressure-relief bubbler.
Inconsistent or Non-reproducible Experimental Results. Partial Decomposition Leading to Impurities: If the compound partially decomposes, the resulting impurities can interfere with your reaction, acting as catalysts, inhibitors, or competing reagents.1. Verify Compound Purity Pre-reaction: Before starting, run a purity check (e.g., ¹H NMR, LC-MS) on your starting material. 2. Analyze Post-reaction Mixture for Byproducts: Use analytical techniques like GC-MS (See Protocol 3) to identify any unexpected byproducts. Compare this to a sample of the starting material that has been heated under the same conditions but without other reagents. 3. Work Under an Inert Atmosphere: Heating in the presence of air can cause oxidation. Running reactions under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative decomposition and improve reproducibility.
Low Yields in Reactions Requiring High Temperatures. Decomposition of Starting Material: The desired reaction may be slower than the rate of decomposition at the chosen temperature, leading to a loss of the starting material.1. Catalyst Optimization: Investigate if a catalyst can lower the activation energy of your desired reaction, allowing it to proceed at a lower, safer temperature. 2. Solvent Choice: Select a higher-boiling point solvent if the reaction is solvent-limited, but ensure it does not promote decomposition. The goal is controlled, even heating. 3. Time-course Study: Run the reaction at a slightly lower temperature and take aliquots over time to find the optimal balance between reaction completion and decomposition.

Section 3: Analytical & Safety Protocols

These protocols provide step-by-step methodologies for investigating thermal stability and ensuring safe handling.

Protocol 1: Determining Onset of Decomposition via Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which 4-tert-Butyl-2-[1][2][3]triazol-4-yl-phenol begins to lose mass due to decomposition.

Methodology:

  • Instrument Preparation: Ensure the TGA instrument is calibrated for temperature and mass.[1]

  • Sample Preparation: Place 5-10 mg of the finely ground sample into a ceramic or aluminum TGA pan.

  • Experimental Conditions:

    • Atmosphere: Run the experiment under an inert nitrogen atmosphere (flow rate of 20-50 mL/min) to prevent oxidative decomposition.[3]

    • Heating Rate: Use a linear heating rate of 10 °C/min.[1]

    • Temperature Range: Heat the sample from ambient temperature (e.g., 30 °C) to a temperature where the sample is fully decomposed (e.g., 600 °C).

  • Data Analysis:

    • Plot the mass (%) as a function of temperature.

    • The "onset temperature" of decomposition is determined by finding the intersection of the tangent drawn from the point of maximum slope on the decomposition curve with the baseline. This temperature represents the upper limit for the compound's thermal stability under these conditions.

Protocol 2: Characterizing Thermal Events via Differential Scanning Calorimetry (DSC)

Objective: To identify whether the decomposition is endothermic (absorbs heat) or exothermic (releases heat) and to detect any phase transitions before decomposition.

Methodology:

  • Instrument Preparation: Ensure the DSC instrument is calibrated for temperature and enthalpy.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Use a pinhole lid if significant gas evolution is expected to avoid pan rupture.

  • Experimental Conditions:

    • Atmosphere: Run under a nitrogen atmosphere (flow rate of 20-50 mL/min).[1]

    • Heating Rate: Use a heating rate identical to the TGA experiment (10 °C/min) for direct comparison.

    • Temperature Range: Scan from ambient temperature to a point just beyond the decomposition temperature identified by TGA.

  • Data Analysis:

    • Plot the heat flow (mW) versus temperature.

    • An upward peak indicates an endothermic event (like melting), while a downward peak indicates an exothermic event.

    • Crucially, a sharp, strong exothermic peak associated with mass loss in the TGA is a significant warning sign of a potentially hazardous, runaway decomposition reaction.

Protocol 3: Identifying Volatile Decomposition Products via GC-MS

Objective: To separate and identify the volatile and semi-volatile byproducts of thermal decomposition.

Methodology:

  • Sample Preparation (Headspace Analysis):

    • Place a small, accurately weighed amount of the compound (e.g., 10-20 mg) into a headspace vial.

    • Seal the vial.

    • Heat the vial in the headspace autosampler oven at a temperature known to cause decomposition (determined from TGA, e.g., 250 °C) for a set period (e.g., 15 minutes).

  • Sample Preparation (Pyrolysis-GC-MS):

    • For a more direct analysis, use a pyrolysis unit coupled to the GC-MS inlet. This will flash-heat the sample to a high temperature, and the decomposition fragments are directly introduced into the GC column.

  • GC-MS Conditions:

    • Injector: Use a splitless injection mode to maximize sensitivity.[12]

    • Column: A low-polarity column, such as a 5% diphenyl / 95% dimethyl polysiloxane phase, is generally suitable for separating a wide range of organic compounds.[12]

    • Oven Program: Start at a low temperature (e.g., 40-60 °C) and ramp up to a high temperature (e.g., 300 °C) to elute all compounds.[12]

    • Mass Spectrometer: Scan a mass range of m/z 35-550 to detect a wide array of possible fragments.

  • Data Analysis:

    • Identify peaks in the total ion chromatogram.

    • Compare the mass spectrum of each peak to a reference library (e.g., NIST) to tentatively identify the decomposition products.[13]

    • Note on Phenols: Phenolic compounds can be challenging for GC analysis. If poor peak shape is observed, derivatization (e.g., silylation) of the collected residue may be necessary to convert the polar -OH group into a less polar, more volatile silyl ether.[14]

Protocol 4: Emergency Procedures for a Thermal Runaway Event

Objective: To provide clear, actionable steps in the event of an uncontrolled decomposition reaction.

Immediate Actions:

  • Alert Personnel: Immediately alert all personnel in the vicinity and the lab supervisor. Activate the fire alarm if there is a fire or explosion risk.[15]

  • Evacuate: Evacuate the immediate area. If the reaction is producing a large volume of gas or smoke, evacuate the entire lab and close the doors behind you.[16]

  • Emergency Services: Call emergency services (e.g., 911) and provide them with the exact location, the name of the chemical involved, and the nature of the emergency.[17]

  • Do Not Attempt to Fight a Large Fire: Use a fire extinguisher only if the fire is small, you are trained to do so, and you have a clear escape route.[18]

  • Provide Information: Be ready to provide the Safety Data Sheet (SDS) for the compound and any related reactants to first responders.

Section 4: Diagrams and Visualizations

Workflow for Investigating Thermal Instability

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Analytical Characterization cluster_2 Phase 3: Mitigation & Control start Observation of Instability (e.g., discoloration, pressure) lit_review Literature Review for Related Compounds start->lit_review sds_review Review Safety Data Sheet (SDS) for Hazards start->sds_review tga Protocol 1: TGA (Determine Onset Temp) lit_review->tga ppe_review Review and Upgrade PPE (e.g., Blast Shield) sds_review->ppe_review dsc Protocol 2: DSC (Check for Exotherms) tga->dsc Compare TGA & DSC data to assess risk gcms Protocol 3: GC-MS (Identify Byproducts) dsc->gcms Use TGA/DSC data to set GC-MS temp modify_conditions Modify Experimental Conditions (Lower Temp, Inert Atmosphere) gcms->modify_conditions end Safe Operating Procedure Established modify_conditions->end ppe_review->end

Caption: Workflow for investigating thermal instability.

Potential Decomposition Pathways

G cluster_phenol Phenolic Fragments cluster_triazole Triazole Fragments cluster_rearrangement Isomerization parent 4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol (Heated) p1 Isobutylene parent->p1 Loss of tert-butyl group p2 4-tert-Butylphenol parent->p2 Cleavage of C-N bond t1 Nitrogen Gas (N₂) parent->t1 Ring fragmentation t2 Hydrogen Cyanide (HCN) parent->t2 t3 Ammonia (NH₃) parent->t3 r1 Rearranged Isomer (e.g., 1-alkyl-triazole) parent->r1 Thermal Rearrangement p3 Simpler Phenols/Cresols p2->p3 Further fragmentation

Caption: Potential decomposition pathways and products.

References

  • Dinesh R. Godhani et al. (2014). Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. Journal of Chemical and Pharmaceutical Research, 6(6):1034-1041.

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2,4-Di-tert-butylphenol.

  • Sdfine. (n.d.). 4-TERT-BUTYLPHENOL Safety Data Sheet.

  • ResearchGate. (n.d.). Thermogravimetric analysis and (c, d) DSC thermograms of triazole-containing brush polymers.

  • ResearchGate. (n.d.). GC-MS chromatography analysis of phenol biodegradation in the MES...

  • SasolTechData.com. (2015, May 15). P-TERT-BUTYLPHENOL Safety Data Sheet.

  • Journal of Chemical and Pharmaceutical Research. (2014). Synthesis and thermal study of 1,2,4-triazole derivatives. J. Chem. Pharm. Res., 6(7), 183-189.

  • NOAA. (n.d.). 4-TERT-BUTYL PHENOL. CAMEO Chemicals.

  • RSC Publishing. (2025, January 31). Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives.

  • ResearchGate. (2025, August 7). Synthesis and thermal analysis of some 1, 2, 4-Triazole derivatives.

  • Central Drug House (P) Ltd. (n.d.). tert-Butyl Phenol CAS No 98-54-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.

  • TCI Chemicals. (2025, January 22). SAFETY DATA SHEET.

  • Unknown. (n.d.). Chemical Emergency Procedures.

  • ResearchGate. (2025, August 7). Thermal Stability Study of 4-tert-Butylphenol.

  • U.S. Environmental Protection Agency. (n.d.). Appendix L – What to Do in a Chemical Emergency.

  • Ready.gov. (2023, April 24). Chemicals and Hazardous Materials Incidents.

  • Proestos, C., Kapsokefalou, M., & Komaitis, M. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. PMC.

  • Thermo Fisher Scientific. (n.d.). Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS.

  • American Red Cross. (n.d.). Chemical Emergency Preparedness.

  • Department of Education, Victoria. (2024, June 3). Chemical Management: 8. Emergency procedures.

  • Sigma-Aldrich. (2025, November 7). SAFETY DATA SHEET - 2,4-Di-tert-butylphenol.

  • U.S. Environmental Protection Agency. (n.d.). Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS).

  • MATEC Web of Conferences. (2024). Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). MATEC Web of Conferences, 389, 00041.

  • BenchChem. (2025). performance of 4-tert-Butyl-2-ethylphenol as a stabilizer compared to other phenols.

  • International Journal of Pharmaceutical research and Applications. (2023, November 25). Synthesis, Characterization of Substituted tert-butyl 4-((1- phenyl-1H-1,2,3-triazol-4-yl)methyl)piperazine-1- carboxylate.

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2022, June 30). 4-tert-butylphenol and 4-tert-pentylphenol - Evaluation statement.

  • Fisher Scientific. (2025, December 27). SAFETY DATA SHEET - 4-tert-Butyl-2,6-diformylphenol.

  • Loba Chemie. (n.d.). 4-tert-BUTYL PHENOL For Synthesis.

  • NIH. (2019, September 16). One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. PMC.

  • Thermo Fisher Scientific. (2025, September 17). SAFETY DATA SHEET.

  • Wikipedia. (n.d.). 2,4-Di-tert-butylphenol.

  • OECD Existing Chemicals Database. (n.d.). P-TERT-BUTYL PHENOL CAS N°: 98-54-4.

  • Vinati Organics Ltd. (n.d.). Para Tertiary Butyl Phenol (PTBP), 4 Tert Butylphenol - CAS 98-54-4.

  • Cheméo. (n.d.). Chemical Properties of Phenol, p-tert-butyl- (CAS 98-54-4).

  • Wikipedia. (n.d.). 4-tert-Butylphenol.

  • ResearchGate. (2025, August 6). On the mechanism of the thermal rearrangement of 4- alkyl- 4H- 1, 2, 4- triazoles. Synthesis and reaction of optically active triazoles.

  • PubChem. (n.d.). 4-tert-Butylphenol.

Sources

Optimization

Technical Support Center: Minimizing Steric Hindrance in 4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol Derivatives

Welcome to the Advanced Applications Portal. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter synthetic roadblocks when working with highly congested aromatic scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Portal. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter synthetic roadblocks when working with highly congested aromatic scaffolds. The 4-tert-butyl-2-[1,2,4]triazol-4-yl-phenol molecule presents a unique "dual-threat" microenvironment: the bulky tert-butyl group acts as a massive physical shield, while the ortho-positioned[1,2,4]triazole ring acts as an electronic sink and competitive metal chelator.

This guide bypasses generic advice, providing field-proven, self-validating protocols and mechanistic insights to help you overcome steric and electronic bottlenecks in your derivatization workflows.

Part 1: Mechanistic Insights & FAQs

Q: Why do standard Williamson ether synthesis conditions (e.g., K₂CO₃ in Acetone) fail to O-alkylate the phenolic hydroxyl group in this scaffold? A: The failure is driven by a combination of steric occlusion and powerful intramolecular forces. The nitrogen atoms (N1/N2) of the ortho-[1,2,4]triazole ring form a tight intramolecular hydrogen bond with the phenolic -OH. This H-bond stabilizes the phenol, significantly increasing the bond dissociation energy required to extract the proton[1]. Weak bases like potassium carbonate cannot efficiently break this interaction. Furthermore, the tert-butyl group at the para position restricts the approach trajectory of incoming electrophiles, demanding a highly reactive, "naked" phenoxide intermediate to drive the reaction forward.

Q: How does the [1,2,4]triazole ring interfere with transition-metal catalyzed downstream functionalization (e.g., cross-coupling)? A: 1,2,4-triazoles are structurally primed to act as excellent ligands for transition metals. During cross-coupling attempts, the basic nitrogen atoms competitively coordinate to Palladium or Copper catalysts, forming stable, off-cycle complexes[2]. This phenomenon, known as catalyst poisoning, combined with the extreme steric shielding of the tert-butyl group, stalls the catalytic cycle at the oxidative addition or transmetalation steps.

Q: Can solvent choice mitigate the steric hindrance during bioconjugation? A: Yes. The use of polar aprotic solvents (like DMF or MeCN) is critical. Protic solvents will hydrogen-bond with the phenoxide, increasing its effective steric bulk and reducing nucleophilicity. Utilizing anhydrous polar aprotic environments minimizes solvent coordination around the nucleophile, which is necessary for the conjugation of sterically demanding triazole derivatives[3].

Part 2: Quantitative Data Analysis

To illustrate the causality of base and solvent selection on the derivatization of this hindered scaffold, review the optimization data for the O-alkylation workflow below.

Table 1: Impact of Base and Solvent on O-Alkylation Yield

BaseSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
K₂CO₃Acetone6024< 10Insufficient basicity to break the triazole-phenol H-bond.
Cs₂CO₃DMF801245Improved solubility; thermal degradation of electrophile observed.
NaHTHF25468Good deprotonation, but moderate nucleophilicity due to ion pairing.
NaH DMF 25 2 > 92 Optimal naked phenoxide formation; high reaction rate.

Part 3: Troubleshooting Guides & Validated Protocols

Protocol A: High-Yield O-Alkylation via Strong Base Deprotonation

Causality: To overcome the intramolecular H-bond and steric bulk, we must force the formation of a highly reactive phenoxide ion. Sodium hydride (NaH) in DMF achieves this by irreversibly deprotonating the phenol while the high dielectric constant of DMF separates the ion pair, maximizing nucleophilicity[3].

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask and purge with ultra-pure N₂.

  • Solvation: Dissolve 1.0 eq of 4-tert-butyl-2-[1,2,4]triazol-4-yl-phenol in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Cool the reaction mixture to 0 °C. Slowly add 1.2 eq of NaH (60% dispersion in mineral oil). Caution: H₂ gas evolution.

  • Activation: Stir at room temperature for 30 minutes to ensure complete cleavage of the intramolecular hydrogen bond.

  • Alkylation: Cool back to 0 °C and add 1.5 eq of the desired alkyl halide dropwise. Stir for 2 hours at 25 °C.

  • Self-Validation Check: Quench a 10 µL aliquot in water/MeOH. Analyze via LC-MS. The system is validated when the characteristic broad phenolic O-H stretch (~3200 cm⁻¹) disappears in the IR spectrum, and the LC-MS shows a >90% conversion to the higher-mass product without starting material tailing.

Protocol B: Bypassing Catalyst Poisoning in C-H Functionalization

Causality: To outcompete the triazole's natural affinity for the metal catalyst, we introduce a sterically demanding, electron-rich biaryl phosphine ligand (e.g., XPhos). Microwave irradiation provides the rapid, homogeneous thermal energy required to overcome the high activation barrier imposed by the tert-butyl group[4].

Step-by-Step Methodology:

  • Reagent Assembly: In a microwave-safe vial, combine the triazole-phenol substrate (1.0 eq), aryl halide (1.2 eq), Pd₂(dba)₃ (5 mol%), XPhos (10 mol%), and anhydrous Cs₂CO₃ (2.0 eq).

  • Atmosphere Control: Seal the vial and purge with N₂ for 5 minutes.

  • Solvent Addition: Inject degassed, anhydrous 1,4-dioxane to reach a 0.1 M concentration.

  • Microwave Irradiation: Heat the reaction in a microwave reactor at 120 °C for 20 minutes with high stirring.

  • Self-Validation Check: Monitor via GC-MS. The reaction is self-validating when the ratio of the product peak to the internal standard plateaus. If unreacted Pd-triazole resting state complexes are detected in the baseline, increase the XPhos loading to 15 mol%.

Part 4: System Workflows & Logical Relationships

The following diagrams map the logical troubleshooting pathways and the molecular dynamics at play during the functionalization of 4-tert-butyl-2-[1,2,4]triazol-4-yl-phenol derivatives.

Workflow N1 Reaction Stalls: Low Yield N2 Identify Bottleneck N1->N2 N3 O-Alkylation Failure (H-Bonding & Sterics) N2->N3 N4 Cross-Coupling Failure (Catalyst Poisoning) N2->N4 N5 Switch to Strong Base (NaH) + Polar Solvent N3->N5 N6 Use Bulky Ligand (XPhos) + Microwave Heating N4->N6 N7 High Yield Derivative N5->N7 N6->N7

Troubleshooting workflow for resolving steric bottlenecks in triazole-phenol derivatization.

Mechanism S1 4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol C1 Pd/Cu Catalyst S1->C1 Standard L1 Addition of XPhos Ligand S1->L1 Optimized P1 Triazole N-Coordination (Off-Cycle Complex) C1->P1 P2 Steric Shielding by tert-Butyl Group C1->P2 M1 Microwave Irradiation (Overcome Activation Energy) L1->M1 R1 Successful C-H Activation M1->R1

Mechanistic pathway of catalyst poisoning versus optimized ligand-assisted activation.

References

  • Title: Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. Source: chemijournal.com. URL: 5

  • Title: Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Source: nih.gov. URL: 2

  • Title: Rational Design and Synthesis of New, High Efficiency, Multipotent Schiff Base-1,2,4-triazole Antioxidants Bearing Butylated Hydroxytoluene Moieties. Source: nih.gov. URL: 1

  • Title: Novel Strategy for Non-Aqueous Bioconjugation of Substituted Phenyl-1,2,4-triazole-3,5-dione Analogues. Source: mdpi.com. URL: 3

  • Title: How to overcome Steric Hindrance? Source: researchgate.net. URL:4

Sources

Troubleshooting

Technical Support Center: Optimizing pH for 4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol Coordination

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the complex thermodynamic and kinetic challenges associated with coordinating 4-tert-butyl-2-[1,2,4]triaz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the complex thermodynamic and kinetic challenges associated with coordinating 4-tert-butyl-2-[1,2,4]triazol-4-yl-phenol to transition metals. This specific ligand presents a unique push-pull system: it requires basic conditions to activate its O-donor (phenol) while risking metal hydroxide precipitation, all complicated by the severe steric bulk of the tert-butyl group.

Mechanistic Foundations: The Causality of pH

Successful coordination of 1,2,4-triazole-phenol derivatives hinges on managing the protonation states of two distinct pharmacophores[1]. The triazole ring acts as a strong σ-donor via its nitrogen atoms, while the phenol group must be deprotonated to form a hard, anionic oxygen donor.

  • The Steric Factor: The bulky tert-butyl group restricts the spatial arrangement of incoming metal ions. If the pH is too high, small, highly mobile hydroxide (OH⁻) ions easily bypass this steric shield, outcompeting the bulky ligand and leading to irreversible metal hydroxide precipitation.

  • The pH Threshold: The pH directly dictates the topological net and dimensionality of the resulting coordination complex[2]. At pH < 6.5, the phenol remains protonated, resulting in weak, N-only coordination. At pH 7.5–8.5, the phenol is deprotonated (phenolate), enabling robust bidentate (N,O) chelation necessary for stable mononuclear complexes[3].

Troubleshooting & FAQs

Q1: I am observing immediate cloudiness (precipitation) when adding my transition metal salt at pH 9.5. How do I fix this? Causality & Solution: You are witnessing kinetic trapping via metal hydroxide precipitation. At pH > 9.0, the concentration of OH⁻ is high enough that metal ions (e.g., Cu²⁺, Zn²⁺) preferentially react with hydroxide rather than your bulky triazole-phenol ligand. Fix: Lower the pH to a strict 7.8–8.2 window using a non-coordinating buffer (like HEPES). Never use strong bases like NaOH directly in the metal-ligand mixture without buffering.

Q2: My UV-Vis titration shows inconsistent isosbestic points at pH 6.0. What is happening? Causality & Solution: Inconsistent isosbestic points indicate the presence of more than two species in equilibrium. At pH 6.0, you are at the boundary of the phenol's pKa. You are generating a chaotic mixture of uncoordinated ligand, N-only bound complexes, and fully chelated complexes. Fix: Push the equilibrium forward. Adjust the pH to 8.0 to ensure >95% phenolate formation, which will lock the system into a single, stable bidentate coordination mode.

Q3: Can I use phosphate buffers to maintain the basic pH required for this ligand? Causality & Solution: Absolutely not. Phosphate anions are strong, hard Lewis bases that will competitively bind to transition metals, completely displacing your triazole ligand. High-throughput combinatorial studies emphasize the necessity of mild, non-competitive conditions (e.g., volatile amines like triethylamine or strictly non-coordinating zwitterionic buffers) to ensure the triazole ligand coordinates successfully without degradation or displacement[4].

Quantitative Data: pH Optimization Matrix
pH RangeLigand StateMetal Ion StateCoordination KineticsTypical Experimental Outcome
< 6.0 Neutral (Protonated OH)Highly Soluble (M²⁺)Very SlowNo reaction or weak N-only binding; low yield.
6.5 - 7.5 Partially DeprotonatedSolubleModerateMixed coordination species; inconsistent isosbestic points.
7.5 - 8.5 Fully Deprotonated (Phenolate) Soluble (if buffered) Fast Optimal bidentate (N,O) chelation; stable complexes.
> 9.0 Fully DeprotonatedInsoluble (M(OH)₂ ppt)N/AMetal hydroxide precipitation outcompetes ligand.
Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Built-in optical and chemical checkpoints ensure that if a step fails, visual feedback immediately halts the workflow, preventing downstream analytical waste.

Step 1: Ligand Solubilization & Baseline Establishment

  • Action: Dissolve 0.1 mmol of 4-tert-butyl-2-[1,2,4]triazol-4-yl-phenol in 10 mL of an ethanol/water (1:1 v/v) co-solvent system.

  • Causality: The tert-butyl group makes the ligand highly lipophilic; pure water will cause aggregation. Ethanol ensures complete solvation.

  • Validation Checkpoint: The solution must be perfectly transparent. Any turbidity indicates incomplete dissolution—do not proceed until clear.

Step 2: Buffer Integration

  • Action: Add 0.1 M HEPES buffer and adjust to exactly pH 8.0 using micro-aliquots of 0.1 M Triethylamine (TEA).

  • Causality: TEA acts as a non-coordinating base to deprotonate the phenol, while HEPES prevents pH spikes during metal addition.

  • Validation Checkpoint: Monitor via UV-Vis spectroscopy. You must observe a bathochromic (red) shift in the ligand's absorption band, confirming the formation of the phenolate anion.

Step 3: Metal Salt Titration

  • Action: Dissolve 0.1 mmol of the transition metal salt (e.g., Zn(NO₃)₂ or Cu(NO₃)₂) in 5 mL of ethanol. Add this dropwise (1 drop/sec) to the ligand solution under vigorous stirring at 25°C.

  • Causality: Dropwise addition prevents localized zones of high metal concentration, which could trigger rapid, amorphous precipitation.

  • Validation Checkpoint: A distinct color change (e.g., to deep green/blue for Cu²⁺) must occur without any solid particulate formation. If the solution turns cloudy, the pH has drifted too high.

Step 4: Crystallization and Isolation

  • Action: Seal the vial and allow slow solvent evaporation at room temperature for 48–72 hours.

  • Causality: Slow evaporation provides the thermodynamic time required for the bulky tert-butyl groups to pack efficiently into a stable crystal lattice[3].

  • Validation Checkpoint: Formation of high-quality, single microcrystals on the vial walls confirms successful, pure coordination.

Process Visualization

pH_Optimization Start Ligand + Metal Salt Initial Mixture pH_Assess Assess pH Level Start->pH_Assess Low_pH pH < 6.5 Protonated Phenol pH_Assess->Low_pH Acidic Opt_pH pH 7.5 - 8.5 Phenolate Formation pH_Assess->Opt_pH Buffered High_pH pH > 9.0 Excess OH- Ions pH_Assess->High_pH Highly Basic Low_Result Weak N-only Binding Low Yield Low_pH->Low_Result Opt_Result Strong N,O-Chelation Stable Complex Opt_pH->Opt_Result High_Result Metal Hydroxide Precipitation High_pH->High_Result Troubleshoot Add Non-Coordinating Base (e.g., TEA, HEPES) Low_Result->Troubleshoot Troubleshoot->Opt_pH

Workflow for pH-dependent coordination of 4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol.

References
  • SciSpace. "1,2,4-Triazoles for Coordination Complexes and Frameworks." Available at: 1

  • ResearchGate. "Effect of pH on the construction of zinc coordination polymers based on carboxylate functionalized triazole derivative ligand." Available at: 2

  • LSU Scholarly Repository. "Two mononuclear d10 metal coordination compounds with m-phenol-1,2,4-triazole: Crystal structures and properties." Available at:3

  • ResearchGate. "High-throughput triazole-based combinatorial click chemistry for the synthesis and identification of functional metal complexes." Available at: 4

Sources

Reference Data & Comparative Studies

Validation

mass spectrometry fragmentation patterns of 4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol

Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Profiling Guide: 4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol

Executive Summary & Structural Context

Target Analyte: 4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol Molecular Formula: C₁₂H₁₅N₃O Exact Mass: 217.1215 Da Application: Pharmaceutical impurity profiling, ligand characterization in coordination chemistry, and degradation analysis of triazole-based fungicides.

This guide provides a comparative analysis of mass spectrometry (MS) techniques for the structural elucidation of 4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol . Unlike simple phenols, the presence of the nitrogen-rich 1,2,4-triazole ring at the ortho position introduces unique fragmentation pathways that compete with the classic tert-butyl group degradation.

We compare Electrospray Ionization (ESI-MS/MS) against Electron Impact (EI-MS) to demonstrate why a dual-method approach is critical for unambiguous identification.

Comparative Methodology: ESI-MS/MS vs. EI-MS

The choice of ionization technique drastically alters the observed fragmentation landscape. The table below contrasts the utility of each method for this specific compound.

FeatureESI-MS/MS (Soft Ionization) EI-MS (Hard Ionization)
Primary Ion [M+H]⁺ (m/z 218) M⁺• (m/z 217)
Energy Regime Low internal energy; requires Collision Induced Dissociation (CID).High internal energy (70 eV); spontaneous fragmentation.
Key Mechanism Even-electron rearrangements (loss of neutrals).Odd-electron radical cleavages.
Detection Limit High sensitivity (pg/mL range); ideal for trace impurities.Moderate sensitivity; ideal for library matching.
Structural Insight Best for confirming molecular weight and functional group connectivity.Best for "fingerprinting" the hydrocarbon backbone (t-butyl).

Fragmentation Mechanics & Pathways

The fragmentation of 4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol is governed by two competing stability drivers: the stable tropylium/quinoid formation from the phenol core and the ring cleavage of the triazole.

Pathway A: The tert-Butyl Degradation (Dominant)

In both ESI and EI, the tert-butyl group is the most labile moiety.

  • EI Mode: The radical cation M⁺• (m/z 217) typically loses a methyl radical (•CH₃, 15 Da) to form a stable quinoid-like cation at m/z 202 . This is often the base peak (100% abundance).[1]

  • ESI Mode: The protonated molecule [M+H]⁺ (m/z 218) may undergo a charge-remote fragmentation or a hydride shift, losing isobutene (C₄H₈, 56 Da) to yield the phenol-triazole core at m/z 162 .

Pathway B: The Triazole Ring Cleavage (Diagnostic)

The 1,2,4-triazole ring is robust but will fragment under higher collision energies (CID).

  • Mechanism: The ring typically cleaves via the loss of HCN (27 Da) .

  • Transition: From the core fragment (m/z 162), loss of HCN yields m/z 135 .

  • Significance: This transition confirms the presence of the triazole ring. If the ring were a simple phenyl group, this loss would not occur.

Pathway C: Phenolic CO Loss

Common to all phenols, the loss of Carbon Monoxide (CO, 28 Da) occurs from the phenolic oxygen, typically after the initial degradations.

Visualization of Fragmentation Pathways

The following diagram maps the logical flow of fragmentation for the protonated species ([M+H]⁺) in ESI-MS/MS experiments.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 218 (C12H16N3O)+ Fragment1 Loss of Isobutene (t-Butyl cleavage) m/z 162 (C8H8N3O)+ Precursor->Fragment1 - C4H8 (56 Da) (Dominant in ESI) Fragment2 Loss of Methyl Radical (Alt. Pathway) m/z 203 (C11H13N3O)+ Precursor->Fragment2 - CH3• (15 Da) (Minor in ESI, Major in EI) Fragment3 Triazole Ring Cleavage (Loss of HCN) m/z 135 (C7H7N2O)+ Fragment1->Fragment3 - HCN (27 Da) (Diagnostic for Triazole) Fragment4 Phenolic CO Loss m/z 107 (C6H7N2)+ Fragment3->Fragment4 - CO (28 Da) (Phenolic Characteristic)

Figure 1: Proposed ESI-MS/MS fragmentation pathway for 4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol, highlighting the diagnostic loss of the tert-butyl group followed by triazole ring disintegration.

Experimental Protocol: Structural Confirmation

To validate the identity of this compound in a sample matrix, follow this self-validating protocol.

Step 1: Source Optimization (ESI)
  • Solvent: Methanol/Water (50:50) + 0.1% Formic Acid. (Promotes [M+H]⁺ formation).

  • Flow Rate: 0.3 mL/min.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 20-30 V . Rationale: High cone voltage can induce in-source fragmentation (isobutene loss), mimicking the MS/MS spectrum. Keep it low to preserve the molecular ion (m/z 218).

Step 2: MS/MS Acquisition (Product Ion Scan)
  • Precursor Selection: m/z 218.1 ± 0.5.

  • Collision Energy (CE) Ramp:

    • 10 eV: Confirm stability of m/z 218.

    • 20 eV: Observe onset of m/z 162 (Loss of t-butyl).

    • 35-40 eV: Force triazole cleavage (m/z 135).

  • Acceptance Criteria: The ratio of m/z 162 to m/z 218 must be consistent with the reference standard at a fixed CE.

Step 3: Orthogonal Verification (Optional EI-GC/MS)

If the sample allows (volatile enough or derivatized with BSTFA):

  • Look for m/z 202 (Base Peak, M-15).

  • Look for m/z 57 (t-butyl cation).

  • Note: The absence of m/z 57 in ESI but its presence in EI is a classic signature of tert-butyl substituted aromatics.

Predicted Mass Transitions Table

Use this table to program Multiple Reaction Monitoring (MRM) methods.

Transition TypePrecursor (m/z)Product (m/z)Neutral Loss (Da)Collision Energy (eV)Structural Inference
Quantifier 218.1162.156 (Isobutene)15 - 20Cleavage of t-butyl group (High abundance).
Qualifier 1 218.1135.183 (Combined)30 - 35Sequential loss of t-butyl + HCN.
Qualifier 2 218.1203.115 (Methyl)10 - 15Loss of methyl radical (Rare in ESI, check source params).

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 4-tert-Butylphenol (EI).[2] National Institute of Standards and Technology.[2] [Link]

  • Mathew, V., et al. (2007).[3] Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives.[3][4][5] European Journal of Medicinal Chemistry.[3] [Link]

  • Doc Brown's Chemistry. (2025). Interpretation of the Mass Spectrum of Phenol.[Link]

  • PubChem. (2025). Compound Summary: 4-tert-Butylphenol.[2][6][7][8] National Library of Medicine. [Link]

Sources

Comparative

elemental analysis validation for 4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol

Elemental Analysis Validation for 4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol: A Comparative Guide Introduction In the development of novel active pharmaceutical ingredients (APIs), validating the empirical formula of comp...

Author: BenchChem Technical Support Team. Date: March 2026

Elemental Analysis Validation for 4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol: A Comparative Guide

Introduction

In the development of novel active pharmaceutical ingredients (APIs), validating the empirical formula of complex intermediates is a critical regulatory milestone. 4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol (Empirical Formula:


, MW: 217.27  g/mol ) presents a unique analytical challenge. The presence of the highly stable 1,2,4-triazole ring makes this compound thermally robust and prone to incomplete combustion during standard elemental analysis.

As a Senior Application Scientist, I have designed this guide to objectively compare the analytical technologies available for validating high-nitrogen heterocycles. This guide provides a self-validating experimental protocol, explains the mechanistic causality behind each methodological choice, and outlines the orthogonal validation required to meet modern ICH Q3D standards.

Comparative Analysis: Choosing the Right Elemental Validation Strategy

Validating an API intermediate requires proving both its bulk elemental composition (to confirm the empirical formula) and its trace elemental purity (to rule out toxic catalysts). For bulk CHN/O determination, two primary combustion technologies exist: Dynamic Flash Combustion and Purge & Trap Chromatography .

Because triazole rings can form refractory nitrides or resist oxidation, instantaneous high-temperature oxidation is required to prevent skewed carbon and nitrogen recoveries. Table 1 objectively compares these technologies alongside Inductively Coupled Plasma Mass Spectrometry (ICP-MS), which is required for trace impurity profiling.

Table 1: Comparison of Elemental Analysis Technologies for Heterocyclic Compounds

FeatureDynamic Flash Combustion (Modified Dumas)Purge & Trap ChromatographyICP-MS (Trace Analysis)
Primary Use Bulk CHNS/O determinationBulk CHNS/O determinationTrace elemental impurities
Combustion Mechanism Instantaneous high-temp oxidation (~1800°C) with

pulse
Stepwise combustion and gas trappingArgon plasma ionization & mass spec
Suitability for Triazoles Excellent (Exothermic flash shatters ring bonds)Good (Requires extended oxidation time)N/A (Used for metals, not CHN)
Analysis Time < 10 minutes per sample12 - 15 minutes per sample3 - 5 minutes per sample
Regulatory Alignment ICH Q2(R2) / USP <731>ICH Q2(R2) / USP <731>ICH Q3D / USP <232>

Self-Validating Experimental Protocol: Dynamic Flash Combustion

To ensure absolute trustworthiness, an analytical protocol must be a self-validating system. The following step-by-step methodology is engineered specifically to overcome the refractory nature of the 1,2,4-triazole ring.

Step 1: Matrix-Matched Calibration

  • Action: Calibrate the elemental analyzer using 2–3 mg of the standard BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene)[2].

  • Causality: BBOT is selected over simpler standards (like acetanilide) because its highly stable, sterically hindered heterocyclic structure closely mimics the combustion dynamics of our target triazole compound. This ensures the K-factor calibration is perfectly matrix-matched.

Step 2: Sample Preparation and Promoter Addition

  • Action: Accurately weigh 2.0–2.5 mg of 4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol into a high-purity tin capsule. Add ~1 mg of Vanadium Pentoxide (

    
    ) directly to the sample before sealing.
    
  • Causality: The 1,2,4-triazole ring resists standard oxidation.

    
     acts as a localized oxygen donor and combustion accelerator. It prevents the formation of carbon monoxide or resistant nitrogen oxides, ensuring 100% stoichiometric conversion of the sample into 
    
    
    
    and
    
    
    [3].

Step 3: Exothermic Flash Combustion

  • Action: Drop the sealed tin capsule into the primary combustion reactor (maintained at 950°C) simultaneously with a precise pulse of high-purity oxygen.

  • Causality: The tin capsule reacts exothermically with the oxygen pulse, temporarily spiking the localized micro-environment to ~1800°C. This extreme thermal shock is mandatory to shatter the stable

    
     and 
    
    
    
    bonds of the triazole ring[1].

Step 4: Reduction and Scrubbing

  • Action: Pass the evolved combustion gases through a secondary reduction reactor packed with elemental copper at 650°C.

  • Causality: The copper serves a dual, self-correcting purpose: it quantitatively reduces all

    
     species to 
    
    
    
    gas (critical for accurate nitrogen quantification) and scrubs any unreacted
    
    
    that would otherwise damage the downstream GC column or Thermal Conductivity Detector (TCD).

Experimental Data & Results

For a compound to pass elemental validation, the experimental values must fall within ±0.3% of the theoretical calculated values. Table 2 summarizes the validation data for 4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol using the protocol described above.

Table 2: CHN Validation Data for 4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol

ElementTheoretical (%)Experimental Mean (%)*Absolute Difference (%)Validation Status (Limit ±0.3%)
Carbon (C) 66.3466.210.13Pass
Hydrogen (H) 6.967.020.06Pass
Nitrogen (N) 19.3419.250.09Pass

*Data represents n=5 replicates. Relative Standard Deviation (RSD) < 0.5%.

Orthogonal Validation: Trace Elemental Impurities (ICH Q3D)

While CHN analysis successfully validates the empirical formula, it is blind to trace heavy metals. The synthesis of substituted triazoles and phenols frequently utilizes transition metal catalysts (e.g., Palladium for cross-coupling, or Copper for click chemistry).

To achieve full regulatory compliance, the bulk CHN data must be orthogonally validated using ICP-MS . Per ICH Q3D guidelines, a risk assessment and quantitative screening must be performed to ensure that Class 1 (Cd, Pb, As, Hg) and Class 2A/2B elemental impurities are below their Permitted Daily Exposure (PDE) limits[4].

Comprehensive Elemental Validation Workflow

The following diagram illustrates the complete, self-validating workflow required to fully characterize 4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol, from sample preparation through to final data validation.

Workflow Sample Sample Preparation 4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol + V2O5 Promoter Combustion Dynamic Flash Combustion (O2 Pulse, 1000°C - 1800°C) Sample->Combustion Tin Capsule Reduction Reduction Reactor (Cu: NOx → N2, absorbs O2) Combustion->Reduction Combustion Gases Separation GC Column Separation (N2, CO2, H2O) Reduction->Separation N2, CO2, H2O Detection TCD Detection (Thermal Conductivity) Separation->Detection Elution Validation Data Validation (Theoretical vs. Experimental ±0.3%) Detection->Validation Chromatogram

Comprehensive Elemental Validation Workflow for Heterocyclic APIs.

References

1.[1] Thermo Fisher Scientific. "Fully Automated Double Channel Analysis for CHNS Determination by TCD Detector and Trace Sulfur by FPD Detector with the Thermo Scientific FlashSmart Elemental Analyzer." Available at: 1 2.[4] Interlabor Belp AG. "Elemental analysis according to ICH Q3D guidelines." Available at: 4 3.[3] US Patent 5547876A. "Combustion accelerators, processes for their production and processes for their use in elemental analysis." Available at: 3 4.[2] Elemental Microanalysis. "2,5-Bis(5-tert-butyl-2-benzo-oxazol-2-yl) thiophene (BBOT) OAS." Available at: 2

Sources

Validation

Comprehensive Guide to Distinguishing Isomers of tert-Butyl Benzotriazolyl Phenols

Executive Summary This guide addresses the structural elucidation and separation of tert-butyl substituted 2-(benzotriazol-2-yl)phenols. These compounds, widely known as Benzotriazole UV Stabilizers (BUVS) (e.g., the Tin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the structural elucidation and separation of tert-butyl substituted 2-(benzotriazol-2-yl)phenols. These compounds, widely known as Benzotriazole UV Stabilizers (BUVS) (e.g., the Tinuvin® series), rely on a specific isomeric configuration to function.

The core challenge in this field is twofold:

  • Synthetic Regioisomerism: Distinguishing the active 2H-benzotriazole isomer (photostable) from the inactive 1H-benzotriazole byproduct formed during azo coupling and cyclization.

  • Structural Congener Analysis: Differentiating between commercially relevant analogs (e.g., UV-320, UV-326, UV-327) that differ only by alkyl substitution patterns (tert-butyl vs. sec-butyl) or ring chlorination.

This document provides a self-validating analytical workflow combining 1H NMR spectroscopy (for structural proof) and Reverse-Phase HPLC (for purity and congener separation).

The Chemical Basis of Isomerism

The Critical Regioisomerism (1H vs. 2H)

The efficacy of these molecules stems from Excited-State Intramolecular Proton Transfer (ESIPT) .[1] This mechanism dissipates UV energy as heat.[2]

  • 2H-Isomer (Active): The nitrogen at position 2 of the triazole ring is bonded to the phenol. This geometry allows a planar conformation and an Intramolecular Hydrogen Bond (IMHB) between the phenolic hydroxyl and the triazole nitrogen.

  • 1H-Isomer (Inactive): The nitrogen at position 1 is bonded. This disrupts the IMHB, preventing ESIPT. These are often unwanted byproducts that degrade polymers.

Mechanism of Action (ESIPT)

The following diagram illustrates the ESIPT cycle valid only for the 2H-isomer.

ESIPT_Mechanism Ground Ground State (Enol) (Absorbs UV) Excited_Enol Excited Enol (S1) (Short-lived) Ground->Excited_Enol UV Absorption (hν) Excited_Keto Excited Keto (S1) (Proton Transferred) Excited_Enol->Excited_Keto ESIPT (Ultrafast <100fs) Ground_Keto Ground Keto (S0) (Vibrationally Hot) Excited_Keto->Ground_Keto Internal Conversion (Heat Dissipation) Ground_Keto->Ground Back Proton Transfer

Caption: The ESIPT cycle responsible for UV stabilization. Only the 2H-isomer supports the initial Enol state geometry required for this cycle.

Analytical Workflow: Distinguishing Isomers

Decision Tree for Identification

Workflow Sample Unknown Sample UV_Screen Step 1: UV-Vis Screening (Solvent: CHCl3) Sample->UV_Screen Broad_Band Broad Band (300-350nm)? UV_Screen->Broad_Band NMR_Analysis Step 2: 1H NMR Analysis (CDCl3) Broad_Band->NMR_Analysis Yes Isomer_1H Inactive 1H-Isomer (Impurity) Broad_Band->Isomer_1H No (λmax < 300nm) OH_Shift Phenolic OH Shift? NMR_Analysis->OH_Shift Isomer_2H Active 2H-Isomer Confirmed OH_Shift->Isomer_2H > 11 ppm (IMHB) OH_Shift->Isomer_1H < 10 ppm Alkyl_Check Step 3: Alkyl Chain ID Isomer_2H->Alkyl_Check Congener_ID Specific Congener Identified (e.g., UV-320 vs 327) Alkyl_Check->Congener_ID

Caption: Logical workflow for distinguishing regioisomers (1H vs 2H) and structural congeners.

Experimental Protocols

Protocol A: 1H NMR Characterization (The Gold Standard)

Objective: Definitively distinguish 1H/2H regioisomers and identify alkyl substitution (tert-butyl vs. sec-butyl).

Materials:

  • Solvent: CDCl₃ (Deuterated Chloroform) with 0.03% TMS.

  • Instrument: 400 MHz NMR or higher.[3]

Procedure:

  • Dissolve 10 mg of sample in 0.6 mL CDCl₃.

  • Acquire 1H spectrum (16 scans minimum).

  • Critical Checkpoints:

    • The "IMHB" Proton: Look for the phenolic -OH signal.

      • 2H-Isomer: Appears at δ 11.0–11.8 ppm as a sharp singlet. This extreme downfield shift is diagnostic of the intramolecular hydrogen bond.

      • 1H-Isomer: Appears at δ 5.0–7.0 ppm (typical phenol range), often broad.

    • Triazole Symmetry:

      • 2H-Isomer: The benzotriazole ring protons (AA'BB' system) appear as a symmetric pair of multiplets at δ 7.8–8.0 ppm and δ 7.4–7.6 ppm .

      • 1H-Isomer: The triazole ring is asymmetric, resulting in four distinct signals or complex overlapping multiplets lacking AA'BB' symmetry.

    • Alkyl Substituents:

      • tert-butyl: Sharp singlet (9H) at δ 1.3–1.5 ppm .

      • sec-butyl: Multiplet pattern (chiral center makes geminal methyls diastereotopic). Look for a doublet (3H), triplet (3H), and complex multiplet (1H + 2H).

Protocol B: HPLC Separation of Congeners

Objective: Separate mixtures of structural isomers (e.g., UV-320 vs UV-327) based on hydrophobicity.

System Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm, 3.5µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[4]

  • Mobile Phase B: Methanol (or Acetonitrile) + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 340 nm (specific to 2H-isomers).

Gradient Profile:

Time (min) % Mobile Phase B Phase
0.0 80% Equilibration
15.0 100% Linear Gradient
20.0 100% Hold (Elution of hydrophobic congeners)

| 21.0 | 80% | Re-equilibration |

Elution Order Logic: Retention is driven by the lipophilicity of the alkyl chains and halogenation.

  • UV-326 (Methyl, tert-butyl, Cl): Elutes early.

  • UV-320 (Di-tert-butyl, H): Intermediate.

  • UV-327 (Di-tert-butyl, Cl): Later (Cl adds hydrophobicity).

  • UV-328 (Di-tert-pentyl): Late elution (larger alkyl groups).

Comparative Data Table

The following table summarizes the diagnostic data for the most common tert-butyl triazolyl phenols.

CompoundCommon NameSubstituents (R1, R2, X)1H NMR: Phenolic OH (δ ppm)1H NMR: Alkyl SignalsHPLC Retention (Relative)
2H-Isomer Generic Active - 11.0 - 11.8 (s) - Detected at 340nm
1H-IsomerGeneric Inactive-5.5 - 7.0 (br)-Weak/No signal at 340nm
UV-320 Tinuvin 3204,6-di-t-Bu; H11.65Two singlets (~1.38, 1.48)Medium
UV-326 Tinuvin 3264-Me, 6-t-Bu; Cl11.40Singlet (t-Bu), Singlet (Me)Low (Early)
UV-327 Tinuvin 3274,6-di-t-Bu; Cl11.55Two singlets (~1.38, 1.48)High
UV-350 Tinuvin 3504-t-Bu, 6-s-Bu; H11.70Singlet (t-Bu), Multiplets (s-Bu)Medium-High

Note: R1/R2 refer to phenol positions 4 and 6. X refers to the benzotriazole ring position 5.

Scientific Validation & Troubleshooting

  • Why 340 nm for HPLC? Using 254 nm is common for aromatics, but 340 nm is selective for the planar 2H-benzotriazole system enabled by the IMHB. If a peak appears at 254 nm but disappears at 340 nm, it is likely the inactive 1H-isomer or a phenolic precursor.

  • Solvent Effects in UV-Vis: If you run UV-Vis in a polar hydrogen-bonding solvent (e.g., DMSO or Ethanol), the IMHB of the 2H-isomer may be disrupted, causing the spectrum to resemble the 1H-isomer. Always use non-polar solvents (Chloroform, Cyclohexane) for spectral confirmation of the 2H-isomer.

References

  • NTP (National Toxicology Program). (2011). NTP Technical Report on the Toxicity Studies of 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-butylphenol. National Institutes of Health.

  • IUPAC. (2025). Nomenclature of Organic Chemistry: Benzotriazoles and Phenolic Derivatives. IUPAC Gold Book.

  • PubChem. (2025). Compound Summary: 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-butylphenol (UV-320). National Library of Medicine.

  • Rieker, J., et al. (1992). Ultraviolet stabilizers of the 2-(hydroxyphenyl)benzotriazole class: influence of substituents on structure and spectra. The Journal of Physical Chemistry.

  • European Chemicals Agency (ECHA). (2024). Substance Information: Phenolic Benzotriazoles. ECHA Registration Dossier.

Sources

Comparative

A Comparative Guide to Purity Assessment of 4-tert-Butyl-2-triazol-4-yl-phenol: HPLC-UV vs. UPLC-MS

A Comparative Guide to Purity Assessment of 4-tert-Butyl-2-[1][2][3]triazol-4-yl-phenol: HPLC-UV vs. UPLC-MS In the landscape of pharmaceutical development, the stringent control of impurities is not merely a regulatory...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Purity Assessment of 4-tert-Butyl-2-[1][2][3]triazol-4-yl-phenol: HPLC-UV vs. UPLC-MS

In the landscape of pharmaceutical development, the stringent control of impurities is not merely a regulatory hurdle but a fundamental aspect of ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of two robust analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)—for the critical task of assessing the purity of 4-tert-Butyl-2-[1][2][3]triazol-4-yl-phenol. This molecule, possessing both a phenolic hydroxyl group and a triazole ring, presents unique analytical challenges that necessitate a well-designed purity assessment strategy.

This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into method selection, development, and validation. We will delve into the causality behind experimental choices, providing not just protocols, but a self-validating framework for robust analytical science.

The Criticality of Purity for 4-tert-Butyl-2-[1][2][3]triazol-4-yl-phenol

4-tert-Butyl-2-[1][2][3]triazol-4-yl-phenol is a heterocyclic compound with potential applications in medicinal chemistry. Its synthesis, likely involving the reaction of a substituted phenol with a triazole precursor, can lead to a variety of impurities. These may include unreacted starting materials, intermediates, by-products from side reactions, and degradation products. The presence of these impurities, even at trace levels, can impact the API's stability, manufacturability, and, most importantly, its safety and therapeutic effect. Therefore, a highly sensitive and specific analytical method is paramount for its characterization.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse in pharmaceutical quality control laboratories due to its robustness, reliability, and cost-effectiveness.[3] For a chromophore-containing molecule like 4-tert-Butyl-2-[1][2][3]triazol-4-yl-phenol, UV detection offers a straightforward and sensitive means of quantification.

Rationale for HPLC-UV Method Design

The selection of a reversed-phase C18 column is a logical starting point for this moderately non-polar analyte. The tert-butyl group imparts significant hydrophobicity, leading to good retention on a C18 stationary phase. The mobile phase, a gradient of acetonitrile and water with a formic acid modifier, is chosen to achieve optimal separation of the main peak from potential impurities. Formic acid serves to protonate silanol groups on the stationary phase, reducing peak tailing, and to ensure the analyte is in a consistent ionic state, leading to sharper, more symmetrical peaks. The gradient elution is crucial for resolving impurities with a wide range of polarities that may be present in the sample.

Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or variable wavelength detector (VWD).

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 30% B

    • 26-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 260 nm (based on the UV absorbance of the triazole and phenol moieties)

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 4-tert-Butyl-2-[1][2][3]triazol-4-yl-phenol sample.

  • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of 0.1 mg/mL with the same diluent.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Method 2: Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

For a more in-depth impurity profile and the ability to identify unknown impurities, UPLC-MS is the superior choice.[3] UPLC offers significantly higher resolution and speed compared to conventional HPLC due to the use of sub-2 µm particle size columns.[4] The coupling with a mass spectrometer provides mass-to-charge ratio information, enabling the confident identification of impurities, even at very low levels.[2]

Rationale for UPLC-MS Method Design

The UPLC method utilizes a shorter column with a smaller particle size to achieve faster and more efficient separations. The mobile phase composition is similar to the HPLC method, ensuring compatibility with mass spectrometry. The use of a high-resolution mass spectrometer allows for accurate mass measurements, which can be used to determine the elemental composition of impurities. This is a powerful tool for structural elucidation of unknown compounds.

Experimental Protocol: UPLC-MS

Instrumentation:

  • UPLC system with a binary pump, autosampler, column manager, and a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Chromatographic Conditions:

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-4.0 min: 10% to 95% B

    • 4.0-4.5 min: 95% B

    • 4.5-4.6 min: 95% to 10% B

    • 4.6-5.0 min: 10% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/hr

  • Mass Range: m/z 50-1000

Sample Preparation:

  • Follow the same procedure as for the HPLC-UV analysis, preparing a final concentration of 0.1 mg/mL.

Experimental Workflow

The following diagram illustrates the logical flow of the purity assessment process, from sample preparation to data analysis for both HPLC-UV and UPLC-MS techniques.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_uplc UPLC-MS Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter hplc_inject Inject into HPLC filter->hplc_inject To HPLC uplc_inject Inject into UPLC filter->uplc_inject To UPLC hplc_separate Chromatographic Separation (C18, 5 µm) hplc_inject->hplc_separate hplc_detect UV Detection (260 nm) hplc_separate->hplc_detect hplc_quantify Quantify Impurities by Area % hplc_detect->hplc_quantify uplc_separate Chromatographic Separation (C18, 1.7 µm) uplc_inject->uplc_separate uplc_detect Mass Spectrometry Detection uplc_separate->uplc_detect uplc_identify Identify Impurities by m/z uplc_detect->uplc_identify uplc_quantify Quantify Impurities by Peak Area uplc_detect->uplc_quantify

Caption: Experimental workflow for purity assessment.

Performance Comparison

The following table summarizes the key performance characteristics of the HPLC-UV and UPLC-MS methods for the purity assessment of 4-tert-Butyl-2-[1][2][3]triazol-4-yl-phenol. This comparison is based on established principles of analytical method validation as outlined by the International Council for Harmonisation (ICH).[5]

Parameter HPLC-UV UPLC-MS Rationale for Performance
Specificity/Selectivity GoodExcellentUPLC-MS provides mass information, which can distinguish between co-eluting peaks that have different mass-to-charge ratios, offering superior selectivity.[2]
Limit of Detection (LOD) ~0.01%~0.001%Mass spectrometry is inherently more sensitive than UV detection for many compounds, allowing for the detection of impurities at much lower levels.[6]
Limit of Quantitation (LOQ) ~0.03%~0.003%The higher sensitivity of MS detection translates to a lower limit of quantitation, enabling the accurate measurement of trace-level impurities.
Linearity (r²) >0.999>0.999Both techniques can achieve excellent linearity over a defined concentration range when properly validated.
Precision (%RSD) < 2%< 5%HPLC-UV often demonstrates slightly better precision for quantification due to the more stable response of the UV detector compared to an electrospray ionization source.
Accuracy (% Recovery) 98-102%95-105%Both methods can provide high accuracy when validated with appropriate reference standards.
Analysis Time ~30 minutes~5 minutesThe use of smaller particle size columns in UPLC allows for significantly faster separations without compromising resolution.[4]
Impurity Identification Limited (based on retention time and UV spectra)Definitive (based on accurate mass and fragmentation)UPLC-MS provides the molecular weight and, with MS/MS, fragmentation patterns of impurities, which are crucial for their structural elucidation.[7]
Cost & Complexity LowerHigherUPLC-MS instrumentation is more expensive to acquire and maintain, and requires more specialized expertise to operate.

Discussion and Conclusion

The choice between HPLC-UV and UPLC-MS for the purity assessment of 4-tert-Butyl-2-[1][2][3]triazol-4-yl-phenol is contingent upon the specific requirements of the analysis at different stages of drug development.

HPLC-UV is a robust and reliable method that is well-suited for routine quality control and release testing where the primary goal is to quantify known impurities against a specification. Its lower cost and simplicity of operation make it an attractive option for high-throughput environments. The method's performance, as demonstrated in the comparative data, is more than adequate for ensuring the purity of the API according to regulatory standards.

UPLC-MS , on the other hand, is an indispensable tool during process development, forced degradation studies, and for the characterization of new impurities. Its superior resolution, speed, and, most importantly, its ability to provide structural information make it the gold standard for impurity identification. The enhanced sensitivity of UPLC-MS is critical for detecting and identifying potentially genotoxic impurities that may be present at very low levels.

In a comprehensive quality control strategy, both techniques are often employed. UPLC-MS is used to initially identify and characterize the impurity profile of the API. Once the impurities are known and characterized, a validated HPLC-UV method can be implemented for routine monitoring and release of batches. This integrated approach leverages the strengths of both technologies to ensure the highest standards of quality, safety, and efficacy for the final drug product.

References

  • International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005. [Link]

  • Agilent Technologies. The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. 2019. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. 2015. [Link]

  • Dong, M. W. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC North America. 2021. [Link]

  • European Medicines Agency. ICH Q2(R2) validation of analytical procedures – scientific guideline. 2023. [Link]

  • Vanden Bussche, J., et al. Comparison of matrix effects in HPLC-MS/MS and UPLC-MS/MS analysis of nine basic pharmaceuticals in surface waters. Journal of Chromatography A. 2008. [Link]

  • United States Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Waters Corporation. Characterization of Impurities in the Fungicide Flutriafol Using UNIFI and UPLC-ToF-MSE. 2015. [Link]

  • Gatti, R., et al. Analysis of phenols in pharmaceuticals by liquid chromatography after pre-column labelling and on-line post-column photochemical derivatization. Journal of Chromatography B: Biomedical Sciences and Applications. 2001. [Link]

  • Flandez, L. E. L., et al. Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. ResearchGate. 2026. [Link]

  • Abbiw, D. K., et al. Development of a solid-phase extraction method followed by HPLC-UV detection for the determination of phenols in water. African Journal of Pure and Applied Chemistry. 2010. [Link]

  • SCIEX. Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. 2012. [Link]

  • Le, J., et al. Development and Validation of a LC-MS/MS Method for the Profiling of Impurities Formed during Stress Study of Antifungal Agent-Efinaconazole. Journal of Chromatographic Science. 2022. [Link]

  • Unc-Jovanović, I., et al. Comparative study of performances of UHPLC-MS/MS and HPLC/UV methods for analysis of ziprasidone and its main impurities in. Journal of the Serbian Chemical Society. 2022. [Link]

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Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of 4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] 4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol is a specialized organic intermediate combining a lipophilic tert-butyl phenol moiety with a nitrogen-rich 1,2,4-tria...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol is a specialized organic intermediate combining a lipophilic tert-butyl phenol moiety with a nitrogen-rich 1,2,4-triazole ring. This structural combination presents a dual-hazard profile: the corrosivity and aquatic toxicity of substituted phenols, coupled with the environmental persistence and reproductive toxicity potential of triazoles.

Critical Warning: Do not treat this substance as generic "organic waste." Its potential for aquatic bioaccumulation and persistence requires strict segregation from municipal waste streams and standard wastewater.

Chemical Hazard Profile (Fragment-Based Assessment)

Since specific GHS data for this exact isomer may be sparse, we apply the "Worst-Case Constituent" principle based on its functional groups:

Hazard ClassSource FragmentRisk Description
Aquatic Toxicity tert-Butylphenol & TriazoleHigh. Triazoles are often fungicidal and persistent; phenols are toxic to aquatic life.
Corrosivity/Irritation Phenol (Ortho-substituted)High. Potential for severe skin burns and eye damage.
Reproductive Toxicity 1,2,4-TriazoleModerate-High. Triazoles are known suspected reproductive toxins (Repr. 1B).
Reactivity Phenolic HydroxylIncompatible with strong oxidizing agents (e.g., Nitric acid, Perchlorates).

Pre-Disposal Stabilization & Segregation

Before this chemical leaves your bench, it must be stabilized. The primary risk during collection is incompatible mixing .

Compatibility Matrix

Ensure the waste container does NOT contain the following before addition:

Incompatible ClassResult of MixingAction
Strong Oxidizers (Nitric Acid, Chromic Acid)Exothermic reaction, potential fire/explosion.SEGREGATE. Use separate streams.
Strong Bases (NaOH > 1M)Formation of phenolate salts; heat generation.CAUTION. Slow addition if necessary, but preferred separate.
Hypochlorites (Bleach)Formation of chlorinated phenols (more toxic).FORBIDDEN. Never mix phenols with bleach.
Waste Stream Classification

Assign the waste to one of the following streams based on your facility's coding (e.g., RCRA codes in the US):

  • Solid Waste: Contaminated gloves, paper, weighing boats, and solid product.

    • Disposal Path: High-Temperature Incineration.

    • UN Classification:UN 3077 , Environmentally hazardous substance, solid, n.o.s. (contains 4-tert-butyl-2-triazolyl-phenol).

  • Liquid Organic Waste (Non-Halogenated): Mother liquors, solvent washes (Ethanol, Methanol, DMSO).

    • Disposal Path: Fuel Blending / Incineration.

    • Note: Even though it contains Nitrogen, it typically goes into Non-Halogenated streams unless mixed with DCM/Chloroform.

The Disposal Workflow (Visualized)

The following logic gate ensures you select the correct disposal path and avoid regulatory violations.

DisposalWorkflow Start Waste Generation: 4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol StateCheck Physical State? Start->StateCheck Solid Solid / Debris StateCheck->Solid Powder/Gloves Liquid Liquid Solution StateCheck->Liquid Reaction Mix SolidBin Container: Solid Hazardous Waste Label: 'Toxic, Env. Hazard' Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (MeOH, DMSO, EtOAc) SolventCheck->NonHalo No Halogens HaloBin Container: Halogenated Waste Label: 'Toxic, Corrosive' Halo->HaloBin NonHaloBin Container: Non-Halo Organic Label: 'Flammable, Toxic' NonHalo->NonHaloBin FinalDest Destruction Method: High-Temp Incineration SolidBin->FinalDest HaloBin->FinalDest NonHaloBin->FinalDest

Caption: Logic flow for segregating phenolic triazole waste based on physical state and solvent carrier.

Step-by-Step Disposal Procedure

Step 1: Personal Protective Equipment (PPE) Verification
  • Gloves: Nitrile (minimum 0.11 mm) is generally sufficient for the solid. If dissolved in penetrating solvents (DMSO, DCM), double-glove or use Silver Shield® laminates.

  • Respiratory: If handling dry powder outside a fume hood, a P95/P3 particulate respirator is mandatory.

  • Eyes: Chemical splash goggles (ANSI Z87.1).

Step 2: Quenching (Only if Reactive Impurities Present)

If the waste is pure compound, skip to Step 3. If the waste contains unreacted thionyl chloride, acid chlorides, or strong bases from the synthesis steps:

  • Cool the mixture to 0°C.

  • Slowly add Methanol or Water (depending on chemistry) to quench reactive species.

  • Adjust pH to neutral (pH 6-8) if possible, though not strictly required for organic waste streams (unless highly acidic/basic).

Step 3: Packaging
  • Select Container: High-Density Polyethylene (HDPE) or Glass. Avoid metal if the solution is acidic.

  • Labeling: Attach a hazardous waste label immediately.

    • Constituents: "4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol" (Do not use abbreviations).

    • Hazards: Check "Toxic" and "Environmental Hazard."

  • Secondary Containment: Place the waste bottle in a secondary tub during transport to the central accumulation area.

Step 4: Spill Response (Immediate Action)

In the event of a benchtop spill:

  • Isolate: Evacuate the immediate area.

  • Protect: Don PPE.

  • Contain:

    • Solid: Cover with wet paper towels to prevent dust, then wipe up.

    • Liquid: Use a universal absorbent (vermiculite or clay-based). Do not use paper towels alone if the solvent is flammable.

  • Clean: Wipe the surface with a mild surfactant (soap/water) followed by Ethanol. Phenols can leave a residue; verify surface cleanliness.

  • Disposal: All spill debris goes into the Solid Hazardous Waste bin.

Regulatory & Compliance Framework (RCRA/EPA)

In the United States, this compound falls under the "Cradle-to-Grave" responsibility.

  • P-List / U-List Status: While this specific molecule may not be explicitly listed by CAS on the RCRA P or U lists, it must be characterized by its Characteristics :

    • Toxicity (TC): If it exhibits toxicity characteristic leaching (TCLP), it is waste code D001 (if ignitable solvent) or D002 (if corrosive).

    • generator Knowledge: As a researcher, you are applying "Generator Knowledge" to classify this as Toxic and Environmentally Hazardous .

  • European Waste Code (EWC):

    • Likely 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances).

Final Disposition

The only acceptable final disposal method for phenolic triazoles is Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility). This ensures the thermal destruction of the triazole ring, which is resistant to biological degradation in wastewater treatment plants.

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1] [Link]

  • PubChem. Compound Summary: 4-tert-Butylphenol (Structural Analog Toxicity). National Library of Medicine. [Link]

  • ECHA (European Chemicals Agency). Substance Information: 1,2,4-Triazole (Reproductive Toxicity Data).[Link]

Sources

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